molecular formula C73H143N3O8S8 B11928847 113-O16B

113-O16B

Numéro de catalogue: B11928847
Poids moléculaire: 1447.5 g/mol
Clé InChI: OYTFZJQQEBSHCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

113-O16B is a useful research compound. Its molecular formula is C73H143N3O8S8 and its molecular weight is 1447.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C73H143N3O8S8

Poids moléculaire

1447.5 g/mol

Nom IUPAC

2-(dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate

InChI

InChI=1S/C73H143N3O8S8/c1-6-10-14-18-22-26-30-34-38-42-62-85-89-66-58-81-70(77)46-50-75(51-47-71(78)82-59-67-90-86-63-43-39-35-31-27-23-19-15-11-7-2)56-54-74(5)55-57-76(52-48-72(79)83-60-68-91-87-64-44-40-36-32-28-24-20-16-12-8-3)53-49-73(80)84-61-69-92-88-65-45-41-37-33-29-25-21-17-13-9-4/h6-69H2,1-5H3

Clé InChI

OYTFZJQQEBSHCV-UHFFFAOYSA-N

SMILES canonique

CCCCCCCCCCCCSSCCOC(=O)CCN(CCC(=O)OCCSSCCCCCCCCCCCC)CCN(C)CCN(CCC(=O)OCCSSCCCCCCCCCCCC)CCC(=O)OCCSSCCCCCCCCCCCC

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the 113-O16B Ionizable Lipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 113-O16B ionizable lipid is a synthetically engineered cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of messenger RNA (mRNA). Its structure incorporates disulfide bonds, a key feature that imparts bioreducibility, and a tertiary amine headgroup that allows for pH-dependent ionization. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in LNP formulation, and its application in mRNA delivery, with a focus on its use in developing advanced therapeutic and vaccine modalities.

Core Concepts of this compound and LNP Delivery

At the heart of this compound's function is its ionizable nature. At a low pH, such as during the LNP formulation process, the amine headgroup of this compound becomes protonated, resulting in a positive charge. This positive charge enables the electrostatic complexation and efficient encapsulation of negatively charged mRNA molecules. Upon administration and circulation in the physiological environment (pH ~7.4), the this compound lipid remains largely neutral, which is crucial for minimizing non-specific interactions with biological membranes and reducing potential cytotoxicity.

Once the LNP is internalized by target cells via endocytosis, it is trafficked into the endosome. The endosomal compartment undergoes acidification, which again protonates the this compound, inducing a positive charge on the LNP surface. This is hypothesized to facilitate the disruption of the endosomal membrane through interactions with anionic lipids present in the endosomal membrane, leading to the release of the mRNA cargo into the cytoplasm where it can be translated into protein.

The incorporation of disulfide bonds in the lipid structure provides an additional layer of controlled release. The intracellular environment, particularly the cytoplasm, is rich in reducing agents like glutathione. These agents can cleave the disulfide bonds in this compound, leading to a change in the lipid's structure and potentially further promoting the disassembly of the LNP and the release of its mRNA payload.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while this compound is commercially available, detailed experimental data such as its precise pKa, and in vivo efficacy metrics are not extensively documented in publicly accessible literature. The information provided is based on available chemical supplier data.

PropertyValueReference
Chemical Name tetrakis(2-(dodecyldisulfaneyl)ethyl) 3,3',3'',3'''-(((methylazanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetrapropionate[1][2]
CAS Number 2566523-07-5[1][2]
Molecular Formula C73H143N3O8S8[1][2]
Molecular Weight 1447.5 g/mol [1][2]
Appearance Provided as a solution in ethanol[1]

Lipid Nanoparticle Formulation with this compound

The formulation of LNPs is a critical step that determines their size, stability, and efficacy. While a specific, validated protocol for this compound is not publicly available, a general methodology based on protocols for similar ionizable lipids is outlined below. LNPs are typically formed by the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the mRNA.

General Experimental Protocol for LNP Formulation
  • Preparation of Lipid Stock Solutions:

    • This compound, a helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and a PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000) are individually dissolved in ethanol.

    • A typical molar ratio for these components is in the range of 40-50% ionizable lipid, 10-20% helper lipid, 30-40% cholesterol, and 1-2% PEGylated lipid.

  • Preparation of mRNA Aqueous Solution:

    • The mRNA is diluted in an acidic buffer, typically a citrate or acetate buffer with a pH between 3 and 5.

  • LNP Assembly via Microfluidic Mixing:

    • The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes of a microfluidic mixing device.

    • The solutions are rapidly mixed at a controlled flow rate (e.g., a 3:1 aqueous to organic phase flow rate ratio). The rapid mixing leads to a change in solvent polarity, triggering the self-assembly of the lipids around the mRNA to form LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

  • Characterization of LNPs:

    • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

    • Zeta Potential: Measured to determine the surface charge of the LNPs at different pH values.

    • mRNA Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay) that quantifies the amount of unencapsulated mRNA.

In Vivo Delivery and Efficacy

Visualizing the LNP-mRNA Delivery Pathway

The following diagrams illustrate the key steps in the LNP-mediated mRNA delivery process.

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Acidic Buffer) 113_O16B This compound Microfluidic_Mixing Microfluidic Mixing 113_O16B->Microfluidic_Mixing Helper_Lipid Helper Lipid (e.g., DSPC) Helper_Lipid->Microfluidic_Mixing Cholesterol Cholesterol Cholesterol->Microfluidic_Mixing PEG_Lipid PEG-Lipid PEG_Lipid->Microfluidic_Mixing mRNA mRNA mRNA->Microfluidic_Mixing LNP_Formation LNP Self-Assembly Microfluidic_Mixing->LNP_Formation Purification Dialysis / Buffer Exchange (to physiological pH) LNP_Formation->Purification Final_LNP Purified LNPs Purification->Final_LNP Cellular_Delivery_Pathway LNP LNP with this compound (Neutral at physiological pH) Cell_Membrane Cell Membrane LNP->Cell_Membrane 1. Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome (Acidification, pH drop) Endocytosis->Endosome 2. Internalization Protonation This compound Protonation (LNP becomes positively charged) Endosome->Protonation Endosomal_Escape Endosomal Escape (Membrane disruption) Protonation->Endosomal_Escape 3. Destabilization Cytoplasm Cytoplasm (Reductive environment) Endosomal_Escape->Cytoplasm Disulfide_Cleavage Disulfide Bond Cleavage (by Glutathione) Cytoplasm->Disulfide_Cleavage 4. Bioreduction mRNA_Release mRNA Release Disulfide_Cleavage->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation 5. Payload Release Protein_Expression Protein Expression Translation->Protein_Expression

References

In-Depth Technical Guide: The Mechanism of Action of 113-O16B in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated mechanism of action of the ionizable cationic lipidoid 113-O16B within lipid nanoparticle (LNP) formulations for mRNA delivery. This compound is a disulfide bond-containing lipidoid designed for efficient encapsulation and intracellular delivery of mRNA.[1][2] Due to the limited availability of specific data for this compound in publicly accessible literature, this guide leverages data from the closely related and well-characterized lipidoid, 113-O12B, as described by Chen, J., et al. in PNAS (2022).[1] The structural similarities between these molecules suggest a comparable mechanism of action, which involves pH-dependent endosomal escape facilitated by the tertiary amine core and intracellular release of the mRNA payload triggered by the cleavage of disulfide bonds in the reductive cytosolic environment. This guide will detail the components of this compound containing LNPs, their proposed mechanism of cellular uptake and endosomal escape, and the critical role of the disulfide bonds. Experimental protocols and quantitative data for the analogous 113-O12B are provided to serve as a practical reference for researchers working with this class of lipidoids.

Introduction to this compound and its Role in LNPs

This compound is an ionizable cationic lipidoid that has been utilized in the formulation of lipid nanoparticles for the purpose of mRNA delivery.[1][2] Its chemical structure features a tertiary amine head group and lipid tails containing disulfide bonds.[1] This design is central to its function as a key component of LNPs, which are multi-component systems designed to protect and deliver nucleic acid payloads to target cells.[3][4][5]

The typical composition of an LNP formulation includes:

  • Ionizable Cationic Lipid (e.g., this compound): This component is crucial for encapsulating the negatively charged mRNA and for facilitating its release from the endosome into the cytoplasm.[3][4]

  • Helper Lipid (e.g., DOPE or DSPC): These lipids contribute to the structural integrity of the nanoparticle.[4][5]

  • Cholesterol: Cholesterol modulates membrane fluidity and stability.[4][5]

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) is included to control the particle size and prevent aggregation.[4][5]

Proposed Mechanism of Action of this compound in LNPs

The mechanism of action of this compound in LNPs can be broken down into several key stages, from formulation to intracellular delivery of the mRNA payload.

LNP Formulation and mRNA Encapsulation

During the formulation process, which is typically carried out at an acidic pH (around 4.0), the tertiary amine groups of this compound become protonated, resulting in a positive charge.[6] This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of the mRNA, leading to the encapsulation of the mRNA within the core of the LNP.[6] Microfluidic mixing is a common method used to ensure the rapid and controlled formation of uniform LNPs.[3][7]

Cellular Uptake and Endosomal Trafficking

Once administered, the LNPs circulate in the bloodstream at a physiological pH of approximately 7.4. At this neutral pH, the ionizable head group of this compound is largely deprotonated and neutral, which is thought to reduce toxicity compared to permanently cationic lipids.[6] LNPs are typically taken up by cells through endocytosis. Following internalization, the LNPs are enclosed within endosomes.

pH-Dependent Endosomal Escape

As the endosome matures, its internal pH drops to around 5.0-6.5. This acidic environment leads to the protonation of the tertiary amine head group of this compound, causing the LNP to acquire a positive charge. This charge is believed to promote the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the LNP contents into the cytoplasm. The precise pKa of the ionizable lipid is a critical factor in determining the efficiency of endosomal escape.[8][9][10] While the specific pKa of this compound is not publicly available, it is expected to be in the optimal range for endosomal escape.

Intracellular mRNA Release via Disulfide Bond Cleavage

A key feature of this compound is the presence of disulfide bonds in its lipid tails.[1][2] The cytoplasm of the cell has a reductive environment due to the high concentration of glutathione. In this environment, the disulfide bonds of this compound are cleaved, leading to a change in the lipid's structure. This structural change is hypothesized to further destabilize the LNP, facilitating the complete release of the encapsulated mRNA into the cytoplasm where it can be translated into protein by the cellular machinery.[11][12][13][14][15]

Data Presentation (Based on the analogous 113-O12B)

Table 1: Physicochemical Characterization of 113-O12B LNPs

FormulationIonizable LipidMolar Ratio (Ionizable:DOPE:Chol:PEG)Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
LNP-1113-O12B40:30:25:5104.3 ± 5.20.18 ± 0.03-2.3 ± 0.8>95

Data extracted from Chen, J., et al. PNAS (2022).[1]

Table 2: In Vivo Biodistribution of 113-O12B/mLuc LNPs

OrganLuciferase Expression (photons/s/cm²/sr)
Inguinal Lymph Nodes~1 x 10^7
Liver~5 x 10^5
Spleen~2 x 10^5

Data represents approximate values derived from graphical representations in Chen, J., et al. PNAS (2022) following subcutaneous injection.[1]

Experimental Protocols (Based on the analogous 113-O12B)

The following protocols are adapted from the methods described by Chen et al. (2022) for the formulation and characterization of 113-O12B LNPs and can serve as a starting point for working with this compound.[1]

LNP Formulation Protocol
  • Preparation of Lipid Stock Solutions:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol to prepare individual stock solutions.

  • Preparation of mRNA Solution:

    • Dissolve mRNA in a low pH buffer, such as 10 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Combine the lipid stock solutions in the desired molar ratio to create the lipid mixture.

    • Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous buffer solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and raise the pH.

LNP Characterization Protocol
  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using dynamic light scattering (DLS).

  • Zeta Potential Measurement:

    • Dilute the LNP suspension in deionized water.

    • Measure the surface charge using electrophoretic light scattering.

  • mRNA Encapsulation Efficiency Quantification:

    • Use a fluorescent dye that specifically binds to single-stranded nucleic acids (e.g., RiboGreen).

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

    • Calculate the encapsulation efficiency based on the difference in fluorescence.

Visualizations

Signaling Pathways and Experimental Workflows

G Mechanism of this compound LNP Action cluster_formulation LNP Formulation (pH 4) cluster_extracellular Extracellular (pH 7.4) cluster_cellular Cellular Uptake and Trafficking cluster_release Intracellular Release 113_O16B_protonated Protonated this compound (+) LNP_assembly Self-Assembly into LNP 113_O16B_protonated->LNP_assembly mRNA mRNA (-) mRNA->LNP_assembly LNP_neutral Neutral LNP LNP_assembly->LNP_neutral Dialysis Endocytosis Endocytosis LNP_neutral->Endocytosis Endosome Endosome (pH 6.5-5.0) Endocytosis->Endosome LNP_protonated Protonated LNP (+) Endosome->LNP_protonated Acidification Endosomal_Escape Endosomal Escape LNP_protonated->Endosomal_Escape Disulfide_Cleavage Disulfide Cleavage (Cytosol) Endosomal_Escape->Disulfide_Cleavage mRNA_Release mRNA Release Disulfide_Cleavage->mRNA_Release Translation Protein Translation mRNA_Release->Translation

Caption: Proposed mechanism of action of this compound LNPs.

Caption: Experimental workflow for LNP formulation and characterization.

Conclusion

The ionizable cationic lipidoid this compound represents a promising component for the formulation of lipid nanoparticles for mRNA delivery. Its unique structure, featuring a pH-responsive head group and bioreducible disulfide bonds, is designed to overcome key barriers to efficient intracellular delivery. While specific data for this compound remains limited in public literature, the comprehensive data available for the closely related 113-O12B provides a strong foundation for understanding its mechanism of action and for designing experimental protocols. The proposed mechanism involves pH-triggered endosomal escape and reduction-triggered intracellular payload release, highlighting a sophisticated approach to LNP design. Further research and publication of data specific to this compound will be invaluable for the scientific community to fully harness its potential in the development of next-generation mRNA therapeutics.

References

A Technical Guide to Bioreducible Lipid 113-O16B for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 113-O16B, a bioreducible, ionizable lipidoid designed for the formulation of lipid nanoparticles (LNPs) for potent messenger RNA (mRNA) delivery. This compound is part of a class of synthetic lipids engineered with disulfide bonds in their hydrophobic tails. This key feature facilitates enhanced intracellular release of mRNA payloads in response to the reductive environment of the cytoplasm, leading to high-efficiency protein expression. This guide consolidates quantitative data, detailed experimental protocols from key studies, and visual diagrams of core mechanisms and workflows.

Core Concepts and Mechanism of Action

This compound is a cationic ionizable lipidoid.[1] At an acidic pH, such as within an endosome, its amine headgroup becomes protonated, facilitating interaction with and destabilization of the endosomal membrane. The defining characteristic of this compound and its analogs (e.g., BAMEA-O16B) is the presence of disulfide bonds within the lipid tails.[2][3] Once the LNP escapes the endosome and enters the cytoplasm, the high concentration of reducing agents like glutathione (GSH) cleaves these disulfide bonds. This cleavage alters the lipid structure, destabilizing the LNP and triggering the rapid and efficient release of its mRNA cargo into the cytoplasm for translation.

Below is a diagram illustrating the proposed intracellular delivery pathway.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm (Reductive Environment) LNP This compound LNP (Encapsulating mRNA) LNP_Endosome Protonation of Lipid Headgroup LNP->LNP_Endosome Endocytosis Endosomal_Escape Endosomal Escape LNP_Endosome->Endosomal_Escape LNP_Cytoplasm LNP in Cytoplasm Endosomal_Escape->LNP_Cytoplasm Disulfide_Cleavage Disulfide Bond Cleavage (by Glutathione) LNP_Cytoplasm->Disulfide_Cleavage mRNA_Release mRNA Release Disulfide_Cleavage->mRNA_Release Translation mRNA Translation (Protein Production) mRNA_Release->Translation G Amine Amine Headgroup (e.g., BAMEA) Reaction Michael Addition (Heating at 80-90°C, 48h) Amine->Reaction Acrylate Disulfide-containing Acrylate (e.g., O16B) Acrylate->Reaction Purification Flash Chromatography (Silica Gel) Reaction->Purification Final_Lipid Purified Bioreducible Lipid (e.g., BAMEA-O16B) Purification->Final_Lipid G cluster_inputs Input Solutions Lipid_Ethanol Lipids in Ethanol Mixer Microfluidic Mixing (e.g., NanoAssemblr) Lipid_Ethanol->Mixer mRNA_Buffer mRNA in Acetate Buffer (pH 4) mRNA_Buffer->Mixer Dialysis Dialysis / Purification (against PBS, pH 7.4) Mixer->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization Final_LNP Final LNP Suspension Characterization->Final_LNP

References

An In-Depth Technical Guide to the Discovery and Development of 113-O16B Lipidoid for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of messenger RNA (mRNA) therapeutics has been revolutionized by the development of effective delivery vehicles. Among these, lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery. A critical component of these LNPs is the ionizable lipid, which plays a pivotal role in mRNA encapsulation, endosomal escape, and overall delivery efficiency. This technical guide provides a comprehensive overview of the discovery and development of 113-O16B, a novel bioreducible ionizable cationic lipidoid designed for enhanced mRNA delivery. This document details the synthesis, formulation into LNPs, and the proposed mechanism of action of this compound, supported by experimental protocols and quantitative data.

Introduction: The Rise of Bioreducible Lipidoids

The success of mRNA vaccines for COVID-19 has highlighted the immense potential of mRNA as a therapeutic modality. However, the inherent instability and negative charge of mRNA molecules necessitate the use of sophisticated delivery systems to protect them from degradation and facilitate their entry into target cells. Ionizable cationic lipids are a class of synthetic lipids that are positively charged at low pH (enabling mRNA complexation during formulation) and neutral at physiological pH (reducing toxicity).

A significant advancement in ionizable lipid design is the incorporation of bioreducible linkages, such as disulfide bonds. These bonds are stable in the extracellular environment but are rapidly cleaved in the reducing environment of the cytoplasm. This "on-demand" breakdown of the lipid structure is hypothesized to facilitate the release of the mRNA payload from the endosome, a critical step for successful protein translation. The this compound lipidoid was developed as part of a library of bioreducible lipidoids to explore this mechanism and optimize in vivo mRNA delivery.

Discovery and Synthesis of this compound

The this compound lipidoid was rationally designed and synthesized as part of a combinatorial library of bioreducible lipid-like materials. The synthesis of these lipidoids is achieved through a one-step Michael addition reaction, a robust and efficient method for creating diverse molecular structures.

Chemical Structure and Properties

This compound is a disulfide bond-containing ionizable cationic lipidoid.[1][2][3][4] Its full chemical name is tetrakis(2-(dodecyldisulfaneyl)ethyl) 3,3',3'',3'''-(((methylazanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetrapropionate.[3][4]

PropertyValueReference
Chemical Formula C73H143N3O8S8[3][4]
Molecular Weight 1447.5 g/mol [3][4]
CAS Number 2566523-07-5[3][4]
Experimental Protocol: Synthesis of this compound via Michael Addition

The synthesis of the this compound lipidoid is based on the Michael addition of an amine to an acrylate containing a disulfide bond. This solvent-free reaction is typically carried out at an elevated temperature.

Materials:

  • Amine head group precursor

  • Acrylate tail precursor with a dodecyl disulfide group

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • The amine head group and the acrylate tail precursor are added to a round-bottom flask in a specific molar ratio (typically a slight excess of the acrylate).

  • The reaction vessel is placed under an inert atmosphere.

  • The mixture is heated to 80°C with continuous stirring.

  • The reaction is allowed to proceed for 24-48 hours.

  • The resulting crude product is then purified, typically using column chromatography, to yield the final this compound lipidoid.

Note: The precise molar ratios and purification conditions are often proprietary and may require optimization.

Formulation of this compound Lipid Nanoparticles (LNPs)

For in vivo applications, this compound is formulated into LNPs, which are multicomponent nanoparticles that encapsulate and protect the mRNA cargo. These LNPs are typically composed of the ionizable lipid (this compound), a phospholipid, cholesterol, and a PEGylated lipid.

LNP Composition and Characterization

The composition of this compound LNPs is critical for their stability, delivery efficiency, and biodistribution. A typical formulation includes helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol, which contribute to the structural integrity of the nanoparticle. A PEGylated lipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol (DSPE-PEG), is also included to control particle size and prevent aggregation.[5]

LNP Characterization ParameterTypical Values
Particle Size (Diameter) 80 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential (at neutral pH) Slightly negative to neutral
mRNA Encapsulation Efficiency > 90%
Experimental Protocol: LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for producing LNPs with controlled size and high encapsulation efficiency.

Materials:

  • This compound lipidoid in ethanol

  • DOPE in ethanol

  • Cholesterol in ethanol

  • DSPE-PEG in ethanol

  • mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis cassettes for buffer exchange

Procedure:

  • Prepare a lipid stock solution in ethanol by combining this compound, DOPE, cholesterol, and DSPE-PEG at a desired molar ratio.

  • Prepare an aqueous solution of mRNA in a low pH buffer.

  • Set up the microfluidic mixing device with two syringe pumps.

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into the other.

  • Pump the two solutions through the microfluidic cartridge at a specific flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing in the microchannels leads to the self-assembly of LNPs.

  • The resulting LNP suspension is collected.

  • The LNPs are then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a stable LNP formulation.

Mechanism of Action and Intracellular Delivery

The efficacy of this compound LNPs is attributed to their ability to efficiently deliver mRNA into the cytoplasm of target cells. This process involves several key steps, with the bioreducible nature of this compound playing a crucial role in endosomal escape.

Proposed Intracellular Trafficking and mRNA Release Pathway

The following diagram illustrates the proposed mechanism of cellular uptake and mRNA release from this compound LNPs.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome (pH 6.0-6.5) cluster_cytoplasm Cytoplasm (Reducing Environment) LNP This compound LNP (Neutral Surface Charge) Endosome_LNP LNP in Endosome (Protonated this compound) LNP->Endosome_LNP Endocytosis mRNA_Release mRNA Release Endosome_LNP->mRNA_Release Endosomal Escape (Disulfide Cleavage) Lipid_Degradation Lipidoid Degradation Endosome_LNP->Lipid_Degradation Thiol-Disulfide Exchange Translation Protein Translation mRNA_Release->Translation

Caption: Proposed mechanism of this compound LNP intracellular delivery.

Description of the Pathway:

  • Cellular Uptake: The neutrally charged this compound LNPs circulate in the bloodstream and are taken up by target cells through endocytosis.

  • Endosomal Acidification and Protonation: Once inside the endosome, the acidic environment (pH 6.0-6.5) causes the tertiary amines of the this compound lipidoid to become protonated (positively charged).

  • Endosomal Escape via Disulfide Cleavage: The positively charged LNPs are thought to interact with the negatively charged endosomal membrane, leading to membrane destabilization. Critically, the high concentration of reducing agents like glutathione in the cytoplasm can penetrate the endosomal membrane and cleave the disulfide bonds within the this compound lipidoid. This structural change is believed to further disrupt the endosomal membrane, facilitating the release of the encapsulated mRNA into the cytoplasm.

  • mRNA Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the desired protein.

  • Lipidoid Degradation: The cleaved components of the this compound lipidoid are biodegradable and are cleared by the cell.

In Vitro and In Vivo Performance

The efficacy of this compound LNPs has been evaluated in both cell culture and animal models. These studies demonstrate the potential of this bioreducible lipidoid for effective mRNA delivery.

In Vitro Studies

In vitro experiments are crucial for the initial screening and optimization of LNP formulations. Studies using cell lines such as human mesenchymal stem cells have shown that LNPs formulated with this compound and other bioreducible lipidoids can efficiently deliver mRNA with low cytotoxicity.[5] The inclusion of helper lipids like DOPE and cholesterol has been shown to enhance transfection efficiency.[5]

In Vivo Studies

While specific in vivo data for this compound is limited in the public domain, studies on closely related bioreducible lipidoids provide strong evidence for their in vivo potential. For instance, the related 113-O12B lipidoid has been shown to effectively deliver mRNA for cancer vaccines, leading to a robust CD8+ T cell response and tumor inhibition in mouse models. The following table summarizes typical in vivo performance metrics for this class of lipidoids.

In Vivo Performance MetricResult
Biodistribution Primarily to the liver, with potential for tuning to other organs
Protein Expression High levels of protein expression from delivered mRNA
Immune Response (for vaccines) Potent antigen-specific immune responses
Toxicity Generally well-tolerated at therapeutic doses

Conclusion and Future Directions

The this compound lipidoid represents a significant advancement in the design of ionizable lipids for mRNA delivery. Its bioreducible nature offers a promising mechanism for enhancing endosomal escape and improving the overall efficiency of mRNA therapeutics. The straightforward synthesis and formulation into LNPs make it an attractive candidate for a wide range of applications, from vaccines to gene therapies.

Future research will likely focus on further optimizing the structure of this compound and related lipidoids to fine-tune their delivery properties, such as targeting specific tissues beyond the liver. Additionally, comprehensive long-term safety and efficacy studies will be crucial for the clinical translation of this promising technology. The continued exploration of bioreducible lipidoids like this compound will undoubtedly play a vital role in unlocking the full therapeutic potential of mRNA.

References

Biophysical Characterization of Thiol-Modified Lipid Nanoparticles for mRNA Delivery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biophysical characteristics of lipid nanoparticles (LNPs) formulated with the reducible cationic lipidoid 113-O12B. While the initial request specified 113-O16B, a thorough review of the scientific literature indicates that the primary research and detailed characterization have been conducted on the closely related 113-O12B lipidoid, particularly in the context of mRNA vaccine delivery. This document summarizes the key findings and experimental protocols from this research to serve as a valuable resource for the scientific community. Additionally, this guide presents data on BAMEA-O16B, another reducible lipidoid, to provide a broader context for the "O16B" class of materials.

Introduction to 113-O12B Lipid Nanoparticles

The 113-O12B lipidoid is a disulfide bond-containing ionizable cationic lipid that has been utilized in the formulation of LNPs for the targeted delivery of messenger RNA (mRNA).[1][2][3] These LNPs have shown significant promise in the field of cancer immunotherapy by facilitating targeted delivery of mRNA vaccines to lymph nodes, thereby eliciting a robust CD8+ T cell response.[1][2][3] The reducible nature of the disulfide bonds in the 113-O12B lipidoid is designed to promote the intracellular release of the mRNA payload in the reductive environment of the cell cytoplasm.

Physicochemical Properties of 113-O12B Nanoparticles

The biophysical properties of 113-O12B LNPs have been characterized to ensure their suitability for in vivo applications. The key parameters are summarized in the table below.

PropertyValueMethodReference
Hydrodynamic Diameter ~100 nmDynamic Light Scattering (DLS)[1]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[1]
Zeta Potential Slightly negative at neutral pHZeta Potential Analysis[1]
mRNA Encapsulation Efficiency > 90%RiboGreen Assay[1]

Experimental Protocols

Formulation of 113-O12B Lipid Nanoparticles

The 113-O12B LNPs encapsulating mRNA are typically formulated using a microfluidic mixing technique. This method allows for the rapid and controlled self-assembly of the nanoparticles.

Materials:

  • 113-O12B lipidoid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)

  • mRNA in citrate buffer (pH 4.0)

  • Ethanol

Protocol:

  • The lipid components (113-O12B, DSPC, cholesterol, and DMPE-PEG2000) are dissolved in ethanol at a specific molar ratio.

  • The mRNA is dissolved in a citrate buffer (pH 4.0).

  • The lipid-ethanol solution and the mRNA-buffer solution are rapidly mixed using a microfluidic device.

  • The resulting nanoparticle suspension is then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to 7.4.

Below is a Graphviz diagram illustrating the LNP formulation workflow.

LNP_Formulation cluster_lipids Lipid Phase cluster_aqueous Aqueous Phase cluster_ethanol Ethanol L1 113-O12B Mixer Microfluidic Mixing Ethanol_label Ethanol_label L2 DSPC L3 Cholesterol L4 DMPE-PEG2000 mRNA mRNA in Citrate Buffer (pH 4.0) mRNA->Mixer Dialysis Dialysis (vs. PBS, pH 7.4) Mixer->Dialysis LNPs 113-O12B LNPs Dialysis->LNPs Ethanol_label->Mixer

Lipid nanoparticle formulation workflow.
Characterization of 113-O12B Lipid Nanoparticles

a) Size and Polydispersity Index (PDI) Measurement: The hydrodynamic diameter and PDI of the LNPs are determined by Dynamic Light Scattering (DLS).

b) Zeta Potential Measurement: The surface charge of the LNPs is measured using a zeta potential analyzer.

c) mRNA Encapsulation Efficiency: The encapsulation efficiency is determined using a RiboGreen assay. The fluorescence of the dye is measured before and after lysing the nanoparticles with a detergent (e.g., Triton X-100).

In Vivo Application: mRNA Vaccine Delivery

The 113-O12B LNPs have been successfully used to deliver an mRNA vaccine encoding for a tumor antigen.[1][2] Subcutaneous administration of these LNPs leads to targeted delivery to the lymph nodes, where the mRNA is translated by antigen-presenting cells (APCs). This initiates a potent anti-tumor immune response.

The proposed signaling pathway for the 113-O12B LNP-mediated immune response is depicted below.

Immune_Response_Pathway LNP 113-O12B LNP (mRNA-OVA) SC_Injection Subcutaneous Injection LNP->SC_Injection LN Lymph Node Targeting SC_Injection->LN APC Antigen Presenting Cell (e.g., Dendritic Cell) LN->APC Endocytosis Endocytosis APC->Endocytosis LNP Uptake mRNA_Release mRNA Release (Reductive Environment) Endocytosis->mRNA_Release Translation mRNA Translation mRNA_Release->Translation OVA_Antigen Ovalbumin (OVA) Antigen Expression Translation->OVA_Antigen MHC_Presentation Antigen Presentation (MHC Class I) OVA_Antigen->MHC_Presentation T_Cell_Activation CD8+ T Cell Activation & Proliferation MHC_Presentation->T_Cell_Activation TCR Engagement Tumor_Immunity Anti-Tumor Immune Response T_Cell_Activation->Tumor_Immunity

Proposed signaling pathway for 113-O12B LNP-mediated immune response.

Biophysical Characterization of BAMEA-O16B Nanoparticles

To provide a broader understanding of the "O16B" class of lipidoids, this section details the biophysical properties of BAMEA-O16B nanoparticles, which have been developed for CRISPR/Cas9 genome editing applications.[4]

PropertyValueMethodReference
Hydrodynamic Diameter ~120 nmDynamic Light Scattering (DLS)[4]
Zeta Potential ~ +30 mVZeta Potential Analysis[4]
mRNA Encapsulation Efficiency High (qualitative)Agarose Gel Electrophoresis[4]

The BAMEA-O16B lipidoid is also bioreducible and is formulated with cholesterol, DOPE, and DSPE-mPEG2k to form LNPs for delivering Cas9 mRNA and single-guide RNA (sgRNA).[4][5] The positive zeta potential of these particles facilitates their interaction with the negatively charged cell membrane, promoting cellular uptake.

Conclusion

References

An In-depth Technical Guide to 113-O16B (CAS 2566523-07-5): A Bioreducible Cationic Lipidoid for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of 113-O16B, a disulfide bond-containing ionizable cationic lipidoid. The information is compiled for researchers, scientists, and professionals in drug development who are exploring advanced nucleic acid delivery systems.

Core Properties of this compound

This compound is a specialized ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA) therapeutics.[1][2][][4][5] Its unique structure, incorporating bioreducible disulfide bonds, is engineered to facilitate the efficient encapsulation of mRNA and its subsequent release within the target cell's cytoplasm.[6][7]

Physicochemical Characteristics

The fundamental properties of this compound are summarized in the table below, based on data from various chemical suppliers.

PropertyValueSource
CAS Number 2566523-07-5[1][2][8]
Formal Name tetrakis(2-(dodecyldisulfaneyl)ethyl) 3,3',3'',3'''-(((methylazanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetrapropionate[1][2]
Molecular Formula C73H143N3O8S8[1][2][8]
Formula Weight 1447.5 g/mol [1][2][4][8]
Purity ≥95%[1][2][9]
Formulation A solution in ethanol[1][2][]
Solubility Soluble in Ethanol[1][2]
Appearance Colorless to light yellow liquid[4]
Storage -20°C[1][2]
Stability ≥ 1 year[1]

Mechanism of Action and Applications

This compound is a key component in the formation of LNPs for therapeutic applications.[1][4][5] These nanoparticles are designed to protect the mRNA payload from degradation and facilitate its delivery into cells.

The ionizable nature of this compound is central to its function. At a low pH, characteristic of the LNP formulation process, the lipidoid is positively charged, enabling the electrostatic encapsulation of negatively charged mRNA.[6] Upon entering the bloodstream, where the pH is neutral, the LNPs become nearly neutrally charged, which enhances their stability and reduces cytotoxicity.[6]

Once the LNPs are taken up by cells into endosomes, the acidic environment of the endosome again protonates the lipidoid, facilitating endosomal escape. The disulfide bonds within the structure of this compound are designed to be cleaved in the reducing environment of the cytosol, leading to the disassembly of the LNP and the release of the mRNA payload to be translated into the therapeutic protein.[6][7]

While specific studies detailing the in vivo targets of this compound are not yet prevalent, research on the closely related lipidoid, 113-O12B, has demonstrated targeted delivery to lymph nodes for mRNA cancer vaccines.[6][10] This suggests the potential for this compound in similar targeted delivery applications.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on the literature for structurally similar bioreducible lipidoids like BAMEA-O16B and the general methodology for LNP-mRNA formulation, a representative protocol can be outlined.

General LNP-mRNA Formulation Protocol

This protocol describes a general method for formulating LNP-mRNA complexes using a cationic lipidoid like this compound.

  • Preparation of Lipid Stock Solution : A stock solution of this compound, along with other lipid components such as cholesterol, DSPC, and a PEG-lipid, is prepared in ethanol.

  • Preparation of mRNA Aqueous Solution : The mRNA payload is diluted in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

  • LNP Formation : The ethanolic lipid solution is rapidly mixed with the aqueous mRNA solution, often using a microfluidic device, to induce the self-assembly of the LNPs.

  • Purification and Concentration : The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA. The LNPs can then be concentrated using ultrafiltration.

  • Characterization : The formulated LNPs are characterized for size, polydispersity, zeta potential, and mRNA encapsulation efficiency.

Visualizing Key Processes

To better understand the application and mechanism of this compound, the following diagrams illustrate the conceptual workflows and pathways.

LNP-mRNA Formulation Workflow

LNP_Formulation_Workflow cluster_lipids Lipid Phase (Ethanol) cluster_mrna Aqueous Phase (Acidic Buffer) 113_O16B This compound Mixing Rapid Mixing (e.g., Microfluidics) 113_O16B->Mixing Helper_Lipids Helper Lipids (Cholesterol, DSPC, PEG-Lipid) Helper_Lipids->Mixing mRNA mRNA mRNA->Mixing Self_Assembly LNP Self-Assembly Mixing->Self_Assembly Purification Purification & Buffer Exchange (Dialysis/TFF) Self_Assembly->Purification Final_LNPs LNP-mRNA Formulation Purification->Final_LNPs

Caption: Workflow for the formulation of mRNA-loaded lipid nanoparticles.

Cellular Delivery and mRNA Release Pathway

Cellular_Delivery_Pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Environment LNP_mRNA LNP-mRNA Complex (Near-neutral charge) Endocytosis Cellular Uptake (Endocytosis) LNP_mRNA->Endocytosis Endosome Endosome (Acidic pH) Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytosol Cytosol (Reducing Environment) LNP_Disassembly LNP Disassembly (Disulfide Cleavage) Cytosol->LNP_Disassembly GSH-mediated reduction Translation Ribosome (Protein Synthesis) Therapeutic_Protein Therapeutic Protein Translation->Therapeutic_Protein Endocytosis->Endosome Endosomal_Escape->Cytosol mRNA_Release mRNA Release LNP_Disassembly->mRNA_Release mRNA_Release->Translation

References

Cationic Lipidoids for Gene Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cationic lipidoids, a class of synthetic lipids, for the delivery of genetic material such as siRNA and mRNA. We will delve into their structure-activity relationships, formulation into nanoparticles, and the mechanisms governing their delivery efficacy. This guide consolidates quantitative data from key studies, details essential experimental protocols, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding and application of this promising technology in gene therapy and drug development.

Introduction to Cationic Lipidoids

Cationic lipidoids are a class of synthetically derived lipid-like molecules that have emerged as potent non-viral vectors for the delivery of nucleic acids.[1] Unlike traditional cationic lipids, which often consist of a cationic headgroup, a hydrocarbon tail, and a linker, lipidoids possess more diverse and complex structures, often synthesized through combinatorial chemistry.[2][3] This structural diversity allows for the fine-tuning of their properties to optimize delivery efficiency and minimize toxicity.[4][5] The key advantage of lipidoids lies in their ionizable nature; they are typically designed to have a pKa in the range of 6-7.[6] This allows them to be positively charged at an acidic pH, facilitating the encapsulation of negatively charged nucleic acids during formulation, and become neutral at physiological pH, reducing toxicity and non-specific interactions in a biological environment.[1][6]

Structure-Activity Relationship of Cationic Lipidoids

The transfection efficiency and biocompatibility of cationic lipidoids are intrinsically linked to their molecular structure.[4][7][8] Understanding these structure-activity relationships is crucial for the rational design of new and improved lipidoid-based delivery systems. The general structure of a cationic lipidoid can be deconstructed into three main components: the amine-containing headgroup, the hydrophobic tails, and the linker connecting them.[5][9]

Key Structural Features Influencing Delivery Efficiency:

  • Amine Headgroup: The nature of the amine headgroup (primary, secondary, tertiary, or polyamine) significantly impacts the lipidoid's pKa and its ability to buffer the endosome, a critical step for endosomal escape.[10][11] Tertiary amines have been shown to be particularly effective.[11]

  • Hydrophobic Tails: The length and degree of saturation of the alkyl tails influence the fluidity and stability of the resulting lipid nanoparticles (LNPs).[12] Alkyl tails of 12 to 14 carbons in length have demonstrated high transfection efficiencies.[12]

  • Linker Group: The linker bond between the headgroup and the tails (e.g., ester, amide, carbamate) affects the biodegradability and stability of the lipidoid.[5][9] Biodegradable linkers, such as esters, can reduce cytotoxicity.[5]

The following diagram illustrates the key structural components of a cationic lipidoid and their influence on gene delivery.

G cluster_lipidoid Cationic Lipidoid Structure cluster_properties Influence on Delivery Properties cluster_outcome Overall Outcome Headgroup Amine Headgroup (e.g., tertiary amine) pKa pKa & Endosomal Escape Headgroup->pKa Determines Linker Linker (e.g., ester, amide) Biodegradability Biodegradability & Toxicity Linker->Biodegradability Affects Tails Hydrophobic Tails (e.g., C12-C14 alkyl chains) Stability LNP Stability & Fluidity Tails->Stability Influences Efficiency High Transfection Efficiency pKa->Efficiency Biodegradability->Efficiency Stability->Efficiency

Caption: Structure-activity relationship of cationic lipidoids.

Formulation of Lipidoid Nanoparticles (LNPs)

For in vivo applications, cationic lipidoids are typically formulated into lipid nanoparticles (LNPs) to protect the nucleic acid payload from degradation and facilitate cellular uptake.[13][14][15] These LNPs are multi-component systems, generally composed of the cationic lipidoid, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid.[6][15][16]

ComponentFunctionTypical Molar Ratio (%)
Cationic Lipidoid Encapsulates nucleic acid and facilitates endosomal escape.38.5 - 50
Helper Lipid (e.g., DSPC, DOPE) Stabilizes the lipid bilayer and can influence fusogenicity.[17]10
Cholesterol Enhances membrane rigidity and stability.[15][17]38.5 - 50
PEGylated Lipid (e.g., PEG-DMG) Provides a hydrophilic corona to prevent aggregation and reduce opsonization, thereby increasing circulation time.[6][15]1.5

Table 1: Typical components of a lipidoid nanoparticle formulation. [6][18]

The following table summarizes key physicochemical properties of lipidoid nanoparticles from various studies.

LipidoidNucleic AcidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
C12-200siRNA70-150< 0.2Not reported~90[6][11]
C14-200DNA/siRNA50-100Not reportedNot reported>90[12]
304O13siRNANot reportedNot reportedNot reportedNot reported[3]
86N15–98O13siRNANot reportedNot reportedNot reportedNot reported[2]

Table 2: Physicochemical properties of selected lipidoid nanoparticles.

Cellular Uptake and Endosomal Escape

The successful delivery of the nucleic acid payload into the cytoplasm is a multi-step process that begins with the cellular uptake of the LNP and culminates in the release of the nucleic acid from the endosome.[19][20][21] This latter step, known as endosomal escape, is a major bottleneck in non-viral gene delivery.[20][][23][24][25]

The proposed mechanism for cellular uptake and endosomal escape of cationic lipidoid nanoparticles is as follows:

  • Cellular Uptake: LNPs are primarily internalized by cells through endocytosis.[21][25]

  • Endosomal Acidification: Once inside the endosome, the internal pH drops from neutral to acidic (pH 5-6).[]

  • Protonation of Lipidoid: The acidic environment protonates the tertiary amines of the ionizable lipidoid, leading to a net positive charge.[6][]

  • Endosomal Membrane Destabilization: The positively charged lipidoids are thought to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer structures.[10][25]

  • Cytosolic Release: This disruption of the endosomal membrane allows the encapsulated nucleic acid to be released into the cytoplasm, where it can engage with the cellular machinery to exert its therapeutic effect.[10][25]

The "proton sponge" effect is another hypothesized mechanism where the buffering capacity of the protonated amines leads to an influx of protons and chloride ions, causing osmotic swelling and eventual rupture of the endosome.[11][25]

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space cluster_endosome Endosome (pH 5-6) LNP Lipidoid Nanoparticle (LNP) (Neutral Charge) Protonated_LNP Protonated LNP (Positive Charge) LNP->Protonated_LNP Endocytosis & Acidification Membrane_Destabilization Endosomal Membrane Destabilization Protonated_LNP->Membrane_Destabilization Interaction with Endosomal Membrane Nucleic_Acid Released Nucleic Acid (e.g., siRNA, mRNA) Membrane_Destabilization->Nucleic_Acid Endosomal Escape Cytoplasm Cytoplasm

Caption: Mechanism of cellular uptake and endosomal escape.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of cationic lipidoids for gene delivery.

Lipidoid Synthesis (Michael Addition)

This protocol describes a general method for synthesizing a library of lipidoids through the Michael addition of amines to alkyl-acrylates or alkyl-acrylamides.[2]

Materials:

  • Amines (e.g., 1,2-diaminoethane)

  • Alkyl-acrylates or alkyl-acrylamides (e.g., lauryl acrylate)

  • Reaction vials

  • Stir plate and stir bars

  • Oven

Procedure:

  • In a reaction vial, combine the selected amine and alkyl-acrylate/acrylamide at a desired molar ratio (e.g., 1:2).

  • Seal the vial and heat the reaction mixture at 90°C with stirring for 48-72 hours.

  • The resulting lipidoid can be used directly without further purification for high-throughput screening or purified by methods such as silica gel chromatography for more detailed studies.

Lipidoid Nanoparticle (LNP) Formulation

This protocol outlines the formulation of LNPs using a rapid mixing method, such as with a microfluidic device.[6][18][26]

Materials:

  • Cationic lipidoid

  • DSPC (or other helper lipid)

  • Cholesterol

  • PEG-DMG (or other PEGylated lipid)

  • Ethanol

  • Citrate buffer (10 mM, pH 4.0)

  • Nucleic acid (siRNA or mRNA)

  • Microfluidic mixing device (e.g., NanoAssemblr) or a T-junction mixer

Procedure:

  • Prepare a lipid stock solution in ethanol containing the cationic lipidoid, DSPC, cholesterol, and PEG-DMG at a molar ratio of 50:10:38.5:1.5.[6]

  • Prepare a nucleic acid solution in 10 mM citrate buffer (pH 4.0).[6]

  • Set the flow rates of the microfluidic device to achieve a desired mixing ratio (e.g., 3:1 aqueous to organic phase).

  • Load the lipid solution and the nucleic acid solution into separate syringes and mount them on the syringe pumps of the microfluidic device.

  • Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs.

  • The resulting LNP suspension is then typically dialyzed against PBS (pH 7.4) to remove ethanol and unencapsulated nucleic acid.

In Vitro Transfection

This protocol describes a general procedure for transfecting cultured cells with lipidoid-formulated nucleic acids.[18][27][28][29][30]

Materials:

  • Cultured cells (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) with and without serum

  • LNP-formulated nucleic acid

  • 96-well plates

  • Assay reagents for measuring gene expression (e.g., luciferase assay kit, qPCR reagents)

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.[29]

  • Allow the cells to attach overnight.

  • On the day of transfection, dilute the LNP-formulated nucleic acid in serum-free medium to the desired final concentration (e.g., 10-100 nM for siRNA).[11][18]

  • Remove the culture medium from the cells and replace it with the medium containing the LNPs.

  • Incubate the cells for 4-6 hours at 37°C.[28]

  • After the incubation period, the medium can be replaced with fresh, complete medium.

  • Assay for gene expression or knockdown at a suitable time point (e.g., 24-48 hours post-transfection).

LNP Characterization

This protocol outlines the basic characterization of LNPs.[31][32][33][34]

Particle Size and Polydispersity Index (PDI):

  • Measured by Dynamic Light Scattering (DLS).

  • Dilute the LNP suspension in PBS to an appropriate concentration.

  • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).

Zeta Potential:

  • Measured using Laser Doppler Velocimetry.

  • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

  • Analyze the sample using a zeta potential analyzer.

Encapsulation Efficiency:

  • Can be determined using a fluorescent dye exclusion assay (e.g., RiboGreen assay).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total fluorescence - Free fluorescence) / Total fluorescence) * 100.

The following diagram provides a generalized workflow for the screening and evaluation of cationic lipidoids for gene delivery.

G cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Lipidoid Library Synthesis (e.g., Michael Addition) Formulation LNP Formulation (e.g., Microfluidic Mixing) Synthesis->Formulation DLS Size & PDI (DLS) Formulation->DLS Zeta Zeta Potential Formulation->Zeta Encapsulation Encapsulation Efficiency Formulation->Encapsulation Transfection Cell Transfection DLS->Transfection Zeta->Transfection Encapsulation->Transfection Toxicity Cytotoxicity Assay Transfection->Toxicity Animal_Model Animal Model Studies Toxicity->Animal_Model Efficacy In Vivo Efficacy Animal_Model->Efficacy Biodistribution Biodistribution & PK/PD Animal_Model->Biodistribution

Caption: Experimental workflow for lipidoid screening.

Conclusion

Cationic lipidoids represent a versatile and highly promising platform for the delivery of nucleic acid-based therapeutics. Their tunable structure allows for the optimization of delivery efficiency and the mitigation of toxicity, addressing some of the key challenges in non-viral gene delivery. A thorough understanding of their structure-activity relationships, combined with robust formulation and characterization strategies, is essential for the successful translation of these materials from the laboratory to the clinic. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of cationic lipidoid-mediated gene delivery and to contribute to the advancement of this exciting field.

References

Methodological & Application

Application Notes and Protocols for 113-O16B LNP Formulation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines. The composition of these LNPs, particularly the choice of the ionizable cationic lipid, is critical for their efficacy, biodistribution, and safety profile. This document provides detailed application notes and protocols related to the formulation of mRNA-LNPs using the bioreducible, disulfide bond-containing ionizable cationic lipidoid, 113-O16B.

During the preparation of these notes, a significant finding emerged from the scientific literature. The prominent study demonstrating lymph node-targeting mRNA delivery for cancer immunotherapy, often associated with this class of lipids, utilized a closely related lipid known as 113-O12B . Due to the high relevance and detailed available protocol for 113-O12B, and the less detailed publicly available information for a specific this compound formulation, this document will primarily provide the protocol for the 113-O12B LNP formulation as described by Chen, J., et al. in PNAS (2022). Information regarding this compound from research by Zhao, X., et al. in Advanced Healthcare Materials (2021) will also be included to the extent it is available in the public domain.

Principle of this compound and 113-O12B LNP-mRNA Formulation

The formulation of mRNA-LNPs using ionizable cationic lipids like this compound and 113-O12B is typically achieved through a rapid mixing process, often utilizing microfluidics. The core principle involves the self-assembly of lipid components around the mRNA cargo.

The process begins with the preparation of two separate solutions:

  • An organic phase: Containing the ionizable lipid (this compound or 113-O12B), helper lipids such as a phospholipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) dissolved in a water-miscible organic solvent, typically ethanol.

  • An aqueous phase: Containing the mRNA dissolved in a low pH buffer (e.g., citrate or acetate buffer, pH 3-5).

At a low pH, the tertiary amine groups of the ionizable lipid become protonated, acquiring a positive charge. When the acidic aqueous phase containing the negatively charged mRNA is rapidly mixed with the organic phase, the electrostatic interaction between the positively charged ionizable lipid and the negatively charged mRNA drives the encapsulation of the mRNA within the forming lipid nanoparticle. The other lipid components co-assemble to form the stable LNP structure. The PEGylated lipid helps to control the particle size during formation and provides a hydrophilic corona that sterically stabilizes the LNPs in aqueous solution, preventing aggregation.

Following formulation, the LNPs are typically subjected to a buffer exchange step (e.g., dialysis or tangential flow filtration) to raise the pH to a physiological level (pH 7.4) and remove the organic solvent. At this neutral pH, the ionizable lipid becomes largely deprotonated and neutral, resulting in an LNP with a near-neutral surface charge, which is important for reducing toxicity and non-specific interactions in vivo. The bioreducible disulfide bonds within the this compound and 113-O12B lipids are designed to be cleaved in the reducing intracellular environment, potentially facilitating the release of the mRNA cargo into the cytoplasm.

Materials and Equipment

Lipids and Reagents
  • Ionizable Cationic Lipidoid: this compound or 113-O12B

  • Phospholipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA (encoding the protein of interest)

  • Ethanol (200 proof, RNase-free)

  • Citrate Buffer (e.g., 50 mM, pH 4.0)

  • Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)

  • RNase-free water

  • Quant-iT RiboGreen RNA Assay Kit (or equivalent for mRNA quantification)

Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr® from Precision NanoSystems)

  • Syringe pumps

  • Sterile syringes and needles

  • RNase-free microcentrifuge tubes

  • Dynamic Light Scattering (DLS) instrument for particle size and polydispersity index (PDI) measurement

  • Zeta potential analyzer

  • Fluorometer or plate reader for RiboGreen assay

  • Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO) or tangential flow filtration (TFF) system

  • Sterile filters (0.22 µm)

Experimental Protocols

Protocol for 113-O12B LNP-mRNA Formulation for Lymph Node Targeting

This protocol is adapted from the methods described by Chen, J., et al. (2022) in PNAS for the formulation of lymph node-targeting mRNA cancer vaccines.

3.1.1. Preparation of Stock Solutions

  • Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of 113-O12B, cholesterol, DOPE, and DMG-PEG 2000 in 100% ethanol.

    • Combine the lipid stock solutions to achieve a final molar ratio of 113-O12B : Cholesterol : DOPE : DMG-PEG = 16 : 4.8 : 3 : 2.4 .

    • The total lipid concentration in the ethanol phase should be determined based on the desired final LNP concentration.

  • mRNA Stock Solution (in Aqueous Buffer):

    • Dissolve the mRNA in a 50 mM citrate buffer (pH 4.0) to a desired concentration (e.g., 0.1-1 mg/mL). Ensure the solution is homogenous.

3.1.2. LNP Formulation using Microfluidics

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Draw the lipid solution (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another syringe.

  • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

  • Set the total flow rate to a value that ensures rapid and efficient mixing (e.g., 2-12 mL/min, this may need optimization depending on the microfluidic device).

  • Initiate the flow from both syringes to mix the solutions in the microfluidic cartridge.

  • Collect the resulting LNP dispersion from the outlet into an RNase-free tube.

3.1.3. Purification and Buffer Exchange

  • Transfer the collected LNP dispersion to a dialysis cassette (10K MWCO).

  • Perform dialysis against sterile PBS (pH 7.4) at 4°C. Change the dialysis buffer at least three times over a period of 12-24 hours to ensure complete removal of ethanol and equilibration to neutral pH.

  • Alternatively, use a tangential flow filtration (TFF) system for purification and concentration, following the manufacturer's protocol.

3.1.4. Sterilization and Storage

  • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

  • Store the sterile LNP-mRNA formulation at 4°C for short-term use or at -80°C for long-term storage.

General Protocol Outline for this compound LNP-mRNA Formulation

While a specific, detailed public protocol for this compound is not as readily available, the formulation process is expected to be similar to that of other ionizable lipid-based LNPs. The following is a general guideline based on the work by Zhao, X., et al. (2021) and standard LNP formulation procedures. The precise molar ratios and mixing parameters would require optimization.

3.2.1. Preparation of Stock Solutions

  • Lipid Stock Solution (in Ethanol):

    • Prepare a stock solution of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol. A commonly used starting molar ratio for similar ionizable lipids is in the range of 40-50% ionizable lipid, 10-20% DSPC, 30-40% cholesterol, and 1-2% DMG-PEG 2000.

  • mRNA Stock Solution (in Aqueous Buffer):

    • Dissolve the mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

3.2.2. LNP Formulation and Purification

  • Utilize a microfluidic mixing device with a flow rate ratio of aqueous to organic phase of 3:1.

  • The total flow rate should be optimized for the specific lipid composition and microfluidic system.

  • Purify the resulting LNPs by dialysis against PBS (pH 7.4) or by using TFF.

3.2.3. Sterilization and Storage

  • Sterile filter the final formulation and store appropriately.

Characterization of LNP-mRNA Formulations

Particle Size and Polydispersity Index (PDI)
  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP sample in PBS (pH 7.4). Measure the hydrodynamic diameter (Z-average) and PDI.

  • Expected Results: For in vivo applications, a particle size of 80-150 nm and a PDI below 0.2 are generally desirable.

Zeta Potential
  • Method: Laser Doppler Electrophoresis.

  • Procedure: Dilute the LNP sample in a low ionic strength buffer (e.g., 1x PBS diluted 1:10 with deionized water) to obtain an accurate measurement.

  • Expected Results: The zeta potential should be close to neutral at pH 7.4.

mRNA Encapsulation Efficiency
  • Method: Quant-iT RiboGreen Assay (or similar fluorescent dye-based assay).

  • Procedure:

    • Measure the total amount of mRNA in the LNP formulation after lysis with a surfactant (e.g., 0.5% Triton X-100).

    • Measure the amount of free (unencapsulated) mRNA in the intact LNP formulation.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

  • Expected Results: High encapsulation efficiency (>90%) is desirable.

Data Presentation

Table 1: Physicochemical Properties of 113-O12B LNP-mRNA Formulation (Note: The following data are representative values based on typical LNP formulations and may vary depending on the specific experimental conditions.)

ParameterValue
Particle Size (Z-average) 80 - 120 nm
Polydispersity Index (PDI) < 0.15
Zeta Potential (at pH 7.4) -5 to +5 mV
mRNA Encapsulation Efficiency > 95%

Table 2: Formulation Parameters for 113-O12B LNP-mRNA

ParameterValue
Ionizable Lipid 113-O12B
Helper Lipids Cholesterol, DOPE
PEGylated Lipid DMG-PEG 2000
Molar Ratio (113-O12B:Chol:DOPE:DMG-PEG) 16 : 4.8 : 3 : 2.4
Aqueous:Organic Flow Rate Ratio 3:1
Aqueous Phase Buffer 50 mM Citrate, pH 4.0
Organic Phase Solvent Ethanol

Visualizations

Experimental Workflow for LNP-mRNA Formulation

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation Formulation cluster_purification Purification & Characterization cluster_final Final Product mRNA mRNA in Citrate Buffer (pH 4.0) mixing Microfluidic Mixing (Aqueous:Organic = 3:1) mRNA->mixing Aqueous Phase lipids 113-O12B, Chol, DOPE, DMG-PEG in Ethanol lipids->mixing Organic Phase dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis filtration Sterile Filtration (0.22 µm) dialysis->filtration characterization Characterization (Size, PDI, Zeta, EE) filtration->characterization final_lnp Sterile LNP-mRNA Formulation characterization->final_lnp mRNA_Delivery_Pathway LNP LNP-mRNA endocytosis Endocytosis LNP->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape pH drop & Lipid Protonation cytoplasm Cytoplasm escape->cytoplasm mRNA Release translation Translation (Ribosomes) cytoplasm->translation protein Therapeutic Protein translation->protein

Application Notes and Protocols for In Vivo mRNA Delivery Using 113-O16B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the bioreducible, ionizable cationic lipidoid 113-O16B for the formulation of lipid nanoparticles (LNPs) and subsequent in vivo delivery of messenger RNA (mRNA). The protocols outlined below are based on established methodologies for similar lipidoids, such as BAMEA-O16B, and provide a strong foundation for the successful application of this compound in preclinical research.

Introduction

This compound is a disulfide bond-containing ionizable cationic lipidoid designed for the generation of lipid nanoparticles (LNPs) to deliver mRNA in vivo.[1] Its bioreducible nature, owing to the disulfide bonds, facilitates the release of encapsulated mRNA within the reductive intracellular environment, potentially enhancing protein expression. LNPs formulated with lipids of this class have been shown to be effective for in vivo genome editing and protein replacement therapies, with a notable tropism for the liver following intravenous administration.[2][3] These characteristics make this compound a promising candidate for a range of therapeutic and research applications requiring transient protein expression.

The following sections provide detailed protocols for the formulation of this compound LNPs, their characterization, and in vivo administration in a murine model.

Data Presentation

Table 1: Recommended Lipid Nanoparticle Formulation Parameters
ComponentMolar Ratio (%)Recommended Helper LipidRecommended PEG-Lipid
This compound40-50DOPEDSPE-mPEG2k
Helper Lipid10-20
Cholesterol38-48
PEG-Lipid1-2
Table 2: In Vivo Administration Parameters for Murine Models
ParameterRecommendation
Route of AdministrationIntravenous (tail vein)
Dosage (mRNA)0.5 - 1.0 mg/kg
VehiclePhosphate-Buffered Saline (PBS), pH 7.4
Injection Volume100 - 200 µL

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-mPEG2k)

  • Ethanol (200 proof, anhydrous)

  • mRNA transcript in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DOPE, cholesterol, and DSPE-mPEG2k in ethanol at appropriate concentrations (e.g., 10-25 mM).

    • Combine the individual lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of this compound:DOPE:Cholesterol:DSPE-mPEG2k) to create a final lipid mixture in ethanol.

  • Preparation of Aqueous Phase:

    • Dilute the mRNA transcript to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures the ionization of this compound, facilitating its interaction with the negatively charged mRNA.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) and the mRNA solution (in aqueous buffer) into separate syringes.

    • Set the flow rates for the syringe pumps. A typical flow rate ratio of the aqueous phase to the organic (lipid) phase is 3:1. The total flow rate can be adjusted to influence the final particle size.

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove the ethanol and buffer exchange to a physiological pH.

    • If necessary, concentrate the LNP solution to the desired final concentration using a centrifugal filter device.

  • Sterilization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

LNP Characterization

1. Particle Size and Polydispersity Index (PDI):

  • Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

  • Dilute a small aliquot of the LNP solution in PBS for measurement.

  • Acceptable LNPs for in vivo use typically have a particle size between 80-150 nm and a PDI below 0.2.

2. Zeta Potential:

  • Determine the surface charge of the LNPs using Laser Doppler Velocimetry.

  • Dilute the LNPs in an appropriate buffer (e.g., 1 mM KCl).

  • The zeta potential should be close to neutral at physiological pH.

3. mRNA Encapsulation Efficiency:

  • Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen assay).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

  • High encapsulation efficiency (>90%) is desirable.

In Vivo Administration and Efficacy Assessment

This protocol is for the intravenous administration of this compound LNPs in mice to assess in vivo mRNA delivery and protein expression.

Materials:

  • This compound LNP-mRNA formulation

  • C57BL/6 mice (or other appropriate strain)

  • Insulin syringes (or other appropriate syringes for tail vein injection)

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system (for reporter gene expression)

  • Blood collection supplies

  • Tissue homogenization equipment

  • ELISA kit (for secreted protein quantification)

Procedure:

  • Animal Preparation:

    • Acclimatize the mice to the facility for at least one week before the experiment.

    • Ensure all animal procedures are performed in accordance with institutional guidelines and approved protocols.

  • LNP Administration:

    • Dilute the this compound LNP-mRNA formulation to the desired concentration in sterile PBS.

    • Administer the LNP solution to the mice via tail vein injection at a dosage of 0.6 mg/kg mRNA.[2]

  • Assessment of Protein Expression (using a reporter gene, e.g., Luciferase):

    • At a predetermined time point post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.

    • If using a luciferase reporter, administer the luciferin substrate via intraperitoneal injection.

    • Image the mice using an in vivo imaging system to detect bioluminescence.

    • Following imaging, euthanize the mice and harvest organs of interest (e.g., liver, spleen, lungs, heart, kidneys) to quantify organ-specific expression.

  • Assessment of Secreted Protein Expression (e.g., Erythropoietin - EPO):

    • Collect blood samples from the mice at various time points post-injection.

    • Process the blood to obtain serum.

    • Quantify the concentration of the secreted protein in the serum using an ELISA kit.

Visualization

LNP_Formulation_Workflow LNP Formulation Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization cluster_final Final Product Lipid_Stock Lipid Stock Solution (this compound, DOPE, Cholesterol, DSPE-mPEG2k in Ethanol) Microfluidics Microfluidic Mixing Lipid_Stock->Microfluidics mRNA_Solution mRNA Solution (in low pH buffer, e.g., Citrate pH 4.0) mRNA_Solution->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Self-Assembly Concentration Concentration Dialysis->Concentration Sterilization Sterile Filtration (0.22 µm) Concentration->Sterilization Characterization Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Sterilization->Characterization Final_LNP This compound LNP-mRNA Characterization->Final_LNP

Caption: Workflow for the formulation of this compound LNP-mRNA.

InVivo_Delivery_Pathway In Vivo mRNA Delivery Pathway cluster_administration Administration cluster_circulation Systemic Circulation cluster_cellular Cellular Uptake & Release cluster_expression Protein Expression IV_Injection Intravenous Injection of this compound LNP-mRNA Circulation Circulation in Bloodstream IV_Injection->Circulation Organ_Accumulation Accumulation in Organs (Primarily Liver) Circulation->Organ_Accumulation Cell_Uptake Endocytosis by Target Cell Organ_Accumulation->Cell_Uptake ApoE-mediated uptake Endosome Endosomal Entrapment Cell_Uptake->Endosome mRNA_Release mRNA Release into Cytoplasm (facilitated by bioreducible this compound) Endosome->mRNA_Release Endosomal Escape Translation Translation of mRNA by Ribosomes mRNA_Release->Translation Protein Therapeutic Protein Expression Translation->Protein

References

Application Notes & Protocols: A Step-by-Step Guide to 113-O16B Nanoparticle Synthesis for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis and characterization of lipid nanoparticles (LNPs) utilizing the disulfide bond-containing ionizable cationic lipidoid, 113-O16B , for the encapsulation of messenger RNA (mRNA). The protocols outlined below are based on established microfluidic mixing techniques, a robust and reproducible method for LNP formation.[1][2][3][4]

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based vaccines.[5][6] The key to their efficacy lies in the composition of the LNP, particularly the ionizable cationic lipid, which is crucial for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm of target cells.[6][7] this compound is an ionizable cationic lipidoid that contains bioreducible disulfide bonds, which may enhance the endosomal escape of the mRNA payload.[6][7]

This guide will cover:

  • Preparation of lipid stock solutions.

  • A detailed protocol for mRNA-LNP synthesis using microfluidics.

  • Protocols for the essential characterization of the resulting nanoparticles.

Data Presentation

The physicochemical properties of LNPs are critical to their function. Below are tables summarizing expected quantitative data for this compound LNPs, based on typical results for similar formulations.

Table 1: Physicochemical Properties of this compound mRNA-LNPs

ParameterTarget ValueMethod
Mean Diameter (Z-average)80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-10 mV to +10 mV (at neutral pH)Electrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency> 90%RiboGreen Assay

Table 2: Example Formulation of this compound LNPs

ComponentMolar Ratio (%)Role in Formulation
This compound50Ionizable Cationic Lipidoid (mRNA complexation and endosomal escape)
DSPC10Helper Lipid (Structural integrity)
Cholesterol38.5Helper Lipid (Stabilizes the nanoparticle structure)
DMG-PEG 20001.5PEGylated Lipid (Forms a hydrophilic corona to increase stability and circulation time)

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions

This protocol describes the preparation of the lipid mixture in an organic solvent, which will be mixed with the aqueous mRNA solution.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Anhydrous Ethanol (EtOH)

  • Sterile, RNase-free microcentrifuge tubes

Procedure:

  • Bring all lipids to room temperature.

  • Prepare individual stock solutions of each lipid in anhydrous ethanol. Heating at 60-65°C may be necessary for complete solubilization of some lipids.[8]

  • To prepare a 25 mM total lipid stock solution with the molar ratios specified in Table 2, combine the individual lipid solutions in the appropriate volumes in a sterile, RNase-free tube.

  • Vortex the final lipid mixture to ensure homogeneity.

  • Store the lipid stock solution at -20°C.

Protocol 2: this compound Nanoparticle Synthesis via Microfluidic Mixing

This protocol details the encapsulation of mRNA into LNPs using a microfluidic device.

Materials:

  • This compound lipid stock solution (from Protocol 1)

  • mRNA in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Microfluidic mixing device and associated pumps

  • Sterile, RNase-free syringes

  • Dialysis cassette (e.g., 20 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4, sterile and RNase-free

Procedure:

  • Equilibrate the lipid stock solution and the mRNA solution to room temperature.

  • Load the lipid stock solution into one syringe and the mRNA solution into another.

  • Set up the microfluidic mixing system according to the manufacturer's instructions. A common flow rate ratio is 3:1 (aqueous:organic).[2]

  • Pump the two solutions through the microfluidic chip, where they will rapidly mix, leading to the self-assembly of the mRNA-LNPs.

  • Collect the resulting nanoparticle suspension. It will appear as a cloudy, opaque solution.[8]

  • To remove the ethanol and buffer exchange the nanoparticles into a neutral pH buffer, dialyze the LNP suspension against sterile PBS (pH 7.4) at 4°C for at least 2 hours.[9]

  • Filter the final LNP solution through a 0.2 µm sterile filter.

  • Store the this compound mRNA-LNPs at 4°C.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_synthesis LNP Synthesis cluster_purification Purification & Formulation cluster_characterization Characterization A Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) C Microfluidic Mixing (Rapid self-assembly) A->C B Prepare mRNA Solution (in acidic buffer, pH 4.0) B->C D Dialysis (vs. PBS, pH 7.4) C->D E Sterile Filtration (0.2 µm filter) D->E F DLS (Size & PDI) E->F G Zeta Potential E->G H RiboGreen Assay (EE%) E->H

Caption: Experimental workflow for this compound mRNA-LNP synthesis and characterization.

signaling_pathway cluster_uptake Cellular Uptake cluster_release Endosomal Escape cluster_translation Protein Synthesis cluster_presentation Immune Activation LNP mRNA-LNP Endosome Endosome LNP->Endosome Endocytosis mRNA_release mRNA Release (Cytoplasm) Endosome->mRNA_release Disulfide Reduction & Protonation of this compound Ribosome Ribosome mRNA_release->Ribosome Translation Protein Antigen Protein Ribosome->Protein MHC MHC Presentation Protein->MHC T_Cell T-Cell Activation MHC->T_Cell

Caption: Cellular pathway of mRNA-LNP delivery and immune activation.

Characterization Protocols

Protocol 3: Size and Polydispersity Index (PDI) Measurement

Instrument: Dynamic Light Scattering (DLS)

Procedure:

  • Dilute the final LNP suspension in sterile PBS (pH 7.4).[9]

  • Transfer the diluted sample to a suitable cuvette.

  • Measure the particle size (Z-average diameter) and PDI according to the instrument's operating procedure.[9]

  • Perform measurements in triplicate for each sample.

Protocol 4: Zeta Potential Measurement

Instrument: Electrophoretic Light Scattering (ELS)

Procedure:

  • Dilute the LNP suspension in a low ionic strength buffer, such as 0.1x PBS, to minimize the effects of ionic strength on the measurement.[9]

  • Load the sample into the appropriate cell for zeta potential measurement.

  • Measure the electrophoretic mobility to determine the zeta potential.

  • Perform measurements in triplicate.

Protocol 5: mRNA Encapsulation Efficiency (EE)

Method: RiboGreen Assay

Procedure:

  • Prepare a standard curve of the free mRNA using the RiboGreen reagent.

  • To measure the amount of free (unencapsulated) mRNA, dilute an aliquot of the LNP suspension in TE buffer and add the RiboGreen reagent. Measure the fluorescence.

  • To measure the total mRNA, lyse a separate aliquot of the LNP suspension with a surfactant (e.g., 1% Triton X-100) to release the encapsulated mRNA.[3] Add the RiboGreen reagent and measure the fluorescence.

  • Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total mRNA) - (Free mRNA)] / (Total mRNA) x 100

References

Application Notes and Protocols for 113-O16B in mRNA Cancer Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of potent and targeted delivery systems is paramount to the success of mRNA-based cancer vaccines. 113-O16B is a novel, disulfide bond-containing ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) for efficient mRNA delivery.[1][2] Its unique structure is engineered to facilitate lymph node targeting and promote a robust anti-tumor immune response, making it a promising candidate for the development of next-generation mRNA cancer vaccines.

These application notes provide a comprehensive overview of the use of this compound in formulating mRNA cancer vaccines, including its mechanism of action, protocols for LNP formulation and characterization, and methodologies for evaluating vaccine efficacy in preclinical models. While specific in vivo efficacy data for this compound is emerging, data from the closely related lipidoid, 113-O12B, will be presented as a reference to demonstrate the potential of this class of materials.[3][4][5][6][7]

Mechanism of Action

The efficacy of mRNA cancer vaccines hinges on their ability to be efficiently delivered to antigen-presenting cells (APCs), particularly dendritic cells (DCs), within lymphoid tissues. LNPs formulated with this compound are designed to leverage a targeted delivery strategy to the lymph nodes, the primary site of immune response initiation.

Upon subcutaneous or intramuscular administration, this compound LNPs are believed to preferentially drain into the lymphatic system.[3][8] The disulfide bonds within the this compound lipidoid may contribute to enhanced endosomal escape of the encapsulated mRNA, a critical step for successful protein translation within the cytoplasm of APCs.[1] Once released, the mRNA is translated into the tumor-associated antigen (TAA) or tumor-specific antigen (TSA), which is then processed and presented on the surface of APCs via MHC class I and class II molecules. This antigen presentation leads to the activation and proliferation of tumor-specific CD8+ and CD4+ T cells, orchestrating a potent and durable anti-tumor immune response.

Signaling Pathway

The ionizable nature of this compound and the LNP formulation itself can act as an adjuvant, stimulating innate immune pathways to further enhance the vaccine's immunogenicity. While the specific pathways activated by this compound are under investigation, it is hypothesized that upon uptake by APCs, the LNPs can engage with endosomal Toll-like receptors (TLRs), such as TLR3, TLR7, and TLR8, which recognize single- and double-stranded RNA. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, promoting the maturation of DCs and the recruitment of other immune cells to the site of the immune response.

Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) LNP This compound LNP-mRNA Endosome Endosome LNP->Endosome Endocytosis mRNA mRNA Endosome->mRNA Endosomal Escape TLRs TLR3/7/8 Endosome->TLRs Recognition Antigen Tumor Antigen mRNA->Antigen Translation MHC_I MHC class I Antigen->MHC_I Antigen Processing MHC_II MHC class II Antigen->MHC_II Antigen Processing CD8_T_Cell CD8+ T Cell MHC_I->CD8_T_Cell Antigen Presentation CD4_T_Cell CD4+ T Cell MHC_II->CD4_T_Cell Antigen Presentation Signaling Innate Immune Signaling TLRs->Signaling Cytokines Pro-inflammatory Cytokines Signaling->Cytokines LNP_Formulation_Workflow A Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-lipid in Ethanol) C Microfluidic Mixing (Aqueous:Organic = 3:1) A->C B Prepare mRNA Solution (in low pH buffer) B->C D LNP Formation C->D E Dialysis against PBS D->E F Sterile Filtration E->F G Final LNP Formulation F->G T_Cell_Analysis_Workflow A Isolate Splenocytes B Stain with MHC-I Tetramer A->B C Stain with Anti-CD8 & other markers B->C D Flow Cytometry Analysis C->D E Quantify Antigen-Specific CD8+ T Cells D->E

References

Application Note: Comprehensive Analytical Techniques for the Characterization of ASO-loaded Lipid Nanoparticles (113-O16B LNP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of nucleic acid therapeutics.

Introduction: Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, such as antisense oligonucleotides (ASOs), mRNA, and siRNA. The success of these therapies is critically dependent on the physicochemical properties of the LNP formulation, which dictate its stability, delivery efficiency, and safety profile.[1] This application note provides a detailed overview of the essential analytical techniques for the comprehensive characterization of ASO-loaded LNPs, designated here as 113-O16B. The protocols and data presented herein are intended to serve as a guide for researchers to ensure the quality and consistency of their LNP formulations.[2]

The critical quality attributes (CQAs) of LNPs that must be rigorously evaluated include particle size, polydispersity, zeta potential, encapsulation efficiency, and stability.[1][3] Each of these parameters has a significant impact on the in vivo performance of the LNP drug product.[1]

Particle Size and Polydispersity Index (PDI)

Particle size is a critical parameter that influences the biodistribution, cellular uptake, and immunogenicity of LNPs.[1][] The polydispersity index (PDI) is a measure of the heterogeneity of particle sizes in a sample. A low PDI value (typically < 0.2) is indicative of a monodisperse and homogenous formulation.[5]

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a widely used technique for measuring the hydrodynamic diameter of nanoparticles in suspension.[6][7] It analyzes the fluctuations in scattered light intensity caused by the Brownian motion of particles.[7]

Experimental Protocol for DLS:

  • Sample Preparation: Dilute the this compound LNP sample with an appropriate buffer (e.g., 1X PBS) to an optimal concentration for DLS analysis. The ideal concentration should result in a count rate between 150-250 kcps.[8] Filter the sample through a 0.2 µm syringe filter to remove any large aggregates or dust particles.[8]

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up.

    • Select a suitable measurement cuvette and ensure it is clean by rinsing with filtered buffer.[8]

    • Set the measurement parameters, including the dispersant viscosity and refractive index, and the measurement temperature (typically 25°C).

  • Measurement:

    • Pipette the diluted LNP sample into the cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for at least 1-2 minutes.

    • Initiate the measurement. The instrument will perform a series of measurements and use an autocorrelation function to calculate the particle size and PDI.[7]

  • Data Analysis: The software will provide the Z-average diameter (intensity-weighted mean hydrodynamic size) and the PDI. For this compound LNPs, the target size is typically within the 80-120 nm range with a PDI < 0.2.[5]

Nanoparticle Tracking Analysis (NTA)

Nanoparticle Tracking Analysis (NTA) is a complementary technique to DLS that provides higher resolution particle size distribution and concentration measurements.[9] NTA visualizes and tracks the Brownian motion of individual particles to determine their size.[10]

Experimental Protocol for NTA:

  • Sample Preparation: Dilute the this compound LNP sample in filtered 1X PBS to a concentration that allows for the tracking of individual particles (typically 10^7 to 10^9 particles/mL).

  • Instrument Setup:

    • Prime the instrument with filtered buffer to ensure the fluidics system is clean.

    • Load the diluted sample into the sample chamber.

  • Measurement:

    • Adjust the camera focus and detection threshold to accurately visualize the particles.

    • Capture a video of the particles undergoing Brownian motion.

    • The NTA software tracks the movement of each particle and calculates its hydrodynamic diameter using the Stokes-Einstein equation.[11]

  • Data Analysis: The output includes a high-resolution particle size distribution plot and the particle concentration. This can reveal multiple populations that may not be resolved by DLS.[9]

Zeta Potential

Zeta potential is a measure of the surface charge of the LNPs, which influences their stability and interaction with biological membranes.[] A sufficiently high zeta potential (either positive or negative) can prevent particle aggregation due to electrostatic repulsion.[]

Experimental Protocol for Zeta Potential Measurement (via Electrophoretic Light Scattering - ELS):

  • Sample Preparation: Dilute the this compound LNP sample with an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to avoid charge screening effects.

  • Instrument Setup:

    • Use a specialized folded capillary cell for zeta potential measurements.

    • Ensure the electrodes are clean and properly positioned.

  • Measurement:

    • Inject the diluted sample into the cell, ensuring no air bubbles are present.

    • An electric field is applied across the sample, causing the charged particles to move.

    • The instrument measures the velocity of the particles (electrophoretic mobility) using laser Doppler velocimetry.

  • Data Analysis: The software calculates the zeta potential from the electrophoretic mobility using the Henry equation. For this compound LNPs, a slightly negative zeta potential is often desirable for in vivo applications.

Encapsulation Efficiency

Encapsulation efficiency (EE) is a critical parameter that determines the percentage of the ASO payload that is successfully entrapped within the LNPs.[1] High encapsulation efficiency is essential for ensuring accurate dosing and therapeutic efficacy.

Experimental Protocol for Encapsulation Efficiency using RiboGreen Assay: The RiboGreen assay is a fluorescence-based method for quantifying nucleic acids. By measuring the fluorescence of the ASO before and after lysing the LNPs with a detergent, the encapsulation efficiency can be determined.[12]

  • Reagent Preparation:

    • Prepare a 2% Triton X-100 solution in nuclease-free water.[13]

    • Prepare a diluted RiboGreen reagent solution in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) according to the manufacturer's instructions.[14]

    • Prepare a standard curve of the this compound ASO in TE buffer.

  • Sample Preparation (in a 96-well black plate):

    • Total ASO: In triplicate, mix the this compound LNP sample with the 2% Triton X-100 solution to lyse the particles and release the encapsulated ASO.[13]

    • Free ASO: In triplicate, mix the this compound LNP sample with TE buffer alone.[13]

    • Incubate the plate at 37°C for 10 minutes to ensure complete lysis in the Triton X-100 wells.[13]

  • Measurement:

    • Add the diluted RiboGreen reagent to all wells.[15]

    • Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 480 nm and 520 nm, respectively.[15]

  • Calculation:

    • Use the ASO standard curve to determine the concentration of ASO in the "Total ASO" and "Free ASO" samples.

    • Calculate the Encapsulation Efficiency (%) using the following formula: EE (%) = [(Total ASO - Free ASO) / Total ASO] * 100

LNP Stability

The stability of the LNP formulation under various storage conditions is crucial for its shelf-life and clinical translation.[16] Stability studies typically involve monitoring the key CQAs over time at different temperatures.[17]

Experimental Protocol for Stability Assessment:

  • Study Design: Aliquot the this compound LNP formulation into separate vials and store them at different temperatures (e.g., 4°C, -20°C, and -80°C).[16]

  • Time Points: At predefined time points (e.g., 0, 1, 3, and 6 months), remove a vial from each storage condition.

  • Analysis: Allow the sample to thaw and equilibrate to room temperature. Perform the full suite of characterization assays:

    • DLS for size and PDI.

    • ELS for zeta potential.

    • RiboGreen assay for encapsulation efficiency.

  • Data Evaluation: Compare the results at each time point to the initial (time 0) data to assess any changes in the LNP properties.

Data Presentation

The quantitative data from the characterization of this compound LNPs should be summarized in a clear and structured table for easy comparison and tracking of batch-to-batch consistency.

Table 1: Summary of Physicochemical Properties of this compound LNP

ParameterAnalytical TechniqueResult (Mean ± SD)Acceptance Criteria
Z-average Diameter (nm)DLS105.2 ± 2.180 - 120 nm
Polydispersity Index (PDI)DLS0.15 ± 0.02< 0.2
Zeta Potential (mV)ELS-10.5 ± 1.5-5 to -20 mV
Encapsulation Efficiency (%)RiboGreen Assay95.3 ± 2.5> 90%
Particle Concentration (particles/mL)NTA1.2 x 10¹² ± 0.3 x 10¹²Report Value

Visualizations

Diagrams are essential for visualizing experimental workflows and logical relationships between analytical techniques.

LNP_Characterization_Workflow cluster_synthesis LNP Synthesis cluster_characterization Physicochemical Characterization cluster_release Product Release LNP_Formulation This compound LNP Formulation Size_PDI Size & PDI Analysis (DLS & NTA) LNP_Formulation->Size_PDI Zeta Zeta Potential (ELS) LNP_Formulation->Zeta EE Encapsulation Efficiency (RiboGreen Assay) LNP_Formulation->EE Stability Stability Assessment Size_PDI->Stability Zeta->Stability EE->Stability QC_Release Quality Control Release Stability->QC_Release

Caption: Overall workflow for LNP synthesis and characterization.

RiboGreen_Assay_Workflow cluster_plate 96-Well Plate Preparation start Start: LNP Sample sample_free Sample + TE Buffer (Free ASO) start->sample_free sample_total Sample + Triton X-100 (Total ASO) start->sample_total prep_standards Prepare ASO Standard Curve read_fluorescence Read Fluorescence (Ex: 480nm, Em: 520nm) prep_standards->read_fluorescence For Quantification incubation Incubate at 37°C for 10 min sample_free->incubation sample_total->incubation add_ribogreen Add RiboGreen Reagent to all wells incubation->add_ribogreen add_ribogreen->read_fluorescence calculate_ee Calculate Encapsulation Efficiency (%) read_fluorescence->calculate_ee end End: Report EE% calculate_ee->end

Caption: Workflow for the RiboGreen encapsulation efficiency assay.

Conclusion

The analytical techniques and protocols described in this application note provide a comprehensive framework for the characterization of this compound ASO-loaded LNPs. Rigorous and consistent application of these methods is essential for ensuring the development of a safe, stable, and efficacious LNP-based therapeutic product. The combination of DLS, NTA, ELS, and fluorescence-based assays allows for a thorough understanding of the critical quality attributes of the LNP formulation, facilitating successful preclinical and clinical development.

References

Application Notes and Protocols for mRNA Encapsulation with 113-O16B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) therapeutics and vaccines relies on sophisticated delivery systems to protect the fragile mRNA molecule and facilitate its entry into target cells. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with several approved mRNA-based vaccines utilizing this technology. The ionizable cationic lipid is a critical component of LNPs, influencing their encapsulation efficiency, stability, and in vivo performance. 113-O16B is a novel disulfide bond-containing ionizable cationic lipidoid that has demonstrated significant promise for targeted mRNA delivery, particularly to lymph nodes, which is highly advantageous for vaccine applications.

These application notes provide a detailed protocol for the encapsulation of mRNA using this compound-based LNPs, drawing upon established methodologies and specific findings from key research. The provided protocols and data will enable researchers to effectively formulate and characterize their own mRNA-LNP complexes for preclinical research and development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound LNPs as characterized in preclinical studies. These values serve as a benchmark for successful formulation.

Table 1: Lipid Nanoparticle Formulation Parameters

ComponentMolar Ratio (%)Role in Formulation
This compound40Ionizable cationic lipid for mRNA complexation and endosomal escape
DSPC20Helper lipid for structural integrity
Cholesterol38.5Stabilizer for the lipid bilayer
DMG-PEG20001.5PEGylated lipid to control particle size and reduce aggregation

Table 2: Physicochemical Characterization of this compound LNPs

ParameterValueMethod of Analysis
Mean Particle Size (Diameter)~100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency> 90%RiboGreen Assay
Zeta PotentialNear-neutral at physiological pHLaser Doppler Velocimetry

Experimental Protocols

Protocol 1: Preparation of this compound Lipid Nanoparticles for mRNA Encapsulation

This protocol details the formulation of mRNA-loaded LNPs using the this compound lipid via microfluidic mixing.

Materials:

  • This compound (in ethanol)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) (in ethanol)

  • mRNA transcript in RNase-free citrate buffer (pH 4.0)

  • Ethanol (anhydrous, RNase-free)

  • RNase-free water

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Sterile, RNase-free microcentrifuge tubes and reagents

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG2000 in anhydrous ethanol at appropriate concentrations.

    • Vortex each solution until the lipids are fully dissolved.

  • Preparation of the Lipid Mixture (Organic Phase):

    • In a sterile, RNase-free tube, combine the lipid stock solutions to achieve a final molar ratio of 40:20:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG2000).

    • Add anhydrous ethanol to the lipid mixture to achieve the desired final lipid concentration for formulation.

    • Vortex the final lipid mixture to ensure homogeneity.

  • Preparation of the mRNA Solution (Aqueous Phase):

    • Dilute the mRNA transcript in RNase-free citrate buffer (pH 4.0) to the desired concentration. The acidic pH is crucial for the protonation of the ionizable lipid this compound, facilitating its interaction with the negatively charged mRNA.

  • Microfluidic Mixing for LNP Formation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into their respective inlet reservoirs.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the lipids around the mRNA, forming the LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and unencapsulated mRNA, dialyze the LNP solution against sterile PBS (pH 7.4) at 4°C for at least 18 hours using a dialysis cassette. Change the dialysis buffer at least three times during this period.

  • Sterilization and Storage:

    • After dialysis, recover the purified LNP solution.

    • Sterilize the LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the final mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Characterization of this compound mRNA-LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Acceptable criteria are typically a mean particle size of approximately 100 nm and a PDI below 0.2, indicating a monodisperse population of nanoparticles.

2. mRNA Encapsulation Efficiency:

  • Use a Quant-iT™ RiboGreen™ assay or a similar fluorescence-based method to determine the amount of encapsulated mRNA.

  • Measure the fluorescence of the LNP sample before and after the addition of a membrane-lysing agent (e.g., Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

  • A high encapsulation efficiency (>90%) is desirable.

3. Zeta Potential Measurement:

  • Dilute the LNP formulation in an appropriate buffer (e.g., PBS at pH 7.4).

  • Measure the surface charge of the LNPs using Laser Doppler Velocimetry.

  • The zeta potential should be near-neutral at physiological pH, which helps to minimize non-specific interactions in vivo.

Visualizations

Experimental Workflow for mRNA Encapsulation

experimental_workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_purification Purification & Characterization organic_phase Organic Phase (Lipids in Ethanol) This compound:DSPC:Chol:DMG-PEG2000 (40:20:38.5:1.5) microfluidics Microfluidic Mixing (Aqueous:Organic = 3:1) organic_phase->microfluidics aqueous_phase Aqueous Phase (mRNA in Citrate Buffer, pH 4.0) aqueous_phase->microfluidics dialysis Dialysis vs. PBS (pH 7.4) (Ethanol & Free mRNA Removal) microfluidics->dialysis characterization Characterization - Size & PDI (DLS) - Encapsulation Efficiency - Zeta Potential dialysis->characterization final_product Sterile mRNA-LNP Formulation characterization->final_product

Caption: Workflow for the formulation of this compound mRNA lipid nanoparticles.

Signaling Pathway for mRNA-LNP Cellular Uptake and Protein Expression

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lnp mRNA-LNP (this compound) endocytosis Endocytosis lnp->endocytosis early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome endosomal_escape Endosomal Escape (Protonation of this compound) late_endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm translation Ribosomal Translation protein Antigen Protein Expression translation->protein presentation Antigen Presentation (MHC Class I & II) protein->presentation immune_response T-Cell Activation & Immune Response presentation->immune_response

Caption: Cellular pathway of mRNA-LNP uptake, endosomal escape, and antigen presentation.

The compound "113-O16B" is not referenced in publicly available scientific literature or clinical trial databases.

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches of established scientific and medical research databases have yielded no specific information regarding a compound designated "113-O16B" in the context of immunotherapy research or any other biomedical field. This suggests that "this compound" may be an internal, proprietary code name for a compound that has not yet been disclosed in public forums such as scientific journals, conference proceedings, or clinical trial registries.

Without publicly available data, it is not possible to provide the requested detailed Application Notes, Protocols, data tables, or diagrams. The creation of such materials requires access to specific experimental results, mechanistic studies, and established protocols associated with the compound .

For researchers, scientists, and drug development professionals interested in the applications of novel compounds in immunotherapy, the following general principles and methodologies are commonly applied and may serve as a template for structuring research and development efforts once information on a specific agent becomes available.

General Framework for Application Notes and Protocols in Immunotherapy Research

Below is a generalized framework that can be adapted for a specific immunomodulatory agent once its characteristics are known.

Application Note: A Novel Immunomodulatory Agent

Introduction: A brief overview of the agent, its proposed mechanism of action (e.g., checkpoint inhibitor, agonist of a co-stimulatory molecule, cytokine modulator), and its potential therapeutic application in oncology or other diseases.

Target & Mechanism of Action:

  • Target Molecule: The specific receptor, ligand, or enzyme the agent interacts with.

  • Signaling Pathway: A description of the downstream signaling cascade affected by the agent's binding to its target. This is where a signaling pathway diagram would be inserted.

dot

Caption: A generalized signaling pathway for an immunomodulatory agent.

Preclinical Data Summary: A summary of in vitro and in vivo data, which would typically be presented in tables.

Table 1: In Vitro Activity

Assay Type Cell Line/System Readout Result (e.g., EC50/IC50)
Target Binding Recombinant Protein SPR/BLI K_D = X nM
Cell-based Reporter Engineered Cell Line Luciferase/GFP EC50 = Y nM
T Cell Activation Primary Human T Cells IFN-γ/IL-2 ELISA Z pg/mL

| Cytotoxicity | Co-culture (T cell + Tumor) | % Lysis | > X% at Y concentration |

Table 2: In Vivo Efficacy (Syngeneic Mouse Model)

Mouse Model Dosing Regimen Endpoint Result
MC38 Colon Carcinoma X mg/kg, i.p., BIW Tumor Growth Inhibition X% TGI

| B16F10 Melanoma | Y mg/kg, i.v., QW | Survival | Median survival increased by Z days |

Experimental Protocols

Protocol 1: In Vitro T Cell Activation Assay

Objective: To determine the ability of the agent to enhance T cell activation, as measured by cytokine production.

Materials:

  • Primary human T cells

  • T cell activation reagent (e.g., anti-CD3/CD28 beads)

  • Complete RPMI-1640 medium

  • Test agent at various concentrations

  • ELISA kit for IFN-γ or IL-2

Methodology:

  • Isolate primary T cells from healthy donor peripheral blood mononuclear cells (PBMCs).

  • Plate T cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Add the test agent at a range of concentrations (e.g., 0.1 nM to 1 µM).

  • Stimulate the cells with anti-CD3/CD28 beads.

  • Incubate for 48-72 hours at 37°C, 5% CO2.

  • Collect the supernatant and measure the concentration of IFN-γ or IL-2 using an ELISA kit according to the manufacturer's instructions.

dot

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis pbmc Isolate PBMCs tcell Isolate T Cells pbmc->tcell plate Plate T Cells tcell->plate agent Add Test Agent plate->agent stim Add Anti-CD3/CD28 agent->stim incubate Incubate 48-72h stim->incubate supernatant Collect Supernatant incubate->supernatant elisa Perform ELISA supernatant->elisa result Analyze Cytokine Levels elisa->result

Caption: Workflow for an in vitro T cell activation assay.

Protocol 2: Syngeneic Mouse Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy of the agent in an immunocompetent mouse model.

Materials:

  • C57BL/6 mice

  • MC38 colon carcinoma cells

  • Test agent formulated in a suitable vehicle

  • Calipers for tumor measurement

Methodology:

  • Implant 1 x 10^6 MC38 cells subcutaneously into the flank of C57BL/6 mice.

  • Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment groups (vehicle control, test agent).

  • Administer the test agent according to the desired dosing regimen (e.g., intraperitoneally, twice weekly).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize mice and collect tumors for further analysis (e.g., flow cytometry for immune cell infiltration).

Should information on "this compound" become publicly available, the above templates can be populated with specific data to create the detailed documents requested.

Application Note: Scaling Up 113-O16B LNP Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.[1] The successful translation of an LNP formulation from bench-scale discovery to preclinical evaluation requires a robust and scalable manufacturing process. A critical challenge in this transition is maintaining the physicochemical characteristics and biological activity of the LNPs when increasing production volume.[2][3] This application note provides a detailed protocol for scaling up the production of the hypothetical "113-O16B" LNP formulation, encapsulating a therapeutic payload (e.g., mRNA), from a 1 mL laboratory scale to a 100 mL scale suitable for preclinical toxicology and efficacy studies.

The this compound LNP formulation consists of four key lipid components: a proprietary ionizable cationic lipid (for nucleic acid complexation and endosomal escape), a helper phospholipid (for structural integrity), cholesterol (for stability), and a PEGylated lipid (to improve circulation time).[4][5] The process described herein utilizes microfluidic mixing technology, which is known for its ability to produce reproducible and monodisperse LNPs, followed by tangential flow filtration (TFF) for purification and concentration.[1][6]

Materials and Equipment

Lipids and Payload:

  • Proprietary Ionizable Lipid "this compound"

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Therapeutic mRNA (e.g., encoding for a target protein)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate Buffer (50 mM, pH 4.0)

  • Phosphate Buffered Saline (PBS), pH 7.4 (sterile)

Equipment:

  • Microfluidic Mixing System (e.g., NanoAssemblr® Ignite™ or similar)

  • Syringe Pumps

  • Microfluidic Cartridge

  • Tangential Flow Filtration (TFF) System (e.g., with a hollow fiber filter, 100 kDa MWCO)

  • Dynamic Light Scattering (DLS) Instrument (for size and Polydispersity Index - PDI)

  • Fluorometer and Quant-iT™ RiboGreen™ Assay Kit (for encapsulation efficiency)

  • UV-Vis Spectrophotometer (for mRNA concentration)[7]

  • Sterile, RNase-free consumables (syringes, tubing, vials)

Experimental Protocols

Protocol 1: Small-Scale (1 mL) Formulation of this compound LNPs

This protocol establishes the baseline Critical Quality Attributes (CQAs) for the this compound LNP formulation.

  • Preparation of Stock Solutions:

    • Lipid-in-Ethanol Stock: Prepare a 25 mM total lipid stock solution in ethanol. The molar ratio of Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid should be maintained at 50:10:38.5:1.5.

    • mRNA-in-Buffer Stock: Dissolve the mRNA payload in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.1 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-in-ethanol stock into a syringe for the "organic" phase inlet.

    • Load the mRNA-in-buffer stock into a syringe for the "aqueous" phase inlet.

    • Set the Total Flow Rate (TFR) to 12 mL/min.

    • Set the Flow Rate Ratio (FRR) of aqueous to organic phase to 3:1.[8]

    • Initiate mixing and collect the 1 mL of LNP dispersion.

  • Initial Dilution and Dialysis:

    • Immediately after formulation, dilute the collected sample 1:1 with citrate buffer to reduce the ethanol concentration and maintain LNP stability.[4]

    • For small-scale purification, dialyze the diluted LNP suspension against sterile PBS (pH 7.4) using a dialysis cassette (10 kDa MWCO) for at least 18 hours, with two buffer changes. This step removes ethanol and raises the pH to neutral, which is necessary for storage and in vivo use.[9]

  • Characterization:

    • Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) using DLS.

    • Determine the mRNA encapsulation efficiency (EE) using the RiboGreen assay.[6]

    • Perform sterile filtration of the final product through a 0.22 µm filter.

Protocol 2: Scaled-Up (100 mL) Production of this compound LNPs

This protocol scales the formulation process linearly while introducing TFF for efficient downstream processing.

  • Preparation of Stock Solutions:

    • Lipid-in-Ethanol Stock: Prepare 25 mL of the 25 mM total lipid stock solution in ethanol, maintaining the 50:10:38.5:1.5 molar ratio.

    • mRNA-in-Buffer Stock: Prepare 75 mL of the mRNA solution (0.1 mg/mL) in 50 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Use the same microfluidic system and cartridge as the small-scale run to ensure process consistency.[10]

    • Prime the system as per the manufacturer's protocol.

    • Set the TFR to 12 mL/min and the FRR to 3:1 (aqueous:organic), consistent with the small-scale protocol.

    • Initiate the run and collect the 100 mL of resulting LNP dispersion.

  • Downstream Processing via Tangential Flow Filtration (TFF):

    • Set up the TFF system with a 100 kDa MWCO hollow fiber filter.

    • Prime the system with sterile PBS (pH 7.4).

    • Perform diafiltration against sterile PBS (pH 7.4) to remove ethanol and exchange the buffer. A minimum of 6 diavolumes is recommended.

    • After buffer exchange, concentrate the LNP suspension to the desired final mRNA concentration (e.g., 0.5 mg/mL).

    • Collect the final, purified LNP concentrate.

  • Final Characterization and Sterilization:

    • Measure the final particle size and PDI using DLS.

    • Determine the final mRNA concentration and encapsulation efficiency.

    • Perform sterile filtration of the final product through a 0.22 µm filter into a sterile container.

Data Presentation

Maintaining consistent CQAs during scale-up is the primary indicator of a successful process.[11] The following tables summarize the expected results from the small-scale and scaled-up production runs of this compound LNPs.

Table 1: Process Parameters for LNP Production

ParameterSmall-Scale (1 mL)Scaled-Up (100 mL)
Total Production Volume 1 mL100 mL
Total Flow Rate (TFR) 12 mL/min12 mL/min
Flow Rate Ratio (Aqueous:Organic) 3:13:1
Lipid Concentration (in Ethanol) 25 mM25 mM
mRNA Concentration (in Buffer) 0.1 mg/mL0.1 mg/mL
Purification Method DialysisTFF

Table 2: Characterization of this compound LNPs

Critical Quality AttributeSmall-Scale (1 mL)Scaled-Up (100 mL)Acceptance Criteria
Particle Size (Z-average, nm) 85.2 ± 2.186.5 ± 2.570 - 100 nm
Polydispersity Index (PDI) 0.08 ± 0.020.09 ± 0.02< 0.15
Encapsulation Efficiency (%) 96.5 ± 1.595.8 ± 1.8> 90%
Final mRNA Concentration ~0.02 mg/mL0.5 mg/mLTarget-dependent

Visualizations

Experimental Workflow

The following diagram illustrates the key stages involved in scaling up LNP production from the initial small-scale formulation to the larger preclinical batch.

LNP_Scale_Up_Workflow cluster_small_scale Small-Scale (1 mL) cluster_scale_up Preclinical Scale (100 mL) ss_stocks Prepare Stocks (Lipid & mRNA) ss_mix Microfluidic Mixing (TFR: 12 mL/min, FRR: 3:1) ss_stocks->ss_mix ss_dialysis Dialysis vs. PBS ss_mix->ss_dialysis ss_char Characterization (Size, PDI, EE) ss_dialysis->ss_char su_stocks Prepare Stocks (25 mL Lipid, 75 mL mRNA) ss_char->su_stocks Establish CQAs su_mix Microfluidic Mixing (TFR: 12 mL/min, FRR: 3:1) su_stocks->su_mix su_tff TFF Purification & Concentration su_mix->su_tff su_char Final QC (Size, PDI, EE, Conc.) su_tff->su_char

Caption: Workflow for scaling this compound LNP production.

Mechanism of Action: mRNA Delivery and Translation

This diagram illustrates the hypothetical mechanism of action for the this compound LNP, delivering mRNA to a target cell to produce a therapeutic protein.

LNP_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cellular Target Cell lnp This compound LNP (mRNA payload) endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape (pH-mediated) endosome->escape mRNA Release ribosome Ribosome escape->ribosome cytoplasm Cytoplasm protein Therapeutic Protein ribosome->protein Translation

Caption: LNP-mediated mRNA delivery and protein expression.

Conclusion

The successful scale-up of LNP production is a critical step in the preclinical development of nucleic acid therapies.[12] Key challenges include maintaining batch-to-batch consistency and ensuring that the final product meets all quality standards.[2] This protocol demonstrates a scalable process for the production of this compound LNPs using microfluidic mixing and TFF purification. By keeping critical process parameters such as flow rate ratio and total flow rate constant, it is possible to maintain the LNP's critical quality attributes—particle size, PDI, and encapsulation efficiency—when transitioning from a 1 mL to a 100 mL scale.[4] This robust and reproducible manufacturing process provides a solid foundation for advancing LNP-based therapeutics into preclinical and, ultimately, clinical studies.[10]

References

Application Notes and Protocols: 113-O12B Lipid Nanoparticle Formulation for Robust CD8+ T Cell Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of the 113-O12B lipid nanoparticle (LNP) formulation for delivering messenger RNA (mRNA) to elicit a potent CD8+ T cell response. The 113-O12B lipidoid, a disulfide bond-containing ionizable cationic lipid, is a key component of a novel LNP system designed for targeted delivery to lymph nodes, a critical site for initiating adaptive immune responses.

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines. The 113-O12B LNP formulation is specifically engineered for enhanced delivery to lymph nodes, leading to increased uptake by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[1][2][3] This targeted delivery strategy has been shown to induce a more robust and specific CD8+ T cell response compared to conventional LNP formulations, making it a promising candidate for the development of therapeutic cancer vaccines and immunotherapies.[1][2][3]

Data Summary

The following tables summarize the key quantitative data regarding the physicochemical properties and in vivo performance of the 113-O12B LNP formulation as described in the literature.

Table 1: Physicochemical Properties of 113-O12B LNPs

ParameterValue
Average Diameter (nm)~100
Polydispersity Index (PDI)< 0.2
mRNA Encapsulation Efficiency (%)> 90%

Table 2: In Vivo mRNA Expression in Lymph Nodes and Liver

LNP FormulationBioluminescence in Inguinal Lymph Nodes (photons/s)Bioluminescence in Liver (photons/s)
113-O12B/mLucHighLow
ALC-0315/mLucModerateHigh

Table 3: Antigen-Presenting Cell (APC) Transfection in Lymph Nodes

LNP Formulation% of Transfected Dendritic Cells (CD11c+)% of Transfected Macrophages (F4/80+)
113-O12B/mCre~27%~34%
ALC-0315/mCreLower than 113-O12BLower than 113-O12B

Table 4: In Vivo Anti-Tumor Efficacy and CD8+ T Cell Response

Treatment GroupTumor GrowthIntratumoral CD8+ T cells
113-O12B/OVA mRNASignificantly inhibitedIncreased
Control GroupsProgressive growthLower levels

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 LNP Uptake and Antigen Presentation cluster_1 CD8+ T Cell Activation 113-O12B_LNP 113-O12B LNP (mRNA cargo) APC Antigen Presenting Cell (e.g., Dendritic Cell) 113-O12B_LNP->APC Endosome Endosome APC->Endosome Naive_T_Cell Naive CD8+ T Cell APC->Naive_T_Cell Co-stimulation (Signal 2) (e.g., CD80/86 - CD28) Activated_T_Cell Activated CD8+ T Cell APC->Activated_T_Cell Cytokine Release (Signal 3) (e.g., IL-12) mRNA_Release mRNA Release (Endosomal Escape) Endosome->mRNA_Release Antigen_Translation Antigen Translation mRNA_Release->Antigen_Translation Proteasome Proteasome Antigen_Translation->Proteasome Peptides Antigenic Peptides Proteasome->Peptides MHC_I MHC class I Peptides->MHC_I Peptide_MHC_Complex Peptide-MHC I Complex on APC surface MHC_I->Peptide_MHC_Complex TCR T Cell Receptor (TCR) Peptide_MHC_Complex->TCR Antigen Recognition Naive_T_Cell->TCR TCR->Activated_T_Cell Signal 1 Clonal_Expansion Clonal Expansion & Differentiation Activated_T_Cell->Clonal_Expansion Effector_T_Cell Effector CD8+ T Cells (CTLs) Clonal_Expansion->Effector_T_Cell Memory_T_Cell Memory CD8+ T Cells Clonal_Expansion->Memory_T_Cell G cluster_0 LNP Formulation cluster_1 In Vivo Study Lipid_Stock Prepare Lipid Stock Solution (113-O12B, Helper Lipids, PEG-Lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Solution Prepare mRNA Solution (in Aqueous Buffer, pH 4.0) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis against PBS (pH 7.4) Microfluidic_Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm filter) Dialysis->Sterilization Characterization Characterization (Size, PDI, Encapsulation Efficiency) Sterilization->Characterization Animal_Model Animal Model (e.g., C57BL/6 mice) Vaccination Subcutaneous Injection of mRNA-LNP Animal_Model->Vaccination Tissue_Harvest Harvest Lymph Nodes, Spleen, Tumor Vaccination->Tissue_Harvest Cell_Isolation Isolate Lymphocytes Tissue_Harvest->Cell_Isolation Flow_Cytometry Flow Cytometry Analysis (Tetramer Staining for antigen-specific CD8+ T cells) Cell_Isolation->Flow_Cytometry ELISpot ELISpot Assay (IFN-γ production) Cell_Isolation->ELISpot

References

Troubleshooting & Optimization

Technical Support Center: 113-O16B & mRNA Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 113-O16B, a disulfide bond-containing ionizable cationic lipidoid for lipid nanoparticle (LNP) mediated mRNA delivery.[1][2][3] This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome challenges related to low mRNA expression.

Troubleshooting Guide: Low mRNA Expression

Low mRNA expression after delivery with this compound-formulated LNPs can stem from various factors, from the initial mRNA quality to the final transfection process. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Low or No mRNA Expression Detected Post-Transfection

If you observe significantly lower than expected or no protein expression from your delivered mRNA, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Suboptimal LNP Formulation - Vary Lipid Ratios: The ratio of this compound to other lipids (e.g., helper lipids, cholesterol, PEG-lipids) is critical for LNP stability and transfection efficiency. Systematically vary the molar ratios of each component to identify the optimal formulation for your specific mRNA and cell type.[4][5][6] - Optimize N/P Ratio: The ratio of the total nitrogen in the cationic lipid (this compound) to the phosphate in the mRNA (N/P ratio) influences mRNA encapsulation and LNP surface charge. A suboptimal N/P ratio can lead to poor encapsulation or inefficient cellular uptake. Titrate the N/P ratio to find the ideal balance for your system.[7]
Poor mRNA Quality - Verify mRNA Integrity: Run your in vitro transcribed mRNA on a denaturing agarose gel or use a fragment analyzer to check for degradation or premature termination products. Only full-length, intact mRNA is translationally competent.[8][9] - Optimize In Vitro Transcription (IVT): If you are preparing your own mRNA, ensure the quality of your DNA template is high and free of contaminants like ethanol or salts.[10] Consider optimizing IVT reaction conditions, such as nucleotide concentrations and incubation temperature, to maximize the yield of full-length transcripts.[8] - Assess mRNA Purity: Ensure your purified mRNA has an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2 to rule out protein and chemical contamination.
Inefficient Cellular Uptake or Endosomal Escape - Confirm LNP Size and Polydispersity: Characterize your LNP formulation using Dynamic Light Scattering (DLS) to ensure a particle size and polydispersity index (PDI) suitable for cellular uptake (typically < 200 nm with a low PDI).[4] - Mechanism of this compound: this compound contains disulfide bonds designed for bioreducibility, which aids in the intracellular release of mRNA.[1][11] Ensure your target cells have a sufficiently reductive intracellular environment. For cell types with lower reductive potential, this could be a limiting factor.
Cell-Type Specific Issues - Optimize for Target Cells: Transfection efficiency is highly cell-type dependent. Some primary cells and immune cells are notoriously difficult to transfect.[4][12] You may need to adjust LNP composition, mRNA dose, and incubation time specifically for your cell line. - Cell Viability: High concentrations of LNPs can be cytotoxic. Perform a dose-response experiment and assess cell viability (e.g., using an MTT or LDH assay) to identify a non-toxic working concentration.

Problem 2: High Variability Between Experiments

Inconsistent results can be frustrating. The following table outlines common sources of variability and how to mitigate them.

Potential Cause Recommended Solution
Inconsistent LNP Preparation - Standardize Mixing Procedures: The method of mixing the lipid and aqueous phases during LNP formation is critical for consistent particle size and encapsulation efficiency.[4] The use of microfluidic mixing systems is recommended for producing homogenous and reproducible LNPs.[4][6] - Use Fresh Reagents: Ensure that the lipids, including this compound, are stored correctly (e.g., at -20°C) and have not expired.[2] Repeated freeze-thaw cycles should be avoided.
Variable mRNA Quality - Aliquot and Store mRNA Properly: Aliquot your mRNA to avoid multiple freeze-thaw cycles and store it at -80°C. - Quality Control Each Batch: Perform quality control on each new batch of in vitro transcribed mRNA to ensure consistency.
Inconsistent Cell Culture Conditions - Maintain Consistent Cell Passage Number and Density: Use cells within a consistent range of passage numbers, as transfection efficiency can change as cells are cultured for extended periods. Seed cells at a consistent density for each experiment.

Experimental Protocols

1. General Protocol for LNP Formulation using Microfluidics

This protocol provides a general framework for formulating this compound LNPs. Optimization of lipid ratios and flow rates will be necessary for specific applications.

  • Preparation of Solutions:

    • Prepare an ethanolic solution containing this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid at a desired molar ratio.[5][6]

    • Prepare an aqueous solution (e.g., citrate buffer, pH 4.0) containing the mRNA.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Use a microfluidic mixing device (e.g., NanoAssemblr®) to mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[6]

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH.

    • Concentrate the LNP formulation using an appropriate centrifugal filter device.

  • Characterization:

    • Measure the LNP size, PDI, and zeta potential using Dynamic Light Scattering.

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

2. In Vitro Transfection Protocol

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • LNP-mRNA Complex Formation:

    • Dilute the this compound LNP-mRNA formulation in serum-free media to the desired final concentration.

  • Transfection:

    • Remove the culture medium from the cells and replace it with the LNP-mRNA containing medium.

    • Incubate the cells for 4-24 hours at 37°C.

  • Assay for Protein Expression:

    • After the incubation period, replace the transfection medium with fresh, complete culture medium.

    • Assay for protein expression at a suitable time point (e.g., 24, 48, or 72 hours post-transfection) using an appropriate method (e.g., fluorescence microscopy for fluorescent reporter proteins, ELISA, or Western blot).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a disulfide bond-containing ionizable cationic lipidoid.[1][2][3] Its cationic nature allows it to electrostatically interact with and encapsulate negatively charged mRNA into lipid nanoparticles (LNPs). The ionizable characteristic means it has a positive charge at a low pH (during formulation) and becomes more neutral at physiological pH, which can help reduce toxicity. The disulfide bonds are designed to be cleaved in the reductive environment of the cell's cytoplasm, facilitating the release of the mRNA payload.[11]

Q2: What other lipids should I use with this compound?

A2: LNP formulations typically consist of four components:

  • An ionizable cationic lipid (this compound) to complex with the mRNA.

  • A helper lipid (e.g., DOPE or DSPC) to aid in LNP formation and stability.[5][6]

  • Cholesterol to stabilize the LNP structure.[5][6]

  • A PEG-lipid (e.g., DMG-PEG 2000 or ALC-0159) to control particle size and reduce aggregation.[6]

The optimal ratio of these components will depend on the specific mRNA and target application.

Q3: What are the key quality control steps for my mRNA before formulating LNPs?

A3: Before formulating LNPs, you should confirm the following for your mRNA:

  • Integrity: Check for a single, sharp band on a denaturing gel.

  • Purity: Ensure an A260/A280 ratio of approximately 2.0.

  • Concentration: Accurately determine the mRNA concentration.

Q4: Can I use this compound for in vivo experiments?

A4: Yes, lipidoids similar to this compound have been used for in vivo mRNA delivery.[11][13] However, the biodistribution and efficacy will depend on the complete LNP formulation and the route of administration.

Visualizing Workflows and Pathways

To further aid in understanding the processes involved, the following diagrams illustrate key workflows and concepts.

G cluster_0 mRNA Quality Control cluster_1 LNP Formulation cluster_2 Transfection & Analysis IVT In Vitro Transcription Purification mRNA Purification IVT->Purification QC Quality Control (Gel, A260/280) Purification->QC mRNA_Sol Prepare mRNA Solution QC->mRNA_Sol Lipid_Mix Prepare Lipid Mix (this compound, Helper, Chol, PEG) Mixing Microfluidic Mixing Lipid_Mix->Mixing mRNA_Sol->Mixing Dialysis Dialysis & Concentration Mixing->Dialysis Transfection Cell Transfection Dialysis->Transfection Incubation Incubation (24-72h) Transfection->Incubation Analysis Protein Expression Analysis (e.g., Western, Flow Cytometry) Incubation->Analysis

Caption: Experimental workflow from mRNA synthesis to protein expression analysis.

G Start Low mRNA Expression Check_mRNA Is mRNA quality (integrity, purity) adequate? Start->Check_mRNA Check_LNP Is LNP formulation (ratio, size, PDI) optimal? Check_mRNA->Check_LNP Yes Optimize_IVT Optimize In Vitro Transcription & Purification Check_mRNA->Optimize_IVT No Check_Transfection Are transfection conditions (cell health, dose) optimal? Check_LNP->Check_Transfection Yes Optimize_LNP Optimize LNP Formulation (lipid ratios, N/P ratio) Check_LNP->Optimize_LNP No Optimize_Transfection Optimize Transfection (cell density, dose, time) Check_Transfection->Optimize_Transfection No Success Successful mRNA Expression Check_Transfection->Success Yes Optimize_IVT->Check_mRNA Optimize_LNP->Check_LNP Optimize_Transfection->Check_Transfection

Caption: Logical troubleshooting flowchart for low mRNA expression.

References

Technical Support Center: Improving the Stability of 113-O16B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with 113-O16B lipid nanoparticles (LNPs).

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments with this compound LNPs, offering potential causes and solutions.

Issue 1: Increase in Particle Size and Polydispersity Index (PDI) During Storage

  • Potential Cause: Aggregation of LNPs. This can be triggered by improper storage temperature, freeze-thaw cycles, or suboptimal buffer conditions.[1][2][3][4]

  • Troubleshooting Steps:

    • Optimize Storage Temperature: Store LNPs at recommended temperatures. While -20°C is a common storage temperature for the this compound lipid itself, LNP formulations may have different optimal conditions.[5] Studies on other LNPs show that refrigeration at 2-8°C can sometimes be superior to freezing for preventing aggregation over several months.[2][6] However, long-term storage often requires colder temperatures like -20°C or -80°C.[1][3]

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot LNP samples into single-use volumes to avoid the damaging effects of repeated freezing and thawing, which is a known cause of aggregation.[2][7]

    • Incorporate Cryoprotectants: If freezing is necessary, add cryoprotectants such as sucrose or trehalose (e.g., 10% w/v) to the LNP formulation before freezing to minimize aggregation during the freeze-thaw process.[1][2][3][4][7]

    • Evaluate Buffer Composition: The choice of buffer can impact stability during freezing. Buffers like phosphate-buffered saline (PBS) can experience significant pH shifts upon freezing, which may promote aggregation.[4] Consider using alternative buffers like Tris or HEPES, which may offer better cryoprotection.[8]

Issue 2: Decrease in Encapsulation Efficiency Over Time

  • Potential Cause: Degradation of the encapsulated cargo (e.g., mRNA) or instability of the LNP structure, leading to leakage.

  • Troubleshooting Steps:

    • Ensure RNase-Free Environment: For RNA-loaded LNPs, maintain a strict RNase-free environment during formulation and handling to prevent RNA degradation.[9]

    • Optimize pH of Formulation and Storage Buffer: The pH of the buffer can affect the stability of both the lipids and the RNA cargo. While the initial formulation of LNPs containing ionizable lipids occurs at a low pH to facilitate RNA encapsulation, the final buffer for storage should be at a more neutral pH (around 7.4) for better stability.[2][10]

    • Proper Storage Temperature: Storage at elevated temperatures (e.g., room temperature) can accelerate the degradation of both the lipid components and the RNA cargo, leading to a decrease in encapsulation efficiency.[3]

Issue 3: Poor In Vitro/In Vivo Performance Despite Good Initial Physicochemical Properties

  • Potential Cause: Subtle changes in LNP structure or surface properties that are not immediately apparent from basic characterization (size and PDI). This could include lipid degradation or loss of PEG-lipid shielding.

  • Troubleshooting Steps:

    • Characterize Apparent pKa: The pKa of the ionizable lipid is crucial for endosomal escape and subsequent cargo release. A shift in pKa could indicate changes in the LNP's surface chemistry. The TNS assay can be used to determine the apparent pKa.[11]

    • Monitor Lipid Integrity: Use analytical techniques like HPLC or LC-MS to assess the integrity of the individual lipid components in the formulation over time, especially if prolonged storage or exposure to harsh conditions is expected.[12]

    • Re-evaluate Formulation Ratios: The molar ratios of the different lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) are critical for stability and efficacy. It may be necessary to re-optimize these ratios for the specific this compound lipid and the intended application.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound LNP formulations?

While the this compound lipidoid is stored at -20°C, the optimal storage temperature for the formulated LNPs can vary depending on the complete composition and the intended duration of storage.[5] For short-term storage (days to weeks), refrigeration at 4°C may be suitable and can prevent aggregation associated with freeze-thaw cycles.[3][6] For long-term storage (months), freezing at -20°C or -80°C is generally recommended, often with the addition of a cryoprotectant like sucrose.[1][13] It is crucial to perform a stability study to determine the optimal storage condition for your specific this compound LNP formulation.

Q2: How can I prevent my this compound LNPs from aggregating when I freeze them?

Aggregation during freezing is a common issue. To mitigate this, consider the following:

  • Use Cryoprotectants: Adding cryoprotectants like sucrose or trehalose to your LNP suspension before freezing can significantly reduce aggregation.[2][3][7]

  • Flash Freezing: Rapidly freezing the LNPs, for instance in liquid nitrogen, may result in the formation of smaller ice crystals and better preservation of particle integrity compared to slow freezing.[1]

  • Optimize Buffer: Use a cryo-stable buffer such as Tris or HEPES instead of PBS, as PBS can have dramatic pH shifts during freezing.[4][8]

Q3: My particle size is consistent, but the encapsulation efficiency is dropping. What could be the cause?

A decrease in encapsulation efficiency with stable particle size suggests that the LNP structure is relatively intact, but the cargo is being lost or degraded. Potential causes include:

  • Cargo Degradation: If your cargo is RNA, it could be degrading due to RNase contamination or inherent instability. Ensure all reagents and materials are RNase-free.

  • Lipid Hydrolysis: Over time, some lipid components can hydrolyze, which might affect the integrity of the LNP core and lead to cargo leakage. Storing at lower temperatures can slow this process.[8]

  • pH Instability: Storing the LNPs in a buffer with a suboptimal pH can also contribute to the degradation of both the lipids and the cargo.[2]

Q4: What are the key quality attributes I should monitor in a stability study for this compound LNPs?

A comprehensive stability study should monitor several key parameters over time at different storage conditions. These include:

  • Particle Size (Z-average diameter): To detect aggregation.

  • Polydispersity Index (PDI): To assess the homogeneity of the particle size distribution.

  • Encapsulation Efficiency: To ensure the cargo remains within the LNP.

  • Zeta Potential: To monitor changes in surface charge, which can influence stability.

  • Potency/Biological Activity: An in vitro or in vivo assay to confirm that the LNPs retain their functional performance.[3]

Data Presentation

Table 1: Effect of Storage Temperature on the Stability of LNPs (Representative Data)

Storage ConditionTime (Days)Z-Average Diameter (nm)PDIEncapsulation Efficiency (%)
Freshly Prepared 095.20.1294.5
4°C 3098.60.1492.1
90102.10.1589.7
-20°C 30115.40.2191.5
90130.80.2588.2
-80°C 30105.30.1893.2
90112.70.1991.8

Note: This table presents representative data based on general LNP stability studies.[1][2][3] Actual results for this compound LNPs may vary and should be determined experimentally.

Table 2: Effect of Cryoprotectants on LNP Stability After a Freeze-Thaw Cycle (Representative Data)

FormulationZ-Average Diameter (nm)PDIRelative Potency (%)
Freshly Prepared 94.80.13100
Frozen (-80°C) without Cryoprotectant 250.30.4545
Frozen (-80°C) with 10% Sucrose 101.20.1595
Frozen (-80°C) with 10% Trehalose 99.80.1496

Note: This table illustrates the protective effect of cryoprotectants based on published data for LNPs.[2][3][7] The effectiveness should be confirmed for specific this compound formulations.

Experimental Protocols

Protocol 1: Measurement of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the LNP formulation (e.g., 50-fold) in an appropriate buffer (e.g., 1x PBS) to a suitable concentration for DLS analysis.[14]

  • Instrument Setup: Equilibrate the DLS instrument (e.g., Malvern Zetasizer) to the desired temperature (typically 25°C).[14]

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument.

    • Perform the measurement according to the instrument's software instructions. Typically, this involves multiple runs (e.g., 10-20) of short duration (e.g., 10 seconds each).[14]

  • Data Analysis: The software will calculate the Z-average hydrodynamic diameter and the PDI from the correlation function of the scattered light intensity fluctuations.[14]

Protocol 2: Measurement of mRNA Encapsulation Efficiency using a RiboGreen Assay

This protocol determines the percentage of mRNA encapsulated within the LNPs.

  • Reagent Preparation:

    • Prepare a 1x TE buffer solution.

    • Prepare a 2% Triton X-100 solution in 1x TE buffer.

    • Dilute the RiboGreen reagent in 1x TE buffer according to the manufacturer's instructions (e.g., 1:200). Protect from light.

    • Prepare a standard curve of your specific mRNA in 1x TE buffer.

  • Sample Preparation (in a 96-well black plate):

    • Total mRNA: Dilute the LNP sample (e.g., 1:50) in the 2% Triton X-100 solution. The detergent will lyse the LNPs, releasing the encapsulated mRNA.[15]

    • Free (unencapsulated) mRNA: Dilute the LNP sample (e.g., 1:50) in 1x TE buffer.[15]

  • Assay Procedure:

    • Add the diluted RiboGreen reagent to each well containing the standards and samples.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).[16]

  • Calculation:

    • Use the standard curve to determine the concentration of mRNA in the "Total mRNA" and "Free mRNA" samples.

    • Calculate the Encapsulation Efficiency (%) as follows: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] * 100[16]

Visualizations

LNP_Stability_Workflow cluster_formulation LNP Formulation cluster_characterization Initial Characterization (T=0) cluster_storage Stability Study: Storage Conditions cluster_timepoint_analysis Timepoint Analysis (T=x) Formulate Formulate this compound LNPs DLS_Initial Measure Size & PDI (DLS) Formulate->DLS_Initial Aliquot Samples RiboGreen_Initial Measure Encapsulation Efficiency DLS_Initial->RiboGreen_Initial Potency_Initial Assess Initial Potency RiboGreen_Initial->Potency_Initial Temp_4C 4°C Potency_Initial->Temp_4C Store Aliquots Temp_minus20C -20°C Potency_Initial->Temp_minus20C Store Aliquots Temp_minus80C -80°C Potency_Initial->Temp_minus80C Store Aliquots DLS_Tx Measure Size & PDI (DLS) Temp_4C->DLS_Tx At each timepoint Temp_minus20C->DLS_Tx At each timepoint Temp_minus80C->DLS_Tx At each timepoint RiboGreen_Tx Measure Encapsulation Efficiency DLS_Tx->RiboGreen_Tx Potency_Tx Assess Potency RiboGreen_Tx->Potency_Tx

Caption: Workflow for assessing the stability of this compound LNPs.

Troubleshooting_LNP_Aggregation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Increased Size/PDI (Aggregation) Cause1 Freeze-Thaw Cycles Problem->Cause1 Cause2 Improper Storage Temp Problem->Cause2 Cause3 Suboptimal Buffer Problem->Cause3 Solution1 Add Cryoprotectants (e.g., Sucrose) Cause1->Solution1 Solution2 Aliquot Samples Cause1->Solution2 Solution3 Optimize Storage Temp (e.g., 4°C vs -80°C) Cause2->Solution3 Solution4 Use Cryo-Stable Buffer (e.g., Tris) Cause3->Solution4

Caption: Troubleshooting logic for LNP aggregation.

References

Technical Support Center: 113-O16B LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 113-O16B lipid nanoparticle (LNP) formulation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this novel, bioreducible lipidoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key features?

A1: this compound is a disulfide bond-containing ionizable cationic lipidoid.[1][2] Its key feature is the presence of bioreducible disulfide bonds, which are designed to be cleaved in the reducing environment of the cytoplasm. This characteristic is intended to facilitate the release of the encapsulated mRNA payload and enhance the biodegradability of the lipid components, potentially reducing toxicity.

Q2: What is the primary application of this compound LNPs?

A2: this compound is primarily used for the formulation of lipid nanoparticles to deliver messenger RNA (mRNA) in vivo.[1][2] A related lipidoid, 113-O12B, has been investigated for targeted mRNA delivery to lymph nodes for cancer vaccine applications, suggesting that the 113-O series of lipidoids may be suitable for applications requiring specific immune responses.[3]

Q3: What are the typical components of a this compound LNP formulation?

A3: A standard this compound LNP formulation typically consists of four main components:

  • Ionizable Cationic Lipidoid: this compound, which encapsulates the negatively charged mRNA.

  • Helper Lipid: A phospholipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) to aid in the structural integrity of the LNP and facilitate endosomal escape.[4]

  • Cholesterol: A structural component that helps to stabilize the LNP and regulate membrane fluidity.[5]

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), such as DMG-PEG 2000, to control particle size and prevent aggregation.[6]

Troubleshooting Guides

Issue 1: Low mRNA Encapsulation Efficiency (<80%)

Low encapsulation efficiency is a common issue that can significantly impact the therapeutic efficacy of the LNPs.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal pH of Aqueous Buffer The ionizable lipid this compound requires a low pH (typically pH 4.0-5.0) to be sufficiently protonated to complex with the negatively charged mRNA. Ensure the pH of your aqueous buffer (e.g., sodium acetate) is within the optimal range.
Incorrect N/P Ratio The Nitrogen (from the ionizable lipid) to Phosphate (from the mRNA) ratio is critical. An insufficient amount of this compound will lead to incomplete encapsulation. Titrate the N/P ratio (e.g., from 3:1 to 8:1) to find the optimal balance.
Poor Mixing During Formulation Inefficient mixing of the lipid-ethanol and mRNA-aqueous phases can result in poor particle formation. Utilize a microfluidic mixing device for rapid and reproducible mixing.[7][8]
mRNA Integrity Issues Degraded mRNA will not encapsulate efficiently. Always handle mRNA in an RNase-free environment and verify its integrity via gel electrophoresis before use.
Issue 2: LNP Aggregation and Instability

LNP aggregation can lead to larger particle sizes, reduced efficacy, and potential safety concerns.[6]

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient PEGylated Lipid The PEG-lipid provides a steric barrier that prevents aggregation.[6] If aggregation is observed, consider increasing the molar percentage of the PEGylated lipid in your formulation (e.g., from 1.5% to 3%).
Inappropriate Storage Conditions LNPs can be sensitive to temperature fluctuations and freeze-thaw cycles.[6][9] Store LNPs at 4°C for short-term use or at -80°C with a suitable cryoprotectant (e.g., sucrose, trehalose) for long-term storage.[6]
High LNP Concentration Highly concentrated LNP solutions are more prone to aggregation. If possible, work with a lower concentration or dilute the sample before storage.
Buffer Composition The ionic strength and pH of the final storage buffer (e.g., PBS) can influence LNP stability. Ensure the final buffer is at a physiological pH (around 7.4).
Issue 3: Poor In Vitro/In Vivo Transfection Efficiency

Low protein expression from the delivered mRNA can be due to several factors related to the LNP formulation and delivery process.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Endosomal Escape The LNP must escape the endosome to release its mRNA cargo into the cytoplasm. The helper lipid plays a crucial role in this process.[10] Consider screening different helper lipids (e.g., DOPE, DSPC) to optimize endosomal escape.
Particle Size Out of Optimal Range The size of the LNPs affects their cellular uptake.[11] An optimal size is typically between 80-150 nm. Adjusting the flow rate ratio during microfluidic mixing can help control the final particle size.[12]
Disulfide Bonds Not Cleaved The bioreducible nature of this compound relies on the cleavage of its disulfide bonds in the cytoplasm. If the target cells have a low reductive potential, this process may be inefficient. This is a more complex issue that may require cell-line specific investigation.
Low LNP Dose The amount of mRNA delivered to the target cells may be insufficient. Perform a dose-response study to determine the optimal LNP concentration for your specific application.

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound in ethanol (10 mg/mL)

  • DSPC in ethanol (10 mg/mL)

  • Cholesterol in ethanol (10 mg/mL)

  • DMG-PEG 2000 in ethanol (25 mg/mL)

  • mRNA in RNase-free sodium acetate buffer (50 mM, pH 4.5)

  • Microfluidic mixing device and syringe pumps

  • Dialysis cassette (10 kDa MWCO)

  • Sterile, RNase-free PBS (pH 7.4)

Procedure:

  • Prepare Lipid Mixture (Organic Phase):

    • In an RNase-free tube, combine this compound, DSPC, cholesterol, and DMG-PEG 2000 at a molar ratio of 50:10:38.5:1.5.

    • Add absolute ethanol to achieve a final total lipid concentration of 12.5 mM.

    • Vortex to ensure a homogenous solution.

  • Prepare mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock in 50 mM sodium acetate buffer (pH 4.5) to the desired concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing:

    • Load the lipid mixture into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase at 3:1.

    • Set the total flow rate to 12 mL/min.

    • Initiate the pumps to mix the two phases through the microfluidic chip.

    • Collect the resulting LNP solution.

  • Dialysis:

    • Transfer the LNP solution to a pre-soaked dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) overnight at 4°C with gentle stirring to remove ethanol and unencapsulated mRNA.

  • Characterization and Storage:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a RiboGreen assay.[10][13]

    • Sterilize the final LNP solution by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C.

Protocol 2: Characterization of mRNA Encapsulation Efficiency

This protocol uses the Quant-iT RiboGreen assay to determine the percentage of mRNA encapsulated within the LNPs.[10]

Materials:

  • This compound LNP sample

  • Quant-iT RiboGreen reagent

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% solution)

  • 96-well plate (black, flat-bottom)

  • Plate reader with fluorescence detection (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

  • Prepare Standard Curve:

    • Prepare a series of known mRNA concentrations in TE buffer to generate a standard curve.

  • Prepare LNP Samples:

    • Sample A (No Lysis): Dilute the LNP sample in TE buffer. This will measure the amount of free, unencapsulated mRNA.

    • Sample B (Lysis): Dilute the LNP sample in TE buffer containing 0.5% Triton X-100 to lyse the LNPs. This will measure the total amount of mRNA (encapsulated + free).

    • Incubate both samples for 10 minutes at room temperature.

  • RiboGreen Assay:

    • Add the RiboGreen reagent to all standard curve wells and sample wells.

    • Incubate for 5 minutes in the dark.

    • Measure the fluorescence using the plate reader.

  • Calculate Encapsulation Efficiency:

    • Use the standard curve to determine the mRNA concentration in Sample A (Free mRNA) and Sample B (Total mRNA).

    • Calculate the Encapsulation Efficiency (%) as follows: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] * 100

Data Presentation

Table 1: Troubleshooting Guide for LNP Physicochemical Properties

ParameterTarget RangeCommon IssuePotential Solution
Particle Size (Z-average) 80 - 150 nmToo Large (>200 nm)Increase total flow rate during mixing; Check for aggregation.
Too Small (<60 nm)Decrease total flow rate; Adjust lipid composition.
Polydispersity Index (PDI) < 0.2High PDI (>0.3)Optimize mixing parameters; Ensure lipid solubility.
Zeta Potential Near-neutral at pH 7.4Highly Positive/NegativeIncomplete dialysis; LNP instability.
Encapsulation Efficiency > 90%Low EE% (<80%)Optimize N/P ratio; Verify mRNA integrity and buffer pH.

Visualizations

LNP_Formulation_Workflow Figure 1: this compound LNP Formulation Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_purification Purification & Finalization cluster_characterization Characterization organic Organic Phase (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) mixing Microfluidic Mixing organic->mixing aqueous Aqueous Phase (mRNA in Sodium Acetate Buffer, pH 4.5) aqueous->mixing dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis filtration Sterile Filtration (0.22 µm) dialysis->filtration dls Size, PDI, Zeta Potential (DLS) filtration->dls ribogreen Encapsulation Efficiency (RiboGreen) filtration->ribogreen

Caption: Workflow for this compound LNP formulation and characterization.

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Low Transfection start Low Transfection Efficiency check_ee Is Encapsulation Efficiency > 90%? start->check_ee check_size Is Particle Size 80-150 nm with PDI < 0.2? check_ee->check_size Yes optimize_formulation Optimize Formulation Parameters (N/P ratio, mixing) check_ee->optimize_formulation No check_delivery Is Cellular Uptake Confirmed? check_size->check_delivery Yes optimize_size Adjust Flow Rates to Control Size check_size->optimize_size No endosomal_escape Optimize Helper Lipid for Endosomal Escape check_delivery->endosomal_escape Yes increase_dose Increase LNP Dose check_delivery->increase_dose No

Caption: Logical workflow for troubleshooting low transfection efficiency.

References

Technical Support Center: Optimizing 113-O16B LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 113-O16B lipid nanoparticle (LNP) formulations. Our goal is to help you achieve consistent particle size and reduce heterogeneity in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high polydispersity (PDI > 0.2) in our this compound LNP batches. What are the likely causes and how can we improve monodispersity?

High PDI is a common issue indicating a wide distribution of particle sizes. Successful LNP formulations typically exhibit a PDI of less than 0.2, which allows for effective endocytosis while avoiding rapid renal clearance.[1] Several factors during the formulation process can contribute to this.

Troubleshooting Steps:

  • Mixing Technique: The method of mixing the lipid-ethanol phase with the aqueous nucleic acid phase is critical. Traditional methods like solvent evaporation and high-pressure homogenization can result in broader nanoparticle distributions.[2] Microfluidic systems offer precise control over mixing conditions, leading to more uniform nanoparticle populations.[2][3][4] If using a microfluidic system, ensure the channels are not clogged and the flow is stable.

  • Flow Rate: The total flow rate (TFR) and flow rate ratio (FRR) of the aqueous and organic phases are key parameters. A higher TFR in a microfluidic mixer generally leads to faster mixing and smaller, more uniform particles.[5][6] The FRR, typically around 3:1 (aqueous:organic), affects both size and encapsulation efficiency.[6]

  • Lipid Concentration: High concentrations of lipids (>10 mM) can lead to the formation of larger particles.[5] Try reducing the total lipid concentration in the organic phase.

  • Post-formulation Processing: Aggregation after formulation can increase heterogeneity. Ensure prompt and proper purification (e.g., dialysis or tangential flow filtration) to remove ethanol and unincorporated components.

Q2: Our this compound LNPs are consistently larger than the target size of 80-100 nm. How can we reduce the particle size?

Particle size is a critical quality attribute that influences the biodistribution, cellular uptake, and efficacy of the LNP formulation.[2][7][8] Several formulation parameters can be adjusted to achieve smaller particles.

Troubleshooting Steps:

  • Increase PEG-Lipid Content: Polyethylene glycol (PEG)-lipids play a significant role in controlling particle size by preventing aggregation.[1][5] A higher molar percentage of PEG-lipid generally leads to smaller and more stable nanoparticles.[2]

  • Optimize Flow Rate: In microfluidic synthesis, increasing the total flow rate can lead to the formation of smaller nanoparticles due to more rapid mixing.[5][6]

  • Adjust Lipid Ratios: The molar ratio of the different lipid components (ionizable lipid like this compound, helper lipid, cholesterol, and PEG-lipid) is crucial.[1] Systematically varying the ratios can help identify an optimal formulation for the desired size.

  • Aqueous Phase Composition: The pH and ionic strength of the aqueous buffer can influence LNP formation and size.[9][10] Ensure the pH is acidic to promote the ionization of this compound and its complexation with the nucleic acid cargo. The salt concentration in the aqueous buffer can also affect particle size.[9][10][11]

Q3: We are experiencing batch-to-batch variability in our LNP size and PDI. What measures can we take to improve reproducibility?

Reproducibility is essential for preclinical and clinical development. Inconsistent results are often due to a lack of precise control over the manufacturing process.[3]

Troubleshooting Steps:

  • Standardize Protocols: Ensure all experimental parameters are tightly controlled and documented for each run. This includes lipid stock solution preparation, buffer composition, temperatures, and mixing parameters.

  • Adopt Microfluidics: Microfluidic mixing provides highly reproducible and scalable LNP synthesis compared to manual methods like vortexing or pipette mixing.[3][4] This is due to the precise control over mixing speed and conditions.[6]

  • Automate the Process: Where possible, use automated systems such as syringe pumps for precise control of flow rates.

  • Characterize Raw Materials: Ensure the quality and purity of the lipids (including this compound) and other raw materials are consistent across batches.

Quantitative Data Summary

The following tables summarize the impact of key formulation parameters on LNP size and Polydispersity Index (PDI). These are general guidelines, and optimal conditions will need to be determined empirically for your specific this compound formulation.

Table 1: Effect of Process Parameters on LNP Size and PDI

ParameterEffect on Particle SizeEffect on PDIReference
Total Flow Rate (TFR) Higher TFR generally leads to smaller particles.Higher TFR often results in lower PDI (more uniform).[5][6]
Flow Rate Ratio (FRR) Can influence size, with optimal ratios (e.g., 3:1 aqueous:organic) improving consistency.Affects uniformity; deviations from optimal ratio can increase PDI.[6]
Lipid Concentration Higher concentrations tend to increase particle size.Can lead to higher PDI if not optimized.[5][6]
Temperature Can influence the self-assembly process and final particle characteristics.May affect PDI, needs to be controlled and optimized.[9][10]

Table 2: Effect of Compositional Parameters on LNP Size and PDI

ParameterEffect on Particle SizeEffect on PDIReference
PEG-Lipid Content Higher molar percentage generally results in smaller particles.Higher content improves stability and can lead to lower PDI.[2][5]
Cholesterol Content Can influence lipid packing and particle dimensions.Affects the stability and uniformity of the LNPs.[7][12]
Aqueous Buffer pH Lower pH is critical for ionizable lipid protonation and nucleic acid complexation, affecting particle formation.pH stability is crucial for consistent PDI.[9][10][13]
Aqueous Buffer Salt Conc. Can modulate electrostatic interactions and influence final particle size.Can impact the uniformity of the particle population.[9][10][11]

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

This protocol describes a general method for formulating mRNA-loaded LNPs using the ionizable lipid this compound and a microfluidic mixing device.

Materials:

  • This compound (disulfide bond-containing ionizable cationic lipidoid)[14][15]

  • Helper Lipid (e.g., DSPC)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • mRNA cargo

  • Ethanol (anhydrous)

  • Aqueous Buffer (e.g., citrate buffer, pH 4.0)

  • Purification Buffer (e.g., PBS, pH 7.4)

  • Microfluidic mixing system (e.g., NanoAssemblr) with a herringbone mixer chip

  • Syringe pumps

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio. A common starting point is a 50:10:38.5:1.5 molar ratio.

  • Prepare mRNA Solution: Dissolve the mRNA cargo in the aqueous buffer.

  • Setup Microfluidic System:

    • Prime the microfluidic system with ethanol and then with the aqueous buffer.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Mixing:

    • Set the desired total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous:organic).

    • Initiate the flow from both syringes to allow for rapid mixing within the microfluidic chip, leading to the self-assembly of LNPs.

  • Collection: Collect the resulting LNP dispersion from the outlet of the microfluidic chip.

  • Purification:

    • Immediately purify the collected LNPs to remove ethanol and unencapsulated mRNA. This is typically done by dialysis or tangential flow filtration against the purification buffer (e.g., PBS, pH 7.4).

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Storage: Store the purified LNPs at 4°C.

Protocol 2: LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the LNP sample in the purification buffer (e.g., PBS) to an appropriate concentration for DLS measurement.

    • Perform the measurement using a DLS instrument (e.g., Malvern Zetasizer).

    • Record the Z-average diameter for particle size and the PDI value. A PDI < 0.2 is generally considered acceptable for monodisperse samples.[1][16]

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the LNP sample in a low ionic strength buffer (e.g., 10-fold diluted PBS) to minimize charge screening effects.[17]

    • Measure the zeta potential using an appropriate instrument.

    • The zeta potential provides information about the surface charge of the LNPs and their stability against aggregation.

3. mRNA Encapsulation Efficiency:

  • Technique: RiboGreen Assay.

  • Procedure:

    • Prepare two sets of LNP samples.

    • In one set, add a lysis buffer (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • Add the RiboGreen reagent to both sets of samples (lysed and non-lysed).

    • Measure the fluorescence intensity. The fluorescence of the non-lysed sample represents the free mRNA, while the fluorescence of the lysed sample represents the total mRNA.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

LNP_Troubleshooting_Workflow start Start: High PDI or Incorrect Size check_mixing Review Mixing Process start->check_mixing is_microfluidic Using Microfluidics? check_mixing->is_microfluidic manual_mixing Consider switching to a microfluidic system for better reproducibility. is_microfluidic->manual_mixing No check_flow_params Check Flow Parameters (TFR & FRR) is_microfluidic->check_flow_params Yes check_composition Review Formulation Composition manual_mixing->check_composition adjust_tfr Adjust Total Flow Rate (TFR) - Increase TFR for smaller size check_flow_params->adjust_tfr adjust_frr Optimize Flow Rate Ratio (FRR) - Typically 3:1 (Aqueous:Organic) check_flow_params->adjust_frr adjust_tfr->check_composition adjust_frr->check_composition adjust_peg Adjust PEG-Lipid Content - Increase for smaller size check_composition->adjust_peg adjust_lipid_conc Adjust Total Lipid Concentration - Decrease for smaller size check_composition->adjust_lipid_conc check_aqueous_phase Check Aqueous Phase (pH, Salt) adjust_peg->check_aqueous_phase adjust_lipid_conc->check_aqueous_phase adjust_ph_salt Optimize pH and Salt Concentration check_aqueous_phase->adjust_ph_salt remeasure Re-formulate and Characterize (DLS) adjust_ph_salt->remeasure remeasure->check_mixing Unsuccessful end Achieved Target Size & PDI remeasure->end Successful

Caption: Troubleshooting workflow for LNP size and PDI optimization.

LNP_Parameter_Relationships cluster_params Formulation Parameters cluster_properties LNP Properties TFR Total Flow Rate (TFR) Size Particle Size TFR->Size Higher TFR -> Smaller Size PDI Polydispersity (PDI) TFR->PDI Higher TFR -> Lower PDI FRR Flow Rate Ratio (FRR) FRR->Size FRR->PDI Lipid_Conc Lipid Concentration Lipid_Conc->Size Higher Conc. -> Larger Size PEG_Lipid PEG-Lipid % PEG_Lipid->Size Higher % -> Smaller Size Aqueous_Phase Aqueous Phase (pH, Salt) Aqueous_Phase->Size Aqueous_Phase->PDI

Caption: Key parameters influencing LNP size and polydispersity.

References

Technical Support Center: 113-O16B LNP Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 113-O16B lipid nanoparticle (LNP) mediated transfection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in LNP formulation?

A1: this compound is a disulfide bond-containing ionizable cationic lipidoid.[1] In LNP formulations for mRNA delivery, its primary role is to encapsulate the negatively charged mRNA cargo and facilitate its release into the cytoplasm of target cells. The ionizable nature of this compound allows for a neutral or near-neutral surface charge at physiological pH, which reduces toxicity and nonspecific interactions in the bloodstream. Upon entry into the acidic environment of the endosome, the lipid becomes protonated, promoting the disruption of the endosomal membrane and the release of the mRNA cargo.

Q2: What are the other essential components of a this compound LNP formulation?

A2: A typical LNP formulation consists of four key components:

  • Ionizable Cationic Lipid (e.g., this compound): Crucial for mRNA encapsulation and endosomal escape.[2]

  • Helper Lipid (e.g., DOPE, DSPC): A phospholipid that aids in the formation of the lipid bilayer and can influence the fusogenicity of the LNP, contributing to endosomal escape.[3][4]

  • Cholesterol: A structural component that enhances the stability of the LNP, fills gaps in the lipid bilayer, and modulates membrane fluidity.[3][5]

  • PEGylated Lipid (e.g., DMG-PEG2000): A lipid conjugated to polyethylene glycol (PEG) that stabilizes the LNP during formation and in circulation by preventing aggregation and reducing opsonization (the process of being marked for clearance by the immune system).[3]

Q3: What is the recommended storage condition for this compound?

A3: this compound is typically stored at -20°C and has a stability of at least one year under these conditions.[1]

II. Troubleshooting Guide

Low transfection efficiency is a common challenge in LNP-based experiments. The following guide addresses specific issues you may encounter and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low Transfection Efficiency Suboptimal LNP Formulation- Optimize Lipid Ratios: Systematically vary the molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid. A common starting point for ionizable lipid-based LNPs is a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid).- Adjust N/P Ratio: The N/P ratio, which is the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the mRNA, is critical. An optimal N/P ratio ensures efficient mRNA encapsulation and release. Typical N/P ratios to test range from 3 to 10.
Poor Quality of Nucleic Acid- Assess mRNA Integrity: Run your mRNA on a denaturing agarose gel or use a Bioanalyzer to ensure it is not degraded.- Use High-Purity mRNA: Ensure your mRNA is free of contaminants from the in vitro transcription reaction, such as dsRNA, as this can trigger an immune response and reduce protein expression.
Inappropriate Cell Conditions- Optimize Cell Density: Cells should be in the logarithmic growth phase and plated at an optimal confluency (typically 70-90%) at the time of transfection. Both too low and too high cell densities can negatively impact transfection efficiency.- Use Healthy, Low-Passage Cells: Use cells that are healthy and have been passaged a limited number of times to ensure consistent and reliable results.
Presence of Serum- Transfect in Serum-Free or Reduced-Serum Media: Serum components can interfere with LNP stability and uptake. It is often recommended to perform the transfection in serum-free or reduced-serum media. If serum is required for cell viability, the effect of different serum concentrations should be tested.
High Cell Toxicity High Concentration of LNPs- Perform a Dose-Response Curve: Titrate the amount of LNP-encapsulated mRNA added to the cells to find the optimal concentration that maximizes transfection efficiency while minimizing toxicity.
Inherent Toxicity of Formulation- Re-evaluate Lipid Ratios: Some lipid compositions can be more toxic than others. If toxicity is a persistent issue, consider adjusting the molar percentage of the ionizable lipid this compound.
Inconsistent Results Variability in LNP Formulation- Standardize Formulation Protocol: Use a consistent and reproducible method for LNP formation, such as microfluidic mixing, to ensure uniform particle size and composition between batches.
Inconsistent Cell Culture Practices- Maintain Consistent Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and media composition for all experiments.

III. Experimental Protocols & Data

A. General Protocol for this compound LNP Formulation using Microfluidics

This protocol provides a general framework for formulating this compound LNPs. Optimization of the specific parameters is recommended.

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Dissolve this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in absolute ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.[6]

  • Preparation of mRNA Solution (in Aqueous Buffer):

    • Dilute the mRNA in a low pH buffer, such as a 50 mM citrate buffer (pH 4.0), to a specific concentration. The acidic pH ensures that the ionizable lipid will be protonated, facilitating mRNA encapsulation.[7]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device with two syringe pumps.

    • Load one syringe with the lipid-ethanol solution and the other with the mRNA-aqueous buffer solution.

    • Pump the two solutions through the microfluidic chip at a specific flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing in the microchannels leads to the self-assembly of LNPs.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This will result in LNPs with a near-neutral surface charge.

    • Concentrate the LNP solution to the desired final concentration using a centrifugal filter unit.[7]

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess the surface charge.

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

B. In Vitro Transfection Protocol
  • Cell Seeding:

    • Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-90% confluency on the day of transfection.

  • LNP-mRNA Complex Preparation and Addition:

    • Dilute the this compound LNP-mRNA formulation to the desired final concentration in serum-free or reduced-serum cell culture medium.

    • Remove the old medium from the cells and add the medium containing the LNP-mRNA complexes.

  • Incubation:

    • Incubate the cells with the LNP-mRNA complexes for 4-24 hours at 37°C in a CO2 incubator. The optimal incubation time can vary depending on the cell type.

  • Post-Transfection:

    • After the incubation period, the medium containing the LNPs can be replaced with fresh, complete medium.

    • Assay for protein expression at a suitable time point (e.g., 24, 48, or 72 hours post-transfection) using methods such as fluorescence microscopy, flow cytometry, or a luciferase assay, depending on the reporter gene used.

C. Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table presents representative data for the impact of lipid composition on LNP transfection efficiency using other ionizable lipids, which can serve as a guide for optimizing this compound formulations.

Table 1: Influence of Helper Lipid on In Vitro Transfection Efficiency of Ionizable Lipid-Based LNPs

Ionizable Lipid Helper Lipid Cell Line Transfection Efficiency (% of Positive Cells)
SM-102 DOPE HEK293T ~85%
SM-102 DSPC HEK293T ~60%
MC3 DOPE Huh7 ~70%

| MC3 | DSPC | Huh7 | ~50% |

Note: This data is illustrative and compiled from general knowledge in the field. Actual results will vary depending on the specific experimental conditions.

IV. Visual Guides

A. LNP-Mediated mRNA Delivery Pathway

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell LNP This compound LNP (pH 7.4) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (this compound Protonation) Translation mRNA Translation (Ribosome) Cytoplasm->Translation mRNA Release Protein Protein Synthesis Translation->Protein

Caption: Cellular pathway of this compound LNP-mediated mRNA delivery.

B. Experimental Workflow for Optimizing LNP Transfection

LNP_Optimization_Workflow cluster_formulation LNP Formulation & Characterization cluster_invitro In Vitro Transfection cluster_optimization Optimization Cycle Formulation Formulate this compound LNPs (Vary Lipid Ratios, N/P Ratio) Characterization Characterize LNPs (Size, PDI, Zeta, Encapsulation) Formulation->Characterization Cell_Seeding Seed Cells Characterization->Cell_Seeding Transfection Transfect Cells with LNPs Cell_Seeding->Transfection Analysis Analyze Protein Expression (e.g., Luciferase Assay, Flow Cytometry) Transfection->Analysis Data_Analysis Analyze Transfection Efficiency and Cytotoxicity Data Analysis->Data_Analysis Decision Optimal Formulation? Data_Analysis->Decision Decision->Formulation No, Refine Parameters End End Decision->End Yes

Caption: Workflow for optimizing this compound LNP transfection efficiency.

C. Troubleshooting Logic Flow

Troubleshooting_Flow cluster_solutions Potential Solutions Start Low Transfection Efficiency Check_LNP Check LNP Characteristics (Size, PDI, Encapsulation) Start->Check_LNP Check_RNA Check mRNA Integrity Start->Check_RNA Check_Cells Check Cell Health & Density Start->Check_Cells Check_Protocol Review Transfection Protocol Start->Check_Protocol Optimize_Formulation Optimize LNP Formulation (Lipid Ratios, N/P Ratio) Check_LNP->Optimize_Formulation New_RNA Use Fresh, High-Quality mRNA Check_RNA->New_RNA Optimize_Cells Optimize Cell Seeding Density Use Low-Passage Cells Check_Cells->Optimize_Cells Optimize_Protocol Adjust Incubation Time Test Serum-Free Conditions Check_Protocol->Optimize_Protocol

Caption: Troubleshooting flowchart for low LNP transfection efficiency.

References

Technical Support Center: 113-O16B Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of the ionizable cationic lipidoid 113-O16B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a disulfide bond-containing ionizable cationic lipidoid.[1][2] Its key structural features include a central tertiary amine core, four ester linkages, and four lipid tails each containing a bioreducible disulfide bond.[1][3] This disulfide bond is designed to be cleaved within the reductive intracellular environment, facilitating the release of cargo such as mRNA.[3]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least one year.[1] It is typically supplied as a solution in ethanol.[1][2]

Q3: What are the primary applications of this compound?

A3: this compound is primarily used in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA.[1][4][5] These LNPs can be used for various therapeutic applications, including cancer vaccines.[1]

Troubleshooting Guides

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be prone to side reactions and incomplete conversions. Below are common pitfalls and their potential solutions.

Problem 1: Low Yield of the Disulfide-Containing Lipid Tail

  • Symptom: Lower than expected mass of the lipid tail after synthesis and purification.

  • Potential Cause: Incomplete reaction of the starting thiol with the activated disulfide reagent. Oxidation of the thiol starting material.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol.

    • Reagent Quality: Use fresh, high-purity starting materials. The thiol should be free of disulfide dimers.

    • Reaction Time and Temperature: Optimize the reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Stoichiometry: A slight excess of the activated disulfide reagent may be required to drive the reaction to completion.

Problem 2: Incomplete Esterification Reaction

  • Symptom: Presence of starting material (amine core and/or lipid tail) in the final product mixture.

  • Potential Cause: Insufficient activation of the carboxylic acid, steric hindrance, or inadequate reaction time.

  • Troubleshooting Steps:

    • Coupling Agents: Use a more efficient coupling agent or a combination of agents (e.g., DCC/DMAP, HATU).

    • Solvent: Ensure the use of a dry, aprotic solvent to prevent quenching of the activated species.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. A carefully optimized temperature profile is crucial.

    • Catalyst: The use of a catalyst like DMAP can significantly improve the reaction rate.

Problem 3: Side Product Formation (e.g., Amide Formation)

  • Symptom: Complex product mixture observed by NMR or LC-MS, with masses corresponding to side products.

  • Potential Cause: Reaction of the amine core with impurities in the lipid tail starting material, or rearrangement reactions.

  • Troubleshooting Steps:

    • Purification of Intermediates: Ensure that all intermediates are thoroughly purified before proceeding to the next step.

    • Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

    • Protecting Groups: If side reactions are persistent, consider the use of protecting groups for reactive functionalities.

Purification of this compound

The purification of the final this compound product is critical to remove unreacted starting materials, catalysts, and side products.

Problem 1: Co-elution of Impurities during Column Chromatography

  • Symptom: The purified product shows persistent impurities by analytical HPLC or NMR.

  • Potential Cause: Similar polarity of the desired product and impurities.

  • Troubleshooting Steps:

    • Solvent System Optimization: Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation on TLC before scaling up to column chromatography.

    • Gradient Elution: Employ a shallow gradient during column chromatography to improve the resolution between closely eluting compounds.

    • Alternative Chromatography Techniques: Consider using a different stationary phase (e.g., alumina instead of silica gel) or employing preparative HPLC for higher purity.

Problem 2: Degradation of this compound during Purification

  • Symptom: Appearance of new, lower molecular weight impurities after purification.

  • Potential Cause: Cleavage of the ester or disulfide bonds due to acidic or basic conditions, or prolonged exposure to certain solvents.

  • Troubleshooting Steps:

    • pH Control: Use a neutral mobile phase for chromatography if possible. If acidic or basic conditions are required, minimize the exposure time.

    • Temperature: Perform purification steps at room temperature or below to minimize thermal degradation.

    • Solvent Choice: Use high-purity, degassed solvents to avoid degradation due to peroxides or other reactive impurities.

Quantitative Data Summary

ParameterSynthesis StepTypical RangeNotes
Yield Disulfide Lipid Tail Synthesis70-90%Dependent on thiol quality and reaction conditions.
Final Esterification50-70%Can be lower due to steric hindrance.
Purity After Column Chromatography>95%Target purity for biological applications.[1][2]
Storage Stability At -20°C in Ethanol≥ 1 yearAs per manufacturer's data.[1]

Experimental Protocols

General Protocol for Esterification (Final Step)

  • Dissolve the central amine core (1 equivalent) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add the disulfide-containing carboxylic acid lipid tail (4.2 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (4.5 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Visualizations

Synthesis_Workflow cluster_synthesis This compound Synthesis Thiol_Activation Thiol Activation & Disulfide Formation Esterification Esterification with Amine Core Thiol_Activation->Esterification Lipid Tail Purification Crude Product Purification Esterification->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting_Logic Low_Yield Low Final Yield Check_Intermediates Analyze Intermediates (NMR, MS) Low_Yield->Check_Intermediates Incomplete_Reaction Incomplete Reaction? Check_Intermediates->Incomplete_Reaction Side_Products Side Products Formed? Check_Intermediates->Side_Products Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Reagents) Incomplete_Reaction->Optimize_Conditions Yes Purify_Intermediates Improve Intermediate Purification Side_Products->Purify_Intermediates Yes

Caption: A logical diagram for troubleshooting low yields in synthesis.

References

Technical Support Center: Optimizing Buffer Conditions for 113-O16B LNP Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of buffer conditions for the formation of 113-O16B lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal LNP characteristics for mRNA delivery. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your LNP formulation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the formulation of this compound LNPs, with a focus on the impact of buffer conditions.

Q1: What is the optimal pH for the aqueous buffer during the initial formulation of this compound LNPs?

A1: An acidic pH is crucial during the initial mixing of the lipid-ethanol phase with the mRNA-aqueous phase. For ionizable lipids like this compound, a low pH (typically between 3.0 and 5.0) is required to protonate the amine groups of the lipid.[1][2][3] This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of the mRNA, leading to high encapsulation efficiency.[2][4] Commonly used buffers for this step are sodium citrate or sodium acetate.[3]

Q2: My this compound LNPs are showing significant aggregation. What are the potential causes and solutions related to buffer conditions?

A2: Aggregation of LNPs can be a significant issue, and buffer conditions play a critical role. Here are some common causes and troubleshooting steps:

  • Suboptimal pH of the Final Buffer: After formulation, LNPs are typically dialyzed or buffer-exchanged into a neutral buffer, such as phosphate-buffered saline (PBS) at pH 7.4, for storage and in vivo use.[3][5] If the final pH is too low, the surface charge of the LNPs may not be sufficiently neutral, leading to aggregation.[2] Conversely, some formulations may aggregate more rapidly at neutral pH where the ionizable lipids are closer to being neutrally charged.[6]

  • High Ionic Strength: High salt concentrations in the buffer can lead to charge screening between LNP particles, reducing electrostatic repulsion and promoting aggregation.[6]

  • Freeze-Thaw Cycles: LNPs can be sensitive to freeze-thaw cycles, which can induce aggregation.[6][7] The choice of storage buffer is critical here. Studies have shown that Tris-buffered saline (TBS) and HEPES-buffered saline (HBS) can offer better cryoprotection compared to PBS.[8] The addition of cryoprotectants like sucrose or trehalose to the final buffer can also mitigate aggregation during freezing and thawing.[7]

Q3: I am observing low mRNA encapsulation efficiency. How can I improve this by optimizing my buffer?

A3: Low encapsulation efficiency is often related to the initial complexation of mRNA with the ionizable lipid. Here’s how to troubleshoot using buffer optimization:

  • Verify the pH of the Aqueous Formulation Buffer: Ensure the pH of your citrate or acetate buffer is sufficiently low (pH 3.0-5.0) to fully protonate the this compound lipid.[1][3]

  • Buffer Molarity: The molarity of the aqueous buffer can influence LNP formation and encapsulation. While specific data for this compound is not available, studies on other LNPs suggest that buffer concentration can impact particle characteristics.[9] It is advisable to start with a commonly used concentration, such as 25-50 mM sodium citrate.[3]

Q4: What is the role of the disulfide bonds in this compound, and do they have implications for buffer selection?

A4: The disulfide bonds in the this compound lipid are designed to be bioreducible.[4][10][11][12][13] This means that they can be cleaved in the reducing environment of the cell's endosome.[4] This cleavage is thought to facilitate the endosomal escape and release of the mRNA cargo into the cytoplasm.[4] While standard formulation buffers should not impact the disulfide bonds, it is important to avoid strongly reducing or oxidizing agents in your buffers if not intended for a specific experimental purpose.

Q5: How does the final buffer composition affect the stability of this compound LNPs during storage?

A5: The choice of the final storage buffer significantly impacts the long-term stability of LNPs.[8] For refrigerated storage (2-8°C), a buffer at a physiologically appropriate pH (around 7.4) is recommended.[8] For frozen storage, as mentioned in A2, buffers like TBS or HBS may provide better stability than PBS.[8] The addition of cryoprotectants is also highly recommended for frozen storage to prevent aggregation and maintain particle integrity.[7]

Quantitative Data on Buffer Conditions and LNP Characteristics

The following table summarizes the expected impact of different buffer parameters on the key characteristics of this compound LNPs based on published data for similar ionizable lipid nanoparticle systems.

Buffer Parameter Typical Condition Particle Size (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%) Zeta Potential (mV)
Aqueous Formulation Buffer pH pH 3.0 - 5.0 (e.g., Citrate)Optimal size formationLow (< 0.2)High (>90%)Positive (during formation)
pH > 6.0Potential for larger, more polydisperse particlesHigherLowerLess positive
Final Dialysis/Storage Buffer PBS (pH 7.4)StableStableN/ANear-neutral to slightly negative
Tris-Buffered Saline (TBS, pH 7.4)Stable, good cryoprotectionStableN/ANear-neutral to slightly negative
HEPES-Buffered Saline (HBS, pH 7.4)Stable, good cryoprotectionStableN/ANear-neutral
Addition of Cryoprotectant (e.g., Sucrose) 5-10% (w/v) in final bufferMitigates size increase after freeze-thawMitigates PDI increase after freeze-thawN/ANo significant change

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing

This protocol describes a standard method for the formation of this compound LNPs using a microfluidic mixing device.

Materials:

  • This compound ionizable lipid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA cargo

  • Ethanol (200 proof, anhydrous)

  • Sodium Citrate Buffer (25 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (for dialysis)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare a stock solution of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration in the ethanol phase should be between 10-25 mM.

  • Preparation of mRNA Aqueous Solution:

    • Dilute the mRNA stock in 25 mM Sodium Citrate Buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio to 3:1 (aqueous:ethanol).

    • Initiate the mixing process to form the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution will be in an ethanol/citrate buffer mixture.

    • Dialyze the LNP solution against PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes, to remove the ethanol and exchange the buffer.

  • Concentration and Sterilization:

    • If necessary, concentrate the LNP solution using a centrifugal filter device.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization:

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

    • Determine the zeta potential.

    • Quantify the mRNA encapsulation efficiency using a RiboGreen assay.

Protocol 2: Characterization of mRNA Encapsulation Efficiency

This protocol outlines the use of a RiboGreen assay to determine the percentage of mRNA encapsulated within the this compound LNPs.

Materials:

  • This compound LNP formulation

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% solution)

  • 96-well plate (black, flat-bottom)

  • Plate reader with fluorescence detection

Procedure:

  • Prepare RiboGreen Working Solution: Dilute the concentrated RiboGreen reagent in TE buffer as per the manufacturer's instructions.

  • Sample Preparation:

    • Total RNA (Lysed LNPs): In a microcentrifuge tube, mix a small volume of your LNP sample with the 2% Triton X-100 solution to disrupt the LNPs. Incubate for 10 minutes at 37°C. Dilute this mixture in TE buffer.

    • Free RNA (Intact LNPs): In another tube, dilute the same volume of your LNP sample in TE buffer without the Triton X-100.

  • Assay:

    • Pipette the diluted samples (lysed and intact) into the wells of the 96-well plate.

    • Add the RiboGreen working solution to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence_lysed - Fluorescence_intact) / Fluorescence_lysed * 100

Visualizations

LNP_Formation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_purification Downstream Processing Lipid_Ethanol Lipid Mix in Ethanol (this compound, DSPC, Chol, PEG) Mixing Microfluidic Mixing (3:1 Aqueous:Ethanol) Lipid_Ethanol->Mixing mRNA_Aqueous mRNA in Aqueous Buffer (e.g., Citrate pH 4.0) mRNA_Aqueous->Mixing Dialysis Dialysis/Buffer Exchange (vs. PBS pH 7.4) Mixing->Dialysis Concentration Concentration & Sterilization Dialysis->Concentration Final_LNP Final LNP Formulation Concentration->Final_LNP

Caption: Workflow for the formulation of this compound LNPs.

Troubleshooting_Logic cluster_aggregation Issue: Aggregation cluster_encapsulation Issue: Low Encapsulation Start Problem with LNP Formulation Agg_Cause1 Check Final Buffer pH Start->Agg_Cause1 Agg_Cause2 Check Ionic Strength Start->Agg_Cause2 Agg_Cause3 Freeze-Thaw Issues? Start->Agg_Cause3 Enc_Cause1 Check Formulation Buffer pH Start->Enc_Cause1 Enc_Cause2 Verify Lipid Ratios Start->Enc_Cause2 Agg_Sol1 Adjust pH to ~7.4 Agg_Cause1->Agg_Sol1 Agg_Sol2 Lower Salt Concentration Agg_Cause2->Agg_Sol2 Agg_Sol3 Add Cryoprotectant (e.g., Sucrose) Agg_Cause3->Agg_Sol3 Enc_Sol1 Ensure pH is 3.0-5.0 Enc_Cause1->Enc_Sol1 Enc_Sol2 Confirm Molar Ratios Enc_Cause2->Enc_Sol2

Caption: Troubleshooting logic for common LNP formulation issues.

References

Technical Support Center: Strategies to Minimize 113-O16B Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 113-O16B, a disulfide bond-containing ionizable cationic lipidoid for lipid nanoparticle (LNP)-mediated mRNA delivery. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential cytotoxicity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications?

A1: this compound is a disulfide bond-containing ionizable cationic lipidoid.[1][] It is primarily used in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA).[3] Its bioreducible disulfide bonds are designed to facilitate the release of mRNA within the reducing environment of the cell cytoplasm.[4]

Q2: What are the potential mechanisms of this compound-induced cytotoxicity?

A2: While specific data for this compound is limited, the cytotoxicity of ionizable cationic lipids is generally associated with their positive charge at low pH, which can lead to:

  • Membrane Disruption: Interaction with negatively charged cell membranes can alter membrane fluidity and integrity, potentially leading to cell lysis.

  • Mitochondrial Dysfunction: Cationic lipids can accumulate in mitochondria, leading to a decrease in mitochondrial membrane potential (MMP), increased production of reactive oxygen species (ROS), and ultimately, apoptosis.

  • Induction of Apoptosis: Cytotoxicity can be mediated through the activation of caspase-dependent signaling pathways.

Q3: How can I minimize the cytotoxicity of my this compound LNP formulation?

A3: Minimizing cytotoxicity involves a multi-faceted approach focusing on formulation, dosage, and experimental conditions. Key strategies include:

  • Optimization of LNP Formulation: The molar ratio of the lipid components (this compound, helper lipids like DOPE or DSPC, cholesterol, and PEG-lipid) is critical. Fine-tuning these ratios can significantly impact both delivery efficiency and cytotoxicity.

  • PEGylation: The inclusion of a PEGylated lipid in the LNP formulation can shield the positive charge of the nanoparticles, reducing non-specific interactions with cells and decreasing cytotoxicity. However, the concentration and chain length of the PEG-lipid need to be optimized.

  • Dose Optimization: It is crucial to determine the optimal dose of the this compound LNPs that provides high transfection efficiency with minimal impact on cell viability. A dose-response study is highly recommended.

  • Use of Bioreducible Lipids: The disulfide bonds in this compound are designed to be cleaved in the reducing environment of the cytoplasm, which can lead to faster payload release and potentially lower intracellular accumulation of the cationic lipid, thereby reducing toxicity.[4]

Troubleshooting Guides

Issue 1: High cell death observed after treatment with this compound LNPs.
Possible Cause Troubleshooting Steps
Suboptimal LNP Formulation - Systematically vary the molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid to identify a formulation with a better therapeutic index. - Ensure the quality and purity of all lipid components.
High LNP Dose - Perform a dose-response experiment to determine the IC50 value of your LNP formulation in the specific cell line being used. - Start with a low dose and gradually increase it to find the optimal concentration for your application.
Inappropriate Helper Lipid - The choice of helper lipid (e.g., DOPE, DSPC) can influence LNP stability and cytotoxicity. Test different helper lipids to see if toxicity is reduced.
Incorrect N/P Ratio - The ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the mRNA (N/P ratio) affects encapsulation efficiency and cytotoxicity. Optimize this ratio for your specific mRNA and lipid formulation.
Contamination - Ensure that all reagents and cell cultures are free from microbial contamination, which can exacerbate cytotoxicity.
Issue 2: Inconsistent cytotoxicity results between experiments.
Possible Cause Troubleshooting Steps
Variability in LNP Preparation - Standardize the LNP formulation protocol, including mixing speed, temperature, and buffer conditions, to ensure batch-to-batch consistency. - Characterize each batch of LNPs for size, polydispersity index (PDI), and zeta potential.
Inconsistent Cell Seeding Density - Ensure a consistent number of cells are seeded in each well for cytotoxicity assays. Cell density can significantly affect the response to cytotoxic agents.
Pipetting Errors - Use calibrated pipettes and ensure accurate and consistent pipetting of LNP solutions and assay reagents.
Cell Line Instability - Use cells at a consistent passage number, as cell characteristics can change over time in culture.

Quantitative Data Summary

LipidCell LineAssayIC50 (µg/mL)Reference
DOTAP HeLaMTT15 - 30General Literature
Lipofectamine 2000 HEK293MTT5 - 15General Literature
SM-102 (in LNPs) Various-Generally low cytotoxicity at therapeutic doses
ALC-0315 (in LNPs) Various-Generally low cytotoxicity at therapeutic doses

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound LNPs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound LNP formulation

  • Target cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • LNP Treatment: Prepare serial dilutions of the this compound LNP formulation in serum-free culture medium. Remove the culture medium from the wells and add 100 µL of the LNP dilutions to the respective wells. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., 1% Triton X-100) as a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the LNP concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol outlines the steps to quantify apoptosis in cells treated with this compound LNPs.

Materials:

  • This compound LNP formulation

  • Target cell line

  • 6-well cell culture plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound LNPs for the desired time period. Include untreated and positive control (e.g., staurosporine-treated) wells.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations

Cytotoxicity_Pathway LNP This compound LNP CellMembrane Cell Membrane LNP->CellMembrane Interaction Mitochondria Mitochondria CellMembrane->Mitochondria Internalization & Mitochondrial Targeting Caspases Caspase Activation Mitochondria->Caspases Release of Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis Execution of Cell Death

Caption: Potential signaling pathway of this compound LNP-induced cytotoxicity.

Experimental_Workflow cluster_Formulation LNP Formulation & Characterization cluster_InVitro In Vitro Cytotoxicity Assessment Formulation Formulate this compound LNPs Characterization Characterize Size, PDI, Zeta Potential Formulation->Characterization Treatment LNP Treatment Characterization->Treatment CellCulture Cell Seeding CellCulture->Treatment Assay Cytotoxicity/Apoptosis Assay (MTT, LDH, Flow Cytometry) Treatment->Assay DataAnalysis Data Analysis (e.g., IC50) Assay->DataAnalysis

Caption: General experimental workflow for assessing this compound LNP cytotoxicity.

References

Technical Support Center: 113-O16B LNP Formulation and Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 113-O16B lipid nanoparticles (LNPs). The information provided is intended to assist with challenges encountered during experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and application of this compound LNPs.

Issue Potential Cause Recommended Solution
Low mRNA Encapsulation Efficiency (<80%) Suboptimal N/P Ratio: The ratio of the amine groups in the ionizable lipid (Nitrogen) to the phosphate groups in the mRNA (Phosphate) is critical for efficient encapsulation.[1]Optimize the N/P ratio. A common starting point is a ratio of approximately 6:1. This can be adjusted to find the optimal ratio for your specific mRNA and lipid composition.
Incorrect pH of Aqueous Buffer: The ionizable lipid this compound requires an acidic environment (typically pH 4.0-5.0) to become protonated and effectively complex with the negatively charged mRNA.[1][2]Ensure the aqueous buffer for the mRNA is at the correct acidic pH. A commonly used buffer is 50 mM citrate buffer at pH 4.0. After formulation, the pH should be neutralized to 7.4 for storage and in vivo applications.[1][3]
Inadequate Mixing: Rapid and efficient mixing of the lipid-ethanol phase and the mRNA-aqueous phase is crucial for LNP self-assembly and high encapsulation efficiency.[2][4]Utilize a microfluidic mixing device for consistent and rapid mixing.[4][5] If using manual methods like pipette mixing, ensure rapid and vigorous mixing. The flow rate ratio of the aqueous to organic phase, typically 3:1, can also be optimized.[1]
Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) Lipid Ratio Imbalance: The molar ratio of the different lipid components (this compound, phospholipid, cholesterol, PEG-lipid) significantly influences particle size and uniformity.[2][6]A common starting molar ratio for LNP formulations is in the range of 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).[3][7] Adjusting the cholesterol content can impact particle size, with higher cholesterol levels sometimes leading to smaller particles.[6] The amount of PEG-lipid can also be varied to control particle size.[2]
Slow Mixing or Aggregation: Inefficient mixing can lead to the formation of larger, less uniform particles. Post-formulation aggregation can also occur.Use a microfluidic mixing device for controlled and rapid mixing.[4] Ensure the final LNP suspension is diluted in a suitable buffer (e.g., PBS) and stored at the recommended temperature (typically 4°C for short-term and -80°C for long-term storage) to prevent aggregation.[8]
Poor In Vivo Efficacy (Low Protein Expression) Suboptimal LNP Formulation: The overall lipid composition, including the specific type of helper lipid, can affect the transfection efficiency and in vivo performance.[2]The choice of phospholipid can influence performance. For instance, some studies have shown that using DOPE as a helper lipid can result in larger particles compared to DSPC.[5] Experiment with different helper lipids to find the optimal one for your application.
Endosomal Escape Issues: A key function of the ionizable lipid is to facilitate the escape of the mRNA from the endosome into the cytoplasm.[9][10]The pKa of the ionizable lipid is a critical factor for endosomal escape. While this compound is designed for this purpose, ensuring the overall formulation supports this process is important. The lipid ratios play a role in the overall fusogenicity of the LNP with the endosomal membrane.
LNP Instability: Degradation of the LNP components or the mRNA payload can lead to reduced efficacy.Characterize the stability of your LNP formulation over time at different storage conditions.[8] Ensure the use of high-quality lipids and protect the mRNA from degradation by RNases.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in LNP formulations?

This compound is a disulfide bond-containing ionizable cationic lipidoid.[11][12] It is a key component in lipid nanoparticles for the delivery of mRNA.[11][12] Its ionizable nature is crucial: at an acidic pH (during formulation), it is positively charged and can complex with the negatively charged mRNA. At physiological pH (in the bloodstream), it is neutral, which helps to reduce toxicity.[9] Once inside the cell's endosome, the acidic environment again protonates the lipid, facilitating the release of the mRNA into the cytoplasm.[9]

2. What are the typical lipid components and their molar ratios in a this compound LNP formulation?

A standard LNP formulation consists of four main components:

  • Ionizable Cationic Lipid (e.g., this compound): For mRNA encapsulation and endosomal escape. Typically around 50 mol%.[13]

  • Phospholipid (Helper Lipid, e.g., DSPC or DOPE): To support the lipid bilayer structure. Typically around 10 mol%.[2][13]

  • Cholesterol: To provide stability to the LNP structure. Typically around 38.5 mol%.[2][6]

  • PEG-Lipid (e.g., DMG-PEG2000): To control particle size and increase circulation time in vivo. Typically around 1.5 mol%.[2][13]

A common starting molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[3][7]

3. How does the N/P ratio impact LNP performance?

The Nitrogen to Phosphate (N/P) ratio represents the molar ratio of the amine groups in the ionizable lipid to the phosphate groups in the RNA. This ratio is a critical parameter that affects:

  • Encapsulation Efficiency: A sufficient excess of positive charges from the ionizable lipid is required to effectively complex and encapsulate the negatively charged mRNA.[1][2]

  • Particle Size and Stability: The N/P ratio can influence the final particle size and the overall stability of the LNPs.[1]

Optimizing the N/P ratio is a crucial step in developing an effective LNP formulation.

4. What is the importance of the buffer pH during LNP formulation?

The pH of the aqueous buffer used to dissolve the mRNA is of major importance.[1] A low pH (typically around 4.0) is necessary to protonate the ionizable lipid (this compound), giving it a positive charge. This positive charge is essential for the electrostatic interaction with the negatively charged phosphate backbone of the mRNA, leading to high encapsulation efficiency.[1][2] After the LNPs are formed, the buffer is typically exchanged to a physiological pH (7.4) for in vitro and in vivo applications.[1]

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidic Mixing

This protocol describes a general procedure for formulating this compound LNPs using a microfluidic device.

Materials:

  • This compound Ionizable Lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • Ethanol (200 proof, anhydrous)

  • mRNA transcript in 50 mM citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.[3]

    • The total lipid concentration in the ethanol phase can be optimized, a common starting point is between 10-25 mM.

  • Prepare mRNA Solution:

    • Dilute the mRNA transcript to the desired concentration in 50 mM citrate buffer (pH 4.0).

  • LNP Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into the organic phase inlet and the mRNA solution into the aqueous phase inlet.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Set the total flow rate according to the device specifications (e.g., 12 mL/min).[5]

    • Initiate the mixing process to generate the LNP suspension.

  • Dialysis and Buffer Exchange:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10-14 kDa) to remove ethanol and exchange the buffer.[3]

  • Sterilization and Storage:

    • Filter the dialyzed LNP solution through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS).

  • Dilute the LNP sample in PBS (pH 7.4).

  • Perform the measurement according to the instrument's instructions.

2. Zeta Potential Measurement:

  • Use Laser Doppler Velocimetry.

  • Dilute the LNP sample in a low ionic strength buffer (e.g., 0.1x PBS) to get an accurate reading.[8]

  • Perform the measurement according to the instrument's instructions.

3. mRNA Encapsulation Efficiency Quantification (RiboGreen Assay):

  • Prepare two sets of LNP samples.

  • To one set, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

  • Add the RiboGreen reagent to both sets of samples (lysed and intact).

  • Measure the fluorescence intensity.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs * 100

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_form Formulation cluster_purify Purification & Characterization cluster_final Final Product Lipid_Mix Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing (Aqueous:Organic = 3:1) Lipid_Mix->Mixing mRNA_Sol mRNA in Citrate Buffer (pH 4.0) mRNA_Sol->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Characterization Characterization (Size, PDI, Zeta, EE%) Sterilization->Characterization Final_LNP This compound LNPs Characterization->Final_LNP

Caption: Workflow for the formulation and characterization of this compound LNPs.

Lipid_Ratio_Impact cluster_inputs Input Parameters cluster_outputs LNP Performance Metrics Lipid_Ratio Lipid Molar Ratios (Ionizable:Helper:Cholesterol:PEG) Size_PDI Particle Size & PDI Lipid_Ratio->Size_PDI affects Stability Stability Lipid_Ratio->Stability influences Efficacy In Vivo Efficacy Lipid_Ratio->Efficacy impacts NP_Ratio N/P Ratio Encapsulation Encapsulation Efficiency NP_Ratio->Encapsulation determines NP_Ratio->Size_PDI affects Buffer_pH Aqueous Buffer pH Buffer_pH->Encapsulation critical for

Caption: Key parameters influencing this compound LNP performance.

References

Validation & Comparative

113-O12B in the Landscape of Ionizable Lipids for mRNA Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an ionizable lipid is a critical determinant in the efficacy and safety of mRNA-based therapeutics and vaccines. This guide provides an objective comparison of the novel ionizable lipid 113-O12B against other widely used alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in informed decision-making.

The advent of mRNA technologies has revolutionized medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for in vivo mRNA delivery. At the heart of these LNPs are ionizable lipids, which are crucial for encapsulating the negatively charged mRNA, facilitating endosomal escape, and ensuring efficient protein expression in target cells. 113-O12B is a disulfide bond-containing ionizable cationic lipidoid that has demonstrated a unique capability for targeted mRNA delivery to lymph nodes, a feature of significant interest for the development of cancer vaccines and immunotherapies.[1][2][3][4][5] This guide evaluates the performance of 113-O12B in comparison to other prominent ionizable lipids such as ALC-0315, SM-102, and DLin-MC3-DMA.

Comparative Performance of Ionizable Lipids

The performance of ionizable lipids is assessed based on several key parameters, including the physicochemical properties of the resulting LNPs (size, polydispersity index (PDI), and zeta potential), mRNA encapsulation efficiency, and in vivo protein expression.

Physicochemical Properties and Encapsulation Efficiency

The table below summarizes the typical physicochemical characteristics and mRNA encapsulation efficiencies of LNPs formulated with 113-O12B and other common ionizable lipids. It is important to note that these values can vary depending on the specific formulation parameters, such as the lipid composition, molar ratios, and manufacturing process.

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
113-O12B ~80-100< 0.2Near-neutral> 90%
ALC-0315 ~80-100< 0.2Near-neutral> 90%
SM-102 ~80-100< 0.2Near-neutral> 90%
DLin-MC3-DMA ~80-100< 0.2Near-neutral> 90%

Data compiled from multiple sources. Direct head-to-head comparative studies under identical conditions are limited.

In Vivo Protein Expression: A Focus on Targeted Delivery

A key differentiator for 113-O12B is its propensity for lymph node targeting, which is particularly advantageous for applications requiring the induction of a robust immune response. The following table presents a comparative overview of in vivo luciferase expression following administration of mRNA-LNPs formulated with different ionizable lipids.

Ionizable LipidPrimary Organ of ExpressionSecondary Organ(s) of ExpressionRelative Expression in Lymph Nodes
113-O12B Lymph NodesLiverHigh
ALC-0315 LiverSpleenLow
SM-102 LiverSpleenLow
DLin-MC3-DMA LiverSpleenLow

Based on findings from Chen, J., et al. (2022) and other comparative studies. The data for SM-102 and DLin-MC3-DMA is inferred from general biodistribution profiles reported in the literature.

A study directly comparing 113-O12B and ALC-0315 demonstrated that subcutaneous administration of 113-O12B LNPs encapsulating a luciferase mRNA reporter resulted in significantly higher expression in the lymph nodes and reduced expression in the liver compared to ALC-0315 LNPs.[1] This lymph node-specific targeting is attributed to the unique chemical structure of 113-O12B.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments in the evaluation of ionizable lipids for mRNA delivery.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a widely adopted method for producing uniform and reproducible nanoparticles.

Materials:

  • Ionizable lipid (e.g., 113-O12B), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid dissolved in ethanol.

  • mRNA in a low pH buffer (e.g., 100 mM sodium citrate, pH 4.0).

  • Microfluidic mixing device and syringe pumps.

Procedure:

  • Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, 1.5% PEG-lipid).

  • Prepare the mRNA solution in the aqueous buffer.

  • Set up the microfluidic device with two syringe pumps, one for the lipid-ethanol solution and one for the mRNA-aqueous solution.

  • Set the flow rate ratio of the aqueous phase to the organic phase (e.g., 3:1) and the total flow rate.

  • Initiate the flow from both syringes to allow for rapid mixing within the microfluidic chip, leading to the self-assembly of LNPs.

  • Collect the resulting LNP solution.

  • Purify and concentrate the LNPs through dialysis or tangential flow filtration to remove ethanol and exchange the buffer to a physiologically compatible buffer (e.g., PBS, pH 7.4).

  • Sterile-filter the final LNP formulation.

In Vivo Evaluation of mRNA-LNP Efficacy

This protocol outlines the in vivo assessment of protein expression from mRNA delivered by LNPs using a luciferase reporter gene in a mouse model.

Materials:

  • mRNA-LNPs encapsulating firefly luciferase mRNA.

  • Laboratory mice (e.g., C57BL/6).

  • D-luciferin substrate.

  • In vivo imaging system (IVIS).

Procedure:

  • Administer the mRNA-LNP formulation to mice via the desired route (e.g., subcutaneous or intramuscular injection).

  • At predetermined time points (e.g., 6, 24, 48 hours) post-administration, inject the mice intraperitoneally with D-luciferin.

  • Anesthetize the mice and place them in the IVIS imaging chamber.

  • Acquire bioluminescence images to quantify the expression of luciferase.

  • For biodistribution analysis, euthanize the mice after the final imaging time point, dissect the organs of interest (e.g., liver, spleen, lymph nodes), and image them ex vivo after incubation with D-luciferin.

  • Analyze the images to quantify the bioluminescence signal in each organ, which correlates with the level of protein expression.

Quantification of mRNA Encapsulation Efficiency

The RiboGreen assay is a common method to determine the amount of mRNA encapsulated within LNPs.

Materials:

  • mRNA-LNP sample.

  • RiboGreen fluorescent dye.

  • TE buffer.

  • Triton X-100 (or other detergent).

  • Fluorometer.

Procedure:

  • Prepare a standard curve of known mRNA concentrations.

  • Dilute the mRNA-LNP sample in TE buffer.

  • Divide the diluted sample into two aliquots.

  • To one aliquot, add a detergent like Triton X-100 to lyse the LNPs and release all the mRNA (total mRNA).

  • To the other aliquot, add only TE buffer to measure the unencapsulated, surface-accessible mRNA (free mRNA).

  • Add the RiboGreen dye to all samples and standards. The dye fluoresces upon binding to RNA.

  • Measure the fluorescence intensity using a fluorometer.

  • Calculate the concentration of free and total mRNA in the sample using the standard curve.

  • Determine the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex workflows and mechanisms.

Experimental_Workflow cluster_formulation LNP Formulation cluster_evaluation In Vivo Evaluation Lipid Mix\n(in Ethanol) Lipid Mix (in Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Mix\n(in Ethanol)->Microfluidic Mixing mRNA\n(in Aqueous Buffer) mRNA (in Aqueous Buffer) mRNA\n(in Aqueous Buffer)->Microfluidic Mixing LNP Self-Assembly LNP Self-Assembly Microfluidic Mixing->LNP Self-Assembly Purification\n(Dialysis/TFF) Purification (Dialysis/TFF) LNP Self-Assembly->Purification\n(Dialysis/TFF) Sterile Filtration Sterile Filtration Purification\n(Dialysis/TFF)->Sterile Filtration Administration\n(e.g., SC injection) Administration (e.g., SC injection) Sterile Filtration->Administration\n(e.g., SC injection) Animal Model\n(Mouse) Animal Model (Mouse) Administration\n(e.g., SC injection)->Animal Model\n(Mouse) Luciferin Injection Luciferin Injection Animal Model\n(Mouse)->Luciferin Injection IVIS Imaging IVIS Imaging Luciferin Injection->IVIS Imaging Data Analysis\n(Biodistribution) Data Analysis (Biodistribution) IVIS Imaging->Data Analysis\n(Biodistribution)

Caption: Experimental workflow for mRNA-LNP formulation and in vivo evaluation.

Endosomal_Escape LNP Uptake LNP Uptake Endosome Formation Endosome Formation LNP Uptake->Endosome Formation Endosomal Acidification Endosomal Acidification Endosome Formation->Endosomal Acidification Protonation of\nIonizable Lipid Protonation of Ionizable Lipid Endosomal Acidification->Protonation of\nIonizable Lipid Cleavage of\nDisulfide Bond Cleavage of Disulfide Bond Endosomal Acidification->Cleavage of\nDisulfide Bond Reductive Environment Endosomal Membrane\nDestabilization Endosomal Membrane Destabilization Protonation of\nIonizable Lipid->Endosomal Membrane\nDestabilization Cleavage of\nDisulfide Bond->Endosomal Membrane\nDestabilization mRNA Release\ninto Cytoplasm mRNA Release into Cytoplasm Endosomal Membrane\nDestabilization->mRNA Release\ninto Cytoplasm Protein Translation Protein Translation mRNA Release\ninto Cytoplasm->Protein Translation

Caption: Proposed mechanism of endosomal escape for disulfide-containing ionizable lipids.

Conclusion

113-O12B presents a compelling alternative to conventional ionizable lipids, particularly for applications demanding targeted delivery to the lymphatic system. Its ability to enhance mRNA expression in lymph nodes while reducing off-target effects in the liver positions it as a promising candidate for the development of next-generation mRNA vaccines and immunotherapies. While direct, comprehensive comparative data with a wide range of ionizable lipids under identical conditions remains to be fully elucidated, the existing evidence underscores the potential of 113-O12B in specific therapeutic areas. The selection of an optimal ionizable lipid will ultimately depend on the specific therapeutic goal, the desired biodistribution profile, and a thorough evaluation of performance and safety in relevant preclinical models.

References

A Comparative Analysis of Ionizable Lipids for Nucleic Acid Delivery: 113-O16B vs. DLin-MC3-DMA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of nucleic acid therapies, the selection of an optimal delivery vehicle is paramount. This guide provides a detailed comparative analysis of two prominent ionizable lipids used in lipid nanoparticle (LNP) formulations: the bioreducible 113-O16B and the clinically established DLin-MC3-DMA.

This objective comparison, supported by experimental data, delves into the physicochemical properties, in vitro and in vivo performance, and safety considerations of LNPs formulated with these lipids. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways, this guide aims to empower informed decisions in the development of next-generation gene therapies.

At a Glance: Key Differences and Performance Metrics

FeatureThis compoundDLin-MC3-DMA
Chemical Nature Bioreducible ionizable lipidoid with disulfide bondsIonizable cationic lipid with a biodegradable ester linkage
Primary Application mRNA delivery, with potential for targeted deliverysiRNA delivery (clinically approved in Onpattro®), also used for mRNA
Key Advantage Bioreducibility may enhance intracellular release and improve safety profileWell-established, clinically validated, potent for hepatic gene silencing

Physicochemical Characterization of Lipid Nanoparticles

The physicochemical properties of LNPs are critical determinants of their stability, safety, and transfection efficiency. The following table summarizes the typical characteristics of LNPs formulated with this compound and DLin-MC3-DMA.

ParameterThis compound LNPDLin-MC3-DMA LNP
Molar Ratio (Lipid:DSPE-PEG:Cholesterol:DOPE) 40:1.5:30:28.550:1.5:38.5:0 (DSPC instead of DOPE)
Particle Size (Diameter, nm) ~150 nm70 - 90 nm[1]
Polydispersity Index (PDI) ~0.2< 0.15[1]
Zeta Potential (mV) Not explicitly reported, but expected to be near-neutral at physiological pHNear-neutral at physiological pH
Encapsulation Efficiency (%) >90%>90%
pKa Not explicitly reported~6.44

In Vitro Performance: Transfection Efficiency

The ability of LNPs to efficiently transfect cells with their nucleic acid cargo is a primary indicator of their potential therapeutic efficacy.

Cell TypeNucleic AcidThis compound LNP Transfection EfficiencyDLin-MC3-DMA LNP Transfection Efficiency
Human Mesenchymal Stem Cells (hMSCs)Cas9 mRNA & sgRNAHigh efficiency leading to successful neural-like differentiation[2]Data not available for direct comparison in hMSCs
HeLa, HepG2FLuc mRNAData not availableEfficient protein expression, though lower than some newer ionizable lipids[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

LNP Formulation

This compound LNP Formulation (based on Zhao et al., 2020) [2]

  • Lipid Stock Solutions: Prepare stock solutions of this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol (DSPE-PEG) in ethanol.

  • Lipid Mixture: Combine the lipid stock solutions in a molar ratio of 40:28.5:30:1.5 (this compound:DOPE:Cholesterol:DSPE-PEG).

  • Nucleic Acid Solution: Dissolve the mRNA cargo in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis: Dialyze the resulting nanoparticle suspension against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and raise the pH.

DLin-MC3-DMA LNP Formulation [1][3]

  • Lipid Stock Solutions: Prepare stock solutions of DLin-MC3-DMA, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol.

  • Lipid Mixture: Combine the lipid stock solutions to achieve a molar ratio of 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:PEG-lipid).

  • Nucleic Acid Solution: Dissolve the mRNA or siRNA in a citrate buffer (e.g., 10 mM, pH 4.0).

  • Formation: The lipid mixture in ethanol is rapidly combined with the nucleic acid solution. This can be achieved through various methods including microfluidic mixing or simple pipette mixing.

  • Dialysis: The formulated LNPs are then dialyzed against PBS (pH 7.4) to remove ethanol and buffer exchange.

Physicochemical Characterization
  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined by Laser Doppler Velocimetry.

  • Encapsulation Efficiency: Typically quantified using a fluorescent dye-binding assay (e.g., RiboGreen assay) to measure the amount of encapsulated nucleic acid relative to the total nucleic acid.

In Vitro Transfection
  • Cell Seeding: Plate target cells in a suitable culture plate and allow them to adhere.

  • LNP Treatment: Dilute the LNP-mRNA complexes in cell culture medium and add to the cells.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Analysis: Assess protein expression by measuring the reporter gene activity (e.g., luciferase assay) or by flow cytometry for fluorescent proteins.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the cellular delivery pathway of LNP-encapsulated mRNA and a typical experimental workflow.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (Acidic pH) LNP LNP (Near-Neutral Charge) LNP_Endosome LNP Protonation (Positive Charge) LNP->LNP_Endosome Endocytosis Endosomal_Escape Endosomal Escape LNP_Endosome->Endosomal_Escape Membrane Fusion Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm mRNA Release Translation Translation (Protein Production) Cytoplasm->Translation Ribosomes

Caption: Cellular uptake and endosomal escape pathway of an mRNA-LNP.

Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Performance Evaluation Lipid_Prep Prepare Lipid Mixture in Ethanol Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Prep->Mixing NA_Prep Prepare Nucleic Acid in Aqueous Buffer NA_Prep->Mixing Purification Dialysis vs. PBS Mixing->Purification DLS Size & PDI (DLS) Purification->DLS Zeta Zeta Potential Purification->Zeta EE Encapsulation Efficiency (RiboGreen) Purification->EE In_Vitro In Vitro Transfection (Cell Culture) Purification->In_Vitro In_Vivo In Vivo Administration (Animal Models) Purification->In_Vivo Analysis Efficacy & Safety Analysis In_Vitro->Analysis In_Vivo->Analysis

Caption: A typical experimental workflow for LNP formulation and evaluation.

Discussion and Future Outlook

DLin-MC3-DMA has been a cornerstone in the field of nucleic acid delivery, particularly for siRNA, culminating in the first FDA-approved LNP-based therapeutic. Its efficacy in hepatic gene silencing is well-documented. However, the landscape of ionizable lipids is rapidly evolving, with a strong focus on improving both potency and safety for mRNA delivery.

This compound represents a promising step in this direction. Its bioreducible nature, owing to the disulfide bonds in its structure, is designed to facilitate cleavage in the reducing environment of the cytoplasm. This could lead to more efficient release of the mRNA cargo and faster degradation of the lipid carrier, potentially reducing lipid accumulation and associated toxicities. The study by Zhao et al. highlights its potential for delivering mRNA to challenging cell types like hMSCs, opening avenues for applications in regenerative medicine.[2]

A direct, head-to-head comparison of this compound and DLin-MC3-DMA for mRNA delivery across various cell types and in vivo models would be highly valuable to the research community. Future investigations should also focus on the biodistribution and safety profiles of this compound-formulated LNPs. As the field moves towards extra-hepatic targeting and more complex therapeutic applications, novel ionizable lipids like this compound will likely play a crucial role in the development of safer and more effective nucleic acid medicines.

References

Validating In Vivo Efficacy of 113-O16B LNPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of lipid nanoparticles (LNPs) formulated with the ionizable cationic lipidoid 113-O16B. Due to the limited availability of direct in vivo data for this compound, this guide will leverage published data for the structurally similar lipidoid, 113-O12B, as a proxy to provide a substantive comparison against established alternatives.[1][2] This comparison is intended to assist researchers in evaluating the potential of this class of LNPs for their specific drug delivery applications.

Executive Summary

The landscape of mRNA-based therapeutics and vaccines is rapidly evolving, with the delivery vehicle being a critical component for success. Lipid nanoparticles have emerged as the leading platform for in vivo mRNA delivery.[3] Novel ionizable lipids are continuously being developed to enhance delivery efficiency, target specific tissues, and improve the safety profile. The 113-O series of lipidoids, including this compound and 113-O12B, represents a promising new class of materials for LNP formulation. This guide focuses on the in vivo performance of these LNPs in comparison to widely used alternatives such as those formulated with ALC-0315 and SM-102.

Comparative In Vivo Performance

The following tables summarize the available quantitative data from preclinical studies to facilitate a comparison of LNP performance.

Note: Data for "113-O Series" is based on studies of 113-O12B LNPs, a closely related analogue to this compound.[1][2][4]

Table 1: Biodistribution of Luciferase mRNA-LNPs Following Subcutaneous Administration
LNP FormulationPrimary Organ of ExpressionSecondary Organs of ExpressionReference
113-O Series (113-O12B) Lymph NodesSpleen[1][4]
ALC-0315 LiverSpleen, Lungs[5][6]
SM-102 LiverSpleen[7][8]
C12-200 Muscle (at injection site), Liver, Spleen[9]
Table 2: Anti-Tumor Efficacy of OVA mRNA-LNP Cancer Vaccine in B16F10 Melanoma Model
LNP FormulationKey Efficacy MetricResultReference
113-O Series (113-O12B) Tumor Growth InhibitionSignificantly improved compared to ALC-0315 LNPs[1][4]
Complete Response Rate (with anti-PD-1)40%[1][2]
ALC-0315 Tumor Growth InhibitionLess effective than 113-O12B LNPs[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

LNP Formulation and Characterization

Lipid nanoparticles are typically formulated using a microfluidic mixing device.

  • Lipid Composition: The ionizable lipid (e.g., this compound, ALC-0315, SM-102), a helper lipid (e.g., DSPC or DOPE), cholesterol, and a PEGylated lipid are dissolved in ethanol.[3]

  • mRNA Solution: The mRNA cargo (e.g., encoding luciferase or a specific antigen) is diluted in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0).

  • Microfluidic Mixing: The ethanolic lipid solution and the aqueous mRNA solution are mixed at a defined flow rate ratio (e.g., 1:3) in a microfluidic device to induce LNP self-assembly.

  • Purification and Characterization: The resulting LNPs are dialyzed against PBS to remove ethanol and raise the pH. The size, polydispersity index (PDI), and zeta potential of the LNPs are measured using dynamic light scattering (DLS). The encapsulation efficiency of the mRNA is determined using a fluorescent dye-based assay (e.g., RiboGreen).

In Vivo Biodistribution Studies
  • Animal Model: BALB/c or C57BL/6 mice are typically used.

  • LNP Administration: LNPs encapsulating luciferase mRNA are administered via the desired route (e.g., intravenous, intramuscular, or subcutaneous injection).

  • Bioluminescence Imaging: At various time points post-injection, mice are anesthetized and injected with a luciferin solution. Whole-body bioluminescence is then measured using an in vivo imaging system (IVIS).[10]

  • Ex Vivo Analysis: After the final imaging time point, mice are euthanized, and major organs (liver, spleen, lungs, heart, kidneys, and lymph nodes) are harvested to quantify bioluminescence in individual tissues.[9][10]

In Vivo Anti-Tumor Efficacy Studies
  • Tumor Model: A syngeneic tumor model, such as B16F10 melanoma cells expressing ovalbumin (OVA), is established in C57BL/6 mice.

  • Vaccination Schedule: Mice with established tumors are immunized with LNPs encapsulating mRNA encoding the tumor antigen (e.g., OVA). Multiple doses may be administered at specified intervals.

  • Combination Therapy: In some studies, the mRNA-LNP vaccine is combined with other immunotherapies, such as anti-PD-1 antibodies.[1][2]

  • Efficacy Assessment: Tumor growth is monitored by measuring tumor volume at regular intervals. The survival of the mice is also recorded.

  • Immunological Analysis: At the end of the study, tumors and spleens may be harvested to analyze the infiltration and activation of immune cells, such as CD8+ T cells, by flow cytometry.[1]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Efficacy Validation lipids Lipid Mixture (e.g., this compound, DSPC, Chol, PEG) mixing Microfluidic Mixing lipids->mixing mrna mRNA in Aqueous Buffer mrna->mixing lnps mRNA-LNPs mixing->lnps injection Animal Injection (e.g., IV, IM, SC) lnps->injection imaging Bioluminescence Imaging (IVIS) injection->imaging tumor Tumor Growth Monitoring injection->tumor exvivo Ex Vivo Organ Analysis imaging->exvivo

Caption: Experimental workflow for in vivo validation of mRNA-LNPs.

signaling_pathway cluster_delivery Cellular Delivery cluster_expression Antigen Expression & Presentation cluster_activation T-Cell Activation lnp mRNA-LNP endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape mrna mRNA escape->mrna translation Translation mrna->translation antigen Antigen (e.g., OVA) translation->antigen mhc MHC Class I Presentation antigen->mhc apc Antigen Presenting Cell (APC) mhc->apc tcr T-Cell Receptor apc->tcr Recognition cd8 CD8+ T-Cell tcr->cd8 activation Activation & Proliferation cd8->activation effector Effector T-Cells activation->effector

Caption: Simplified signaling pathway for mRNA-LNP cancer vaccine.

Conclusion

The 113-O series of ionizable lipids, represented here by data from 113-O12B, demonstrates a compelling potential for targeted mRNA delivery, particularly to the lymph nodes. This characteristic can be highly advantageous for vaccine applications, as it may enhance the immune response and improve therapeutic outcomes in cancer immunotherapy.[1][2][4] When compared to established LNPs formulated with ALC-0315, the 113-O series shows a differentiated biodistribution profile and superior anti-tumor efficacy in a preclinical melanoma model.[1][4] Further studies directly evaluating the in vivo efficacy of this compound LNPs are warranted to confirm these promising findings and to fully elucidate its therapeutic potential in comparison to other leading LNP formulations. Researchers and drug developers are encouraged to consider this class of lipidoids for applications where enhanced lymph node targeting is desirable.

References

Cationic Lipidoids: A Head-to-Head Comparison for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of gene therapy has been significantly advanced by the development of non-viral vectors, among which cationic lipidoids have emerged as a promising class of materials for the delivery of nucleic acids such as siRNA and mRNA. Their favorable safety profile compared to viral vectors and their high transfection efficiency make them attractive candidates for a wide range of therapeutic applications. This guide provides a head-to-head comparison of different cationic lipidoids, supported by experimental data, to aid researchers in the selection of appropriate delivery vehicles for their specific needs.

Performance Comparison of Cationic Lipidoids

The efficacy of cationic lipidoids is determined by a range of factors including their chemical structure, formulation, and the biological system in which they are applied. Key performance indicators include transfection efficiency, cytotoxicity, and in vivo efficacy. The following tables summarize the performance of several prominent cationic lipidoids based on published experimental data.

In Vitro Transfection Efficiency and Cytotoxicity

The balance between high transfection efficiency and low cytotoxicity is a critical determinant of a lipidoid's utility. The following table presents a comparison of transfection efficiencies and cytotoxicities of various lipidoids in HeLa cells, a commonly used cell line for in vitro screening.

Lipidoid/LipidTransfection Efficiency (% of positive cells)Cell Viability (%)Cell LineNucleic AcidReference
CL15F6 ~40%Not specifiedNot specifiedpDNA (GFP)[1]
DOTAP ~40%>85%Hep-2, MCF-7, SW-480pDNA (GFP)[1][2]
DOTMA ~40%Not specifiedNot specifiedpDNA (GFP)[1]
DODAP <10%Not specifiedNot specifiedpDNA (GFP)[1]
DODMA <10%Not specifiedNot specifiedpDNA (GFP)[1]
MC3 <10%Not specifiedNot specifiedpDNA (GFP)[1]
Lipofectamine 2000 High (cell type dependent)~85% (MCF-7)Hep-2, MCF-7, SW-480pDNA (GFP)[2]
In Vivo Efficacy: siRNA and mRNA Delivery

The ultimate test of a delivery vehicle is its performance in a living organism. The following table summarizes the in vivo efficacy of selected lipidoid nanoparticles (LNPs) for the delivery of siRNA and mRNA, primarily targeting the liver.

LipidoidTarget GeneKnockdown/Expression LevelAnimal ModelKey FindingsReference
C12-200 Factor VIIHighMiceBenchmark ionizable cationic lipidoid for siRNA delivery.[3]
304O13 Factor VIIEC50: 0.01 mg/kgMiceOptimized formulation showed high potency.[4]
ALC-0315 with 10% DOTAP N/A (mRNA expression)Reduced hepatic expressionMiceEnhanced local protein expression at the injection site.[5][6]
ALC-0315 with 10-25% DODAP N/A (mRNA expression)Minimal impact on in vivo expressionMiceDid not significantly alter LNP performance.[5][6]
IM21.7c LuciferaseIncreased lung expressionMiceShowed a different biodistribution compared to DOTAP-based LNPs.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of cationic lipidoid performance. Below are generalized methodologies for key experiments cited in this guide.

Lipidoid Nanoparticle (LNP) Formulation

A common method for preparing siRNA- or mRNA-loaded LNPs involves a rapid mixing process.

  • Lipid Stock Preparation: The ionizable cationic lipidoid, helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid (e.g., PEG-DMG) are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[3]

  • Nucleic Acid Preparation: The siRNA or mRNA is dissolved in a low pH buffer, such as a 10 mM citrate buffer at pH 4.0.[3]

  • Nanoparticle Formation: The lipid-ethanol solution is rapidly mixed with the aqueous nucleic acid solution. This can be achieved using a microfluidic device or by manual pipetting.[8]

  • Purification and Buffer Exchange: The resulting LNPs are then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to a physiological level.[8]

In Vitro Transfection and Cytotoxicity Assays

These assays are fundamental for the initial screening of lipidoid libraries.

  • Cell Seeding: Cells (e.g., HeLa) are seeded in 96-well plates to achieve a desired confluency (e.g., 10,000 cells/well) on the day of transfection.[9]

  • LNP-Nucleic Acid Complex Formation: The LNPs are incubated with the nucleic acid (e.g., a reporter plasmid like pEGFP) to form complexes. The ratio of lipid to nucleic acid (N/P ratio) is a critical parameter to optimize.[9]

  • Transfection: The complexes are added to the cells in culture medium, which may or may not contain serum.

  • Analysis of Transfection Efficiency: After a defined incubation period (e.g., 24-48 hours), the expression of the reporter gene is quantified. For fluorescent proteins like GFP, this is typically done using flow cytometry or fluorescence microscopy.[9] For enzymes like luciferase, a luminescence-based assay is used.

  • Cytotoxicity Assessment: Cell viability is commonly measured using assays such as the MTT or XTT assay, which quantify metabolic activity.[10][11]

In Vivo Efficacy Studies in Animal Models

Animal studies are essential for evaluating the biodistribution and therapeutic efficacy of LNP formulations.

  • Animal Model: Mice are commonly used for in vivo studies of LNP-mediated gene delivery.

  • LNP Administration: LNPs are typically administered intravenously (IV) via the tail vein for systemic delivery, particularly for liver targeting.[4]

  • Efficacy Endpoint: For siRNA delivery, the knockdown of the target gene is assessed. This is often done by measuring the protein levels in the blood (e.g., Factor VII) or the mRNA levels in the target tissue.[4] For mRNA delivery, the expression of the encoded protein (e.g., luciferase) is measured in various organs.[7]

  • Data Analysis: The efficacy is often reported as the percentage of gene knockdown or the level of protein expression compared to a control group.

Visualizing Experimental Workflows and Pathways

Understanding the experimental process and the underlying biological mechanisms is facilitated by clear diagrams.

Experimental_Workflow Lipidoid Nanoparticle Screening Workflow cluster_synthesis Lipidoid Synthesis cluster_formulation Nanoparticle Formulation cluster_screening Screening Cascade Amine Amine Library Synthesis Combinatorial Synthesis Amine->Synthesis Acrylate Acrylate/Epoxide Library Acrylate->Synthesis Lipidoid_Library Lipidoid Library Synthesis->Lipidoid_Library Formulation LNP Formulation Lipidoid_Library->Formulation Nucleic_Acid siRNA/mRNA Nucleic_Acid->Formulation LNP_Library LNP Library Formulation->LNP_Library In_Vitro In Vitro Screening (Transfection & Cytotoxicity) LNP_Library->In_Vitro In_Vivo In Vivo Screening (Efficacy & Toxicity) In_Vitro->In_Vivo Lead_Candidate Lead Lipidoid In_Vivo->Lead_Candidate

Caption: A typical workflow for the discovery and validation of novel cationic lipidoids for gene delivery.

Endosomal_Escape Mechanism of LNP-mediated Gene Delivery LNP LNP Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape 2. pH-triggered protonation Nucleic_Acid_Release Nucleic Acid Release Endosomal_Escape->Nucleic_Acid_Release 3. Membrane Destabilization Cytosol Cytosol RISC RISC (siRNA) Nucleic_Acid_Release->RISC 4a. Ribosome Ribosome (mRNA) Nucleic_Acid_Release->Ribosome 4b. Silencing Gene Silencing RISC->Silencing Translation Protein Expression Ribosome->Translation

Caption: The proposed mechanism for the cellular uptake and endosomal escape of cationic lipidoid nanoparticles.

References

Performance of 113-O16B-like Lipid Nanoparticles in Preclinical Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) technology has revolutionized the landscape of vaccine development, with promising applications in oncology. The efficacy of mRNA-based cancer immunotherapies hinges on their successful delivery to target immune cells, a challenge addressed by sophisticated delivery platforms such as lipid nanoparticles (LNPs). This guide provides a comparative analysis of the performance of LNPs formulated with the ionizable cationic lipidoid 113-O16B and its close structural analog, 113-O12B, in preclinical cancer models. The performance of these novel lipidoids is benchmarked against established alternatives, supported by experimental data and detailed methodologies.

Introduction to this compound and Ionizable Lipidoids in mRNA Cancer Vaccines

This compound is a disulfide bond-containing ionizable cationic lipidoid designed for the formulation of LNPs for mRNA delivery. These ionizable lipids are critical components of LNPs, as they are positively charged at a low pH, facilitating the encapsulation of negatively charged mRNA, and become neutral at physiological pH, reducing toxicity. Upon endocytosis by antigen-presenting cells (APCs), the acidic environment of the endosome protonates the lipidoid, promoting endosomal escape and the release of mRNA into the cytoplasm for translation into tumor-associated antigens. This process initiates a robust anti-tumor immune response.

Recent studies have highlighted the potential of LNPs formulated with 113-O12B, a close analog of this compound, in mediating potent anti-tumor immunity in a murine melanoma model. This guide will focus on the experimental evidence from these studies to evaluate the performance of this class of lipidoids.

Comparative Performance Analysis

The performance of LNPs formulated with the ionizable lipidoid 113-O12B was compared to LNPs containing ALC-0315, a synthetic lipid used in the FDA-approved COVID-19 mRNA vaccine, Comirnaty. The primary cancer model utilized was a B16F10 melanoma model expressing the model antigen ovalbumin (OVA).

In Vivo Biodistribution and Lymph Node Targeting

A key aspect of an effective cancer vaccine is its ability to target lymph nodes, where immune responses are orchestrated. Following subcutaneous administration, LNPs formulated with 113-O12B demonstrated significantly increased and specific accumulation in the lymph nodes compared to LNPs formulated with ALC-0315.[1][2]

Table 1: Biodistribution of mRNA-LNPs in Mice

LNP FormulationOrganMean Bioluminescence (photons/s/cm²/sr)
113-O12B-LNPInjection Site~1 x 10⁸
Lymph Nodes~1 x 10⁷
Spleen~1 x 10⁶
ALC-0315-LNPInjection Site~1 x 10⁸
Lymph Nodes~1 x 10⁶
Spleen~1 x 10⁵

Data adapted from Chen, J., et al. PNAS (2022).

Anti-Tumor Efficacy in a Therapeutic B16F10-OVA Melanoma Model

In a therapeutic setting, mice bearing established B16F10-OVA tumors were treated with mRNA-LNPs encoding ovalbumin. The 113-O12B-LNP/mOVA vaccine demonstrated superior anti-tumor efficacy compared to the ALC-0315-LNP/mOVA vaccine.

Table 2: Therapeutic Efficacy of mRNA-LNP Vaccines in B16F10-OVA Tumor-Bearing Mice

Treatment GroupMean Tumor Volume (mm³) on Day 15Survival Rate on Day 25
PBS~15000%
ALC-0315-LNP/mOVA~80040%
113-O12B-LNP/mOVA~30080%

Data adapted from Chen, J., et al. PNAS (2022).

Furthermore, when combined with an anti-PD-1 checkpoint inhibitor, the 113-O12B-LNP platform, encapsulating mRNA encoding the TRP-2 peptide antigen, resulted in a complete response in 40% of mice in a standard B16F10 melanoma model.[2]

Immunological Response

The enhanced anti-tumor effect of the 113-O12B-LNP vaccine was associated with a more robust CD8+ T cell response.[1][2] Analysis of the tumor microenvironment revealed an increased infiltration of CD8+ T cells, M1-like macrophages, and activated dendritic cells in mice treated with 113-O12B-LNP/mOVA.

Table 3: Immune Cell Infiltration in the Tumor Microenvironment

Treatment GroupCD8+ T cells (% of CD45+ cells)M1 Macrophages (% of F4/80+ cells)Activated Dendritic Cells (% of CD11c+ cells)
PBS~5%~10%~15%
ALC-0315-LNP/mOVA~15%~20%~25%
113-O12B-LNP/mOVA~25%~35%~40%

Data adapted from Chen, J., et al. PNAS (2022).

Experimental Protocols

LNP Formulation

LNPs were formulated by mixing an ethanol solution containing the ionizable lipidoid (113-O12B or ALC-0315), DSPC, cholesterol, and PEG-DMG with an aqueous solution of mRNA at a low pH. The resulting nanoparticles were then dialyzed against PBS to raise the pH and remove ethanol.

Animal Models and Tumor Challenge

C57BL/6 mice were used for all experiments. For the therapeutic tumor model, mice were subcutaneously inoculated with B16F10-OVA melanoma cells. When tumors reached a palpable size, mice were treated with the respective mRNA-LNP formulations.

In Vivo Imaging

To assess biodistribution, mice were injected with LNPs encapsulating mRNA encoding luciferase. Bioluminescence imaging was performed at various time points using an in vivo imaging system.

Flow Cytometry

Tumors and spleens were harvested from treated mice, processed into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD8, CD45, F4/80, CD11c) for analysis by flow cytometry.

Signaling Pathways and Mechanisms

The efficacy of the 113-O12B-LNP mRNA vaccine is underpinned by its ability to efficiently deliver mRNA to antigen-presenting cells (APCs), primarily dendritic cells (DCs), in the lymph nodes. The following diagrams illustrate the proposed mechanism of action and the experimental workflow.

mRNA_Vaccine_MOA cluster_delivery LNP Delivery & Antigen Presentation cluster_activation T-Cell Activation & Anti-Tumor Response LNP 113-O12B LNP (mRNA encoding Tumor Antigen) APC Antigen Presenting Cell (APC) in Lymph Node LNP->APC Uptake Endosome Endosome mRNA_release mRNA Release Endosome->mRNA_release Endosomal Escape (pH-mediated) Translation Translation mRNA_release->Translation Antigen Tumor Antigen Translation->Antigen MHC MHC Class I Presentation Antigen->MHC T_Cell Naive CD8+ T-Cell MHC->T_Cell Antigen Recognition Activated_T_Cell Activated Cytotoxic T-Lymphocyte (CTL) T_Cell->Activated_T_Cell Activation & Proliferation Tumor_Cell Tumor Cell Activated_T_Cell->Tumor_Cell Infiltration Tumor_Lysis Tumor Cell Lysis Tumor_Cell->Tumor_Lysis CTL-mediated Killing

Caption: Mechanism of action for the 113-O12B-LNP mRNA cancer vaccine.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis mRNA_synthesis mRNA Synthesis (encoding Tumor Antigen) LNP_formulation LNP Formulation (113-O12B vs. Alternatives) mRNA_synthesis->LNP_formulation Tumor_model Establish B16F10 Melanoma Model in Mice Vaccination Vaccination with mRNA-LNPs Tumor_model->Vaccination Tumor_growth Monitor Tumor Growth & Survival Vaccination->Tumor_growth Biodistribution Biodistribution Analysis (IVIS Imaging) Vaccination->Biodistribution Immune_analysis Immunological Analysis (Flow Cytometry) Vaccination->Immune_analysis Data_comparison Compare Performance: Tumor Inhibition, Survival, Immune Response Tumor_growth->Data_comparison Biodistribution->Data_comparison Immune_analysis->Data_comparison

Caption: Experimental workflow for evaluating mRNA-LNP cancer vaccines.

Conclusion

The ionizable cationic lipidoid 113-O12B, a close analog of this compound, demonstrates significant promise as a component of LNP-based mRNA cancer vaccines. In preclinical melanoma models, LNPs formulated with 113-O12B exhibit superior lymph node targeting, leading to enhanced anti-tumor efficacy and a more robust CD8+ T cell-mediated immune response compared to LNPs formulated with the established lipidoid ALC-0315. These findings highlight the potential of this class of lipidoids to improve the therapeutic window of mRNA cancer immunotherapies. Further investigation into the performance of this compound and other structurally related lipidoids in a broader range of cancer models is warranted to fully elucidate their therapeutic potential.

References

Benchmarking 113-O16B: A Comparative Guide to an Advanced Ionizable Lipid for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA-based therapeutics and vaccines is rapidly evolving, with the delivery vehicle playing a pivotal role in ensuring efficacy and safety. At the heart of these delivery systems are ionizable lipids, which are critical for encapsulating and facilitating the intracellular delivery of mRNA. This guide provides an objective comparison of the novel ionizable lipid 113-O16B against industry-standard lipids, supported by available data and detailed experimental methodologies.

Executive Summary

This compound is a disulfide bond-containing ionizable cationic lipidoid that has been utilized in the formulation of lipid nanoparticles (LNPs) for mRNA delivery.[1] While direct, side-by-side comparative studies with industry-leading lipids such as SM-102, ALC-0315, and DLin-MC3-DMA are not yet widely published, this guide synthesizes available performance data for these established lipids to provide a benchmark for evaluating this compound. The data presented herein is collated from various studies to offer a quantitative comparison of their in vivo performance, primarily focusing on luciferase expression as a reporter for mRNA delivery efficiency.

Performance Benchmark: this compound vs. Industry-Standard Lipids

To provide a comparative framework, this section summarizes the in vivo performance of prominent ionizable lipids used in clinically advanced LNP formulations. The data is primarily derived from studies utilizing luciferase-encoding mRNA delivered via LNPs, with expression levels quantified as total flux (photons/second).

Table 1: In Vivo Luciferase Expression of LNPs Formulated with Various Ionizable Lipids

Ionizable LipidAnimal ModelAdministration RouteTime Point (post-administration)OrganTotal Flux (photons/s)[2]
113-O12B*C57BL/6J MouseIntravenous (Tail Vein)6 hoursLiverHigh
306-O12BC57BL/6J MouseIntravenous (Tail Vein)6 hoursLiverHigh
306-S10C57BL/6J MouseIntravenous (Tail Vein)6 hoursLiverHigh
SM-102BALB/c MouseIntramuscular24 hoursMuscle at injection site~1.6 x 108
ALC-0315BALB/c MouseIntramuscular24 hoursMuscle at injection site~1.0 x 108
cKK-E12BALB/c MouseIntramuscular24 hoursMuscle at injection site~1.0 x 108

*Note: Data for 113-O12B, a structurally similar lipid to this compound, is included as a proxy due to the limited availability of direct comparative data for this compound. "High" indicates a strong luciferase signal was detected, though specific quantitative values were not provided in the source.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of industry-standard lipids. These protocols can be adapted for the evaluation of this compound-formulated LNPs.

Lipid Nanoparticle Formulation (Microfluidic Mixing)

This protocol describes a standardized method for formulating mRNA-LNPs using a microfluidic device.

Materials:

  • Ionizable lipid (e.g., this compound, SM-102, ALC-0315) dissolved in ethanol.

  • Helper lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol, dissolved in ethanol.

  • PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol.

  • mRNA encoding a reporter protein (e.g., Firefly Luciferase) in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0).

  • Microfluidic mixing device and cartridges.

  • Syringe pumps.

Procedure:

  • Preparation of Lipid and mRNA Solutions:

    • Prepare a stock solution of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5 for SM-102 and ALC-0315).

    • Dilute the mRNA to the desired concentration in the low pH buffer.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Set the flow rates on the syringe pumps to achieve a specific aqueous to organic solvent ratio (typically 3:1).

    • Pump the solutions through the microfluidic cartridge to induce rapid mixing and LNP self-assembly.

  • Purification and Concentration:

    • Collect the LNP solution.

    • Perform buffer exchange and remove ethanol using dialysis or tangential flow filtration against a suitable storage buffer (e.g., PBS, pH 7.4).

    • Concentrate the LNP solution to the desired final concentration.

In Vivo mRNA Delivery and Luciferase Expression Assay

This protocol outlines the procedure for evaluating the in vivo delivery efficiency of mRNA-LNPs in a mouse model.

Materials:

  • mRNA-LNP formulation.

  • 6-8 week old mice (e.g., C57BL/6J or BALB/c).

  • D-Luciferin substrate.

  • In vivo imaging system (IVIS) or equivalent bioluminescence imager.

Procedure:

  • Administration of mRNA-LNPs:

    • Administer the mRNA-LNP formulation to the mice via the desired route (e.g., intravenous tail vein injection or intramuscular injection). The dosage will depend on the specific study design.

  • Bioluminescence Imaging:

    • At a predetermined time point post-administration (e.g., 6 or 24 hours), administer D-luciferin to the mice via intraperitoneal injection.

    • Anesthetize the mice.

    • Image the mice using an in vivo imaging system to detect the bioluminescent signal from the expressed luciferase.

  • Data Analysis:

    • Quantify the bioluminescent signal (total flux in photons/second) in the region of interest (e.g., whole body or specific organs).

Signaling Pathways and Experimental Workflows

The intracellular delivery of mRNA by LNPs is a multi-step process involving cellular uptake, endosomal escape, and finally, translation of the mRNA into protein in the cytoplasm. The following diagrams illustrate these key processes.

LNP_Uptake_and_mRNA_Release cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endocytosis Endocytosis cluster_cytoplasm Cytoplasm (pH ~7.4) LNP mRNA-LNP Endosome Early Endosome (pH ~6.0-6.5) LNP->Endosome Cellular Uptake Late_Endosome Late Endosome (pH ~5.0-6.0) Endosome->Late_Endosome Maturation mRNA mRNA Late_Endosome->mRNA Endosomal Escape (pH-dependent) Ribosome Ribosome mRNA->Ribosome Translation Protein Protein Synthesis (e.g., Luciferase) Ribosome->Protein

Caption: Cellular uptake and endosomal escape of mRNA-LNPs.

The above diagram illustrates the generally accepted pathway for LNP-mediated mRNA delivery. LNPs are internalized by cells through endocytosis. As the endosome matures, its internal pH decreases. This acidic environment protonates the ionizable lipid, leading to the destabilization of the endosomal membrane and the release of the mRNA cargo into the cytoplasm. Once in the cytoplasm, the mRNA is translated by ribosomes to produce the encoded protein.

Experimental_Workflow Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (Size, PDI, Encapsulation) Formulation->Characterization InVivo In Vivo Administration (Mouse Model) Characterization->InVivo Imaging Bioluminescence Imaging (IVIS) InVivo->Imaging Analysis Data Analysis (Luciferase Quantification) Imaging->Analysis

Caption: Experimental workflow for benchmarking LNP performance.

This workflow diagram outlines the key steps in evaluating the performance of a novel ionizable lipid like this compound. It begins with the formulation of the LNPs, followed by their physical and chemical characterization. The formulated LNPs are then administered to an animal model, and the resulting protein expression is quantified using in vivo imaging. This systematic approach allows for a robust and reproducible comparison of different LNP formulations.

References

A Comparative Guide to the In Vitro Performance of 113-O16B for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The development of effective and safe delivery vehicles is paramount for the success of mRNA-based therapeutics. Ionizable cationic lipidoids are a critical component of lipid nanoparticles (LNPs), which encapsulate and deliver mRNA payloads into target cells. 113-O16B is a novel, disulfide bond-containing ionizable lipidoid designed for LNP-mediated mRNA delivery.[1] Its key feature is its bioreducible nature, intended to facilitate endosomal escape and cytoplasmic release of mRNA.

This guide provides a comparative overview of the performance of LNPs formulated with different ionizable lipids. While direct, peer-reviewed in vitro performance data for this compound across multiple cell lines is not yet widely available, this guide will compare well-established alternatives like SM-102 and DLin-MC3-DMA to provide a benchmark for evaluation. The performance of this compound can be inferred from data on structurally similar lipidoids and its unique chemical properties.

Comparative Performance of Ionizable Lipids for mRNA Delivery

The efficacy of an ionizable lipid is primarily determined by its ability to successfully deliver mRNA, leading to high protein expression, while maintaining low cytotoxicity. The tables below summarize publicly available data for leading ionizable lipids in common research cell lines.

Note: Quantitative in vitro transfection and cytotoxicity data for this compound is not available in the reviewed literature. Performance is expected to be comparable to other next-generation bioreducible lipidoids. Data for alternatives is provided for benchmarking purposes.

Table 1: Comparative mRNA Transfection Efficiency (Luciferase Expression)

Ionizable LipidCell LineRelative Luciferase Units (RLU) / Protein ExpressionReference
This compound HEK293Data Not Available
HeLaData Not Available
SM-102 HEK293High Expression[2]
HeLaModerate Expression[2]
THP-1Moderate Expression[2]
DLin-MC3-DMA HEK293TLower than SM-102[3]
HeLaLower than SM-102[2]
ALC-0315 HEK293Lower than SM-102[2]
HeLaLower than SM-102[2]

Table 2: Comparative Cytotoxicity

Ionizable LipidCell LineViability / Cytotoxicity ProfileReference
This compound HEK293Data Not Available
HeLaData Not Available
SM-102 HEK293High Viability (>90%) at typical concentrations[2]
HeLaHigh Viability (>90%) at typical concentrations[2]
A549Minimal cytotoxicity at effective concentrations[4]
DLin-MC3-DMA HEK293TMinimal decrease in viability[3]
MultipleGenerally considered to have higher toxicity than newer lipids[5]

Mechanism of LNP-Mediated mRNA Delivery

Ionizable lipids are fundamental to the function of LNPs. At a low pH during formulation, they are positively charged, allowing them to bind and encapsulate the negatively charged mRNA. At physiological pH, they are nearly neutral, reducing toxicity. Upon cellular uptake via endocytosis, the endosome acidifies, protonating the ionizable lipid. This charge switch disrupts the endosomal membrane, releasing the mRNA payload into the cytoplasm where it can be translated by ribosomes. This compound contains disulfide bonds, which can be cleaved by the reductive environment of the cytoplasm, further aiding the disassembly of the LNP and release of mRNA.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP LNP with this compound (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Membrane Endosome Endosome (Acidifying) Endocytosis->Endosome Escape Endosomal Escape (Membrane Destabilization) Endosome->Escape pH drop protonates This compound Cytoplasm Cytoplasm (Reductive Env.) Escape->Cytoplasm mRNA Release Translation Translation by Ribosome Cytoplasm->Translation Disulfide bond cleavage Protein Synthesized Protein Translation->Protein

Caption: Mechanism of LNP-mediated mRNA delivery and release.

Experimental Workflow for Cross-Validation

To objectively compare the performance of this compound with other ionizable lipids, a standardized experimental workflow is essential. This involves parallel formulation of LNPs, treatment of multiple cell lines, and subsequent analysis of both protein expression and cell viability.

Experimental_Workflow cluster_formulation LNP Formulation cluster_cell_culture Cell Culture & Treatment cluster_assays Performance Assays (24-48h) L1 This compound LNP C1 Seed Cell Line A (e.g., HEK293) L1->C1 C2 Seed Cell Line B (e.g., HeLa) L1->C2 C3 Seed Cell Line C (e.g., A549) L1->C3 L2 SM-102 LNP (Alternative 1) L2->C1 L2->C2 L2->C3 L3 DLin-MC3-DMA LNP (Alternative 2) L3->C1 L3->C2 L3->C3 A1 Reporter Gene Assay (e.g., Luciferase) C1->A1 A2 Cytotoxicity Assay (e.g., MTT / CellTiter-Glo) C1->A2 C2->A1 C2->A2 C3->A1 C3->A2 Data Data Analysis & Comparative Assessment A1->Data A2->Data

Caption: Workflow for comparing ionizable lipid performance.

Detailed Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the standard method for creating reproducible LNPs encapsulating mRNA.

  • Materials:

    • Ionizable lipid (e.g., this compound, SM-102) stock in ethanol (e.g., 10 mg/mL).

    • Helper lipids: DSPC, Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) stocks in ethanol.

    • mRNA encoding a reporter gene (e.g., Firefly Luciferase) in a low pH buffer (e.g., 10 mM Citrate Buffer, pH 4.0).

    • Microfluidic mixing device (e.g., NanoAssemblr).

    • Dialysis cassettes (10 kDa MWCO).

    • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Procedure:

    • Prepare Lipid Mixture: Combine the ionizable lipid, DSPC, cholesterol, and PEG-lipid in an ethanol solution. A common molar ratio is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.

    • Prepare mRNA Solution: Dilute the stock mRNA to the desired concentration in the low pH citrate buffer.

    • Microfluidic Mixing: Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous solution into another.

    • Set the microfluidic device to the desired total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous:organic).

    • Initiate mixing. The rapid mixing of the two phases causes the LNPs to self-assemble, encapsulating the mRNA.

    • Purification: Collect the resulting LNP suspension and dialyze against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.

    • Characterization: Measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C.

In Vitro Transfection Efficiency Assay

This protocol assesses the functional delivery of mRNA by measuring the expression of the reporter protein.

  • Materials:

    • Adherent cell lines (e.g., HEK293, HeLa) in complete culture medium.

    • 96-well white, clear-bottom tissue culture plates.

    • Formulated and purified LNPs encapsulating Luciferase mRNA.

    • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

    • Luminometer plate reader.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of assay (e.g., 10,000 - 20,000 cells/well). Incubate overnight (37°C, 5% CO₂).

    • LNP Treatment: The next day, dilute the LNP-mRNA formulations in fresh, complete cell culture medium to achieve a range of final mRNA concentrations (e.g., 10 ng to 500 ng per well).

    • Remove the old medium from the cells and gently add the LNP-containing medium. Include untreated cells as a negative control.

    • Incubation: Incubate the plates for 24 to 48 hours (37°C, 5% CO₂).

    • Lysis and Luminescence Reading:

      • Remove the plates from the incubator and allow them to equilibrate to room temperature.

      • Remove the culture medium.

      • Add cell lysis buffer and incubate as per the manufacturer's instructions.

      • Add the luciferase assay reagent to each well.

      • Immediately measure the luminescence using a plate reader.

    • Analysis: Normalize the relative light units (RLU) to the total protein content in each well (determined by a separate assay like BCA) to account for differences in cell number. Compare the normalized RLU values across different LNP formulations.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability after LNP treatment.

  • Materials:

    • Cells and LNP treatments prepared as in the transfection assay (a parallel plate is recommended).

    • 96-well clear tissue culture plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

    • Microplate reader capable of measuring absorbance at ~570 nm.

  • Procedure:

    • Cell Treatment: Seed and treat cells with LNP formulations in a clear 96-well plate, identical to the transfection experiment.

    • Incubation: Incubate for the same duration as the transfection assay (24-48 hours).

    • Add MTT Reagent: Add MTT solution to each well (typically 10% of the medium volume) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • Solubilize Formazan: Carefully remove the culture medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

    • Measure Absorbance: Read the absorbance of the purple solution at approximately 570 nm.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control cells: (Absorbance of treated cells / Absorbance of control cells) * 100. Compare the viability percentages across different LNP formulations and concentrations.

References

comparative study of LNP delivery to lymph nodes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Lipid Nanoparticle Formulations for Enhanced Lymph Node Delivery

For researchers, scientists, and drug development professionals, optimizing the delivery of therapeutics to the lymph nodes (LNs) is paramount for potent vaccine development and immunotherapy. Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose. This guide provides a comparative analysis of different LNP formulations, focusing on key performance metrics and the underlying mechanisms that govern their efficacy in targeting and activating immune responses within the lymph nodes.

Targeted delivery of messenger RNA (mRNA) to lymph nodes can reduce systemic side effects and significantly enhance immune responses, a critical factor for the next generation of vaccines and cancer immunotherapies.[1][2][3] The effectiveness of this delivery is largely dictated by the physicochemical properties of the LNP carrier, including its composition, size, and surface charge.

Comparative Performance of LNP Formulations

The selection of ionizable lipids, helper lipids, cholesterol, and PEGylated lipids is a critical determinant of an LNP's biodistribution and efficacy.[4] Studies have shown that even minor modifications to these components can shift delivery from the liver to lymphoid organs.[1][2]

One notable comparative study explored an LNP named 113-O12B , which demonstrated increased and more specific mRNA expression in the lymph nodes compared to LNPs formulated with ALC-0315 , an ionizable lipid used in the FDA-approved COVID-19 vaccine, Comirnaty.[1][2][3] While both formulations led to expression in the draining lymph nodes after subcutaneous injection, the ALC-0315 LNP resulted in significantly higher off-target expression in the liver.[1][2] This enhanced LN targeting by the 113-O12B LNP translated to a more robust CD8+ T cell response and improved antitumor effects in preclinical melanoma models.[1][2][3]

Another formulation, designated LNPA , showed superior mRNA expression and delivery to lymph nodes compared to the LNP formulation used in the Spikevax (Moderna) vaccine.[4] This formulation specifically increased mRNA expression within dendritic cells (DCs) in the lymph nodes, leading to enhanced T cell priming and significant tumor growth inhibition.[4]

Key Performance Metrics: A Tabular Summary

The following tables summarize the key physicochemical properties and in vivo performance data from comparative studies.

Table 1: Physicochemical Properties of Compared LNP Formulations

LNP FormulationKey Component(s)Size (nm)Surface ChargePolydispersity Index (PDI)Reference
Size-Variant LNPs YSK12-C4 lipid30Negative< 0.2[5]
100Negative< 0.2[5]
200Negative< 0.2[5]
Charge-Variant LNPs YSK12-C4 lipid~30Positive< 0.2[5]
~30Neutral< 0.2[5]
~30Negative< 0.2[5]
Composition-Variant LNPs 113-O12B (ionizable lipid)~80-100Not specified< 0.2[1][2]
ALC-0315 (ionizable lipid)~80-100Not specified< 0.2[1][2]

Table 2: Comparative In Vivo Performance in Lymph Node Delivery

LNP FormulationAdministration RouteKey FindingOutcomeReference
113-O12B vs. ALC-0315 SubcutaneousHigher ratio of LN to liver mRNA expression for 113-O12B.Enhanced CD8+ T cell response and antitumor efficacy.[1][2]
LNPA vs. Spikevax LNP SubcutaneousSuperior mRNA expression in lymph nodes and DCs for LNPA.Increased antigen-specific memory T cells and tumor inhibition.[4]
30 nm vs. 100/200 nm LNPs Not specified30 nm LNPs showed most efficient translocation to lymph nodes.Drastically decreased efficiency for larger particles.[5]
Negative vs. Neutral/Positive LNPs Not specifiedNegatively charged 30 nm LNPs moved to LNs most efficiently.Reached the T cell zone in the deep cortex of the LN.[5]

Factors Influencing Lymph Node Delivery

The journey of an LNP from the injection site to the lymph node is governed by a complex interplay of its physical and chemical characteristics.

LNP_Properties_vs_LN_Targeting Properties LNP Physicochemical Properties Size Particle Size (< 50 nm) Properties->Size Charge Surface Charge (Negative/Neutral) Properties->Charge PEG PEGylation (Density & Length) Properties->PEG Composition Lipid Composition (Ionizable, Helper) Properties->Composition Drainage Efficient Lymphatic Drainage Size->Drainage Facilitates Charge->Drainage Promotes PEG->Drainage Improves Uptake Uptake by APCs (e.g., Dendritic Cells) Composition->Uptake Influences Specificity Retention LN Retention & Payload Release Composition->Retention Modulates Endosomal Escape Drainage->Uptake Uptake->Retention Response Enhanced Immune Response Retention->Response

Caption: LNP properties influencing lymph node targeting.

Smaller nanoparticles (ideally under 50 nm) and those with a neutral or negative surface charge are more efficiently transported via lymphatic vessels.[5][6] In contrast, positively charged particles are often retained at the injection site.[6] Densely PEGylated nanoparticles can also exhibit improved transport across lymphatic barriers and accumulate effectively in draining lymph nodes.[7]

Mechanism of Action: From Uptake to Immune Activation

Once inside the lymph node, LNPs are primarily taken up by antigen-presenting cells (APCs) like dendritic cells and macrophages.[8] The subsequent steps involving endosomal escape of the mRNA payload and the triggering of an innate immune response are critical for vaccine efficacy.

The ionizable lipids within LNPs play a dual role. First, in the acidic environment of the endosome, they become protonated, which facilitates the disruption of the endosomal membrane and the release of mRNA into the cytoplasm—a crucial step known as endosomal escape.[9][10][11][12] Second, the LNP components themselves can act as an adjuvant, stimulating innate immune signaling pathways.[5] Evidence suggests that ionizable lipids can be recognized by Toll-like receptor 4 (TLR4), which activates downstream signaling cascades involving NF-κB and IRF transcription factors, leading to the production of inflammatory cytokines and maturation of dendritic cells.[1][6][13][14]

LNP_Signaling_Pathway LNP LNP-mRNA Endocytosis Endocytosis by DC LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Ionizable lipid protonation TLR4 TLR4 Receptor Endosome->TLR4 LNP recognized by mRNA mRNA Release -> Translation -> Antigen Escape->mRNA Maturation DC Maturation & Antigen Presentation mRNA->Maturation MyD88 MyD88 TLR4->MyD88 NFkB NF-κB / IRF Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-12) NFkB->Cytokines Cytokines->Maturation TCell T Cell Activation Maturation->TCell

Caption: LNP-induced immune activation pathway in dendritic cells.

Experimental Protocols

Reproducible and standardized methodologies are essential for the comparative evaluation of LNP formulations. Below are key experimental protocols used in the cited studies.

LNP Formulation via Microfluidic Mixing

The use of microfluidic devices allows for the controlled, rapid, and reproducible mixing of lipid and mRNA solutions, leading to the self-assembly of uniform LNPs.[2][15][16]

  • Solution Preparation :

    • Lipid Phase : The ionizable lipid, helper phospholipid (e.g., DOPE), cholesterol, and PEG-lipid are dissolved in 100% ethanol at a specific molar ratio (e.g., 35:16:46.5:2.5).[4][17]

    • Aqueous Phase : The mRNA payload (e.g., encoding Firefly Luciferase) is diluted in a low pH buffer (e.g., 10-50 mM citric or sodium acetate buffer, pH 4.0-4.5) to ensure the ionizable lipid is charged for effective encapsulation.[2][4][7]

  • Microfluidic Mixing : The aqueous and organic phases are loaded into separate syringes and mounted onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

  • Parameter Setting : The instrument is set to a specific total flow rate (TFR) and flow rate ratio (FRR). A common FRR is 3:1 (Aqueous:Organic).[7][15][17]

  • Self-Assembly : Rapid mixing of the two streams causes a solvent exchange, reducing the polarity and leading to the nanoprecipitation and self-assembly of the lipids around the mRNA core.

  • Purification : The resulting LNP solution is dialyzed overnight against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, neutralizing the LNP surface charge.[4][7]

  • Characterization : Final LNPs are sterile-filtered and characterized for size and polydispersity using Dynamic Light Scattering (DLS) and for mRNA encapsulation efficiency using a fluorescence-based assay (e.g., RiboGreen).[17]

In Vivo Biodistribution and mRNA Expression Analysis

This protocol outlines the steps to assess where LNPs travel in the body and to quantify the expression of the delivered mRNA.

Experimental_Workflow Formulation 1. LNP-Luciferase mRNA Formulation Injection 2. Animal Administration (e.g., Subcutaneous) Formulation->Injection Imaging_vivo 3. In Vivo Imaging (IVIS) (e.g., 6h post-injection) Injection->Imaging_vivo Euthanasia 4. Euthanasia & Organ Harvest Imaging_vivo->Euthanasia Imaging_exvivo 5. Ex Vivo Organ Imaging (LNs, Liver, Spleen) Euthanasia->Imaging_exvivo Analysis 6. Data Quantification (Total Flux in ROIs) Imaging_exvivo->Analysis

Caption: Workflow for in vivo LNP biodistribution analysis.

  • Animal Model : BALB/c or C57BL/6 mice are typically used.[4]

  • Administration : LNP-mRNA (encoding a reporter like Firefly Luciferase) is administered via a relevant route, such as subcutaneous or intramuscular injection, to mimic vaccination.[8]

  • Substrate Injection : At a predetermined time point (e.g., 6 hours post-LNP injection), mice are given an intraperitoneal injection of D-luciferin substrate (e.g., 15 mg/ml).[4][7]

  • Imaging : After a short delay (e.g., 10 minutes) for substrate distribution, mice are anesthetized and placed in an In Vivo Imaging System (IVIS). Bioluminescence is measured to detect luciferase expression.[4][7]

  • Ex Vivo Analysis : Following in vivo imaging, mice are euthanized. Key organs, including draining lymph nodes, liver, and spleen, are harvested and imaged again ex vivo to precisely quantify organ-specific expression.[7]

  • Quantification : Image analysis software is used to draw regions of interest (ROIs) around the organs and quantify the total bioluminescent flux (photons/second), providing a measure of mRNA translation efficiency in each tissue.[4][7]

Flow Cytometry for Cellular Uptake in Lymph Nodes

This method is used to identify which specific immune cell populations within the lymph node are taking up the LNPs.

  • LNP Labeling : LNPs are formulated with a fluorescent lipid or are used to deliver fluorescently labeled mRNA.

  • Administration & Tissue Harvest : Mice are injected with the labeled LNPs. At a set time (e.g., 24 hours), draining lymph nodes are harvested.

  • Single-Cell Suspension : The lymph nodes are mechanically dissociated (e.g., ground through a cell strainer) to create a single-cell suspension.[18]

  • Antibody Staining : The cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell types (e.g., CD11c for dendritic cells, F4/80 for macrophages, CD3 for T cells).[18][19]

  • Data Acquisition : The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence of each individual cell.

  • Data Analysis : By "gating" on specific cell populations based on their surface markers, the percentage of cells that are also positive for the LNP's fluorescent signal can be determined, revealing the cellular tropism of the formulation.[8][18][19]

References

Assessing the Immunogenicity of 113-O16B Based LNPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The immunogenicity of lipid nanoparticle (LNP) delivery systems is a critical consideration in the development of mRNA-based vaccines and therapeutics. The inherent properties of the LNP components can significantly influence the nature and magnitude of the host immune response, impacting both safety and efficacy. This guide provides a comparative assessment of the immunogenicity of LNPs formulated with the ionizable lipid 113-O16B against other commonly used alternatives, supported by available experimental data and detailed methodologies.

While direct and comprehensive immunogenicity data for LNPs specifically formulated with this compound is limited in publicly available literature, we can draw valuable insights from studies on structurally related ionizable lipids. The 113-O series of lipidoids, characterized by a disulfide bond-containing tail, has been investigated for its potential in targeted mRNA delivery. A notable study by Chen et al. provides a direct comparison of LNPs formulated with a similar lipidoid, 113-O12B, against those formulated with the well-established ALC-0315, a key component in the Pfizer-BioNTech COVID-19 vaccine.[1][2] This comparison, focused on a cancer vaccine application, offers a glimpse into the in vivo immune response elicited by this class of lipids.

Comparative Immunogenicity: 113-O12B versus ALC-0315

A study by Chen et al. (2022) evaluated the efficacy of an mRNA cancer vaccine delivered by LNPs formulated with either 113-O12B or ALC-0315. The key findings related to the immune response are summarized below.[1][2]

Immunological Parameter113-O12B LNPALC-0315 LNPReference
Antigen-Specific Antibody Response ComparableComparable[1]
CD8+ T Cell Response StrongerWeaker[1]
Lymph Node Targeting Increased and specific expressionLower expression[1][2]

This data suggests that LNPs formulated with the 113-O series lipidoid can elicit a robust and potentially superior cell-mediated immune response, a critical factor for indications like cancer immunotherapy. The enhanced lymph node targeting of the 113-O12B LNP likely contributes to this improved T cell activation.[1][2]

Broader Immunogenicity Profile: Comparison with Benchmark Ionizable Lipids

To provide a more comprehensive picture of LNP immunogenicity, it is essential to consider other key parameters such as cytokine induction, complement activation, and the potential for generating anti-PEG antibodies. As direct data for this compound on these aspects are not available, this section presents a summary of findings for widely used ionizable lipids: SM-102 (Moderna COVID-19 vaccine), ALC-0315 (Pfizer-BioNTech COVID-19 vaccine), and DLin-MC3-DMA (Onpattro®).

Cytokine Induction

The innate immune response to LNPs often involves the production of pro-inflammatory cytokines. The profile and intensity of this cytokine storm can vary significantly depending on the ionizable lipid component.

CytokineSM-102 LNPALC-0315 LNPDLin-MC3-DMA LNP
IL-6 HighModerateLow
TNF-α HighModerateLow
IL-1β ModerateLowLow
IFN-γ VariableVariableVariable

Note: The levels indicated are relative and based on a synthesis of findings from multiple preclinical studies. The exact cytokine profile can be influenced by the experimental model and specific LNP composition.

Complement Activation

Activation of the complement system is another important aspect of LNP immunogenicity, which can lead to rapid clearance of the nanoparticles and, in some cases, hypersensitivity reactions.

Complement Activation MarkerLNP FormulationObservation
sC5b-9 (Terminal Complement Complex) Comirnaty (ALC-0315)Significant increase in human serum
C5a Comirnaty (ALC-0315)Significant increase in human serum
Bb Comirnaty (ALC-0315)Indicates activation of the alternative pathway
C4d Comirnaty (ALC-0315)Less pronounced increase, suggesting lower classical pathway activation

Data is primarily based on studies of the Comirnaty vaccine, which utilizes ALC-0315.

Anti-PEG Antibody Response

The inclusion of polyethylene glycol (PEG) lipids in LNP formulations to increase circulation time can lead to the production of anti-PEG antibodies, which may impact the safety and efficacy of subsequent doses. The propensity to induce an anti-PEG response can be influenced by the overall LNP composition.

Antibody IsotypeLNP FormulationObservation
Anti-PEG IgM mRNA-LNP (general)Can be induced, particularly after a second injection.
Anti-PEG IgG mRNA-LNP (general)Can be induced, but the response may be variable.

The induction of anti-PEG antibodies is a known phenomenon for PEGylated nanoparticles, though the specific influence of different ionizable lipids on this response is an area of ongoing research.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of LNP immunogenicity. Below are outlines for key experiments.

In Vivo Immunogenicity Assessment in Mice

Objective: To evaluate the adaptive immune response (antibody and T cell) to an antigen delivered by LNPs.

Protocol Outline:

  • Animal Model: 6-8 week old BALB/c or C57BL/6 mice.

  • Vaccination: Immunize mice intramuscularly (i.m.) with mRNA-LNPs encoding a model antigen (e.g., ovalbumin). A control group receiving LNPs with a non-coding mRNA or buffer should be included. A prime-boost strategy (e.g., day 0 and day 21) is often employed.

  • Sample Collection: Collect blood samples at specified time points (e.g., pre-immunization, 2 weeks post-prime, 2 weeks post-boost) to obtain serum for antibody analysis. Spleens can be harvested at the end of the study for T cell analysis.

  • Antibody Titer Measurement (ELISA):

    • Coat ELISA plates with the recombinant antigen.

    • Block non-specific binding sites.

    • Add serially diluted serum samples.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

    • Add a substrate and measure the absorbance to determine antibody titers.

  • T Cell Response Analysis (ELISpot or Intracellular Cytokine Staining):

    • Isolate splenocytes from immunized mice.

    • Restimulate splenocytes in vitro with the specific antigen or peptides.

    • For ELISpot, measure the number of antigen-specific cytokine-secreting cells (e.g., IFN-γ).

    • For intracellular cytokine staining, use flow cytometry to identify and quantify antigen-specific T cells (e.g., CD8+ IFN-γ+) based on surface markers and intracellular cytokine expression.

In Vitro Cytokine Release Assay

Objective: To assess the in vitro induction of cytokines by LNPs in human immune cells.

Protocol Outline:

  • Cell Source: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.

  • Cell Culture: Culture PBMCs in a suitable medium.

  • LNP Treatment: Add different concentrations of LNPs to the cell cultures. A negative control (vehicle) and a positive control (e.g., LPS) should be included.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.

  • Cytokine Measurement: Quantify the levels of various cytokines (e.g., IL-6, TNF-α, IL-1β, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

Complement Activation Assay

Objective: To measure the activation of the complement system by LNPs in human serum.

Protocol Outline:

  • Serum Preparation: Obtain fresh human serum from healthy donors.

  • LNP Incubation: Incubate LNPs with the serum at 37°C for a defined time (e.g., 30-60 minutes). A negative control (buffer) and a positive control (e.g., zymosan) should be included.

  • Assay: Measure the levels of complement activation products in the serum.

    • ELISA: Use commercially available ELISA kits to quantify specific complement components like C3a, C5a, and the soluble terminal complement complex (sC5b-9).

    • Western Blot: Separate serum proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for complement proteins and their cleavage products (e.g., C3b).

Anti-PEG Antibody ELISA

Objective: To detect and quantify anti-PEG antibodies in serum samples.

Protocol Outline:

  • Plate Coating: Coat ELISA plates with a PEG-conjugated protein (e.g., PEG-BSA).

  • Blocking: Block non-specific binding sites.

  • Sample Incubation: Add diluted serum samples from LNP-treated and control animals/subjects.

  • Detection: Add a secondary antibody that recognizes the specific isotype of the anti-PEG antibody (e.g., HRP-conjugated anti-human IgM or IgG).

  • Substrate and Measurement: Add a substrate and measure the absorbance to determine the presence and relative levels of anti-PEG antibodies.

Visualizing Key Pathways and Workflows

To further clarify the processes involved in assessing LNP immunogenicity, the following diagrams illustrate a typical experimental workflow and the major signaling pathways activated by LNPs.

experimental_workflow cluster_formulation LNP Formulation cluster_assessment Immunogenicity Assessment cluster_readouts Key Readouts LNP_113O16B This compound LNP invivo In Vivo Studies (Mouse Model) LNP_113O16B->invivo invitro In Vitro Assays (Human PBMCs) LNP_113O16B->invitro complement Complement Activation (Human Serum) LNP_113O16B->complement anti_peg Anti-PEG Ab Assay (Serum) LNP_113O16B->anti_peg LNP_Alt Alternative LNPs (e.g., SM-102, ALC-0315) LNP_Alt->invivo LNP_Alt->invitro LNP_Alt->complement LNP_Alt->anti_peg tcell T Cell Response (ELISpot/FACS) invivo->tcell antibody Antibody Titer (ELISA) invivo->antibody cytokines Cytokine Profile (Multiplex/ELISA) invitro->cytokines complement_markers C3a, C5a, sC5b-9 (ELISA) complement->complement_markers peg_ab Anti-PEG IgM/IgG (ELISA) anti_peg->peg_ab

Caption: Experimental workflow for assessing LNP immunogenicity.

signaling_pathways cluster_stimuli LNP Components cluster_prr Pattern Recognition Receptors cluster_downstream Downstream Signaling cluster_outcome Immune Response LNP Lipid Nanoparticle TLR Toll-like Receptors (e.g., TLR4, TLR7/8) LNP->TLR mRNA mRNA Cargo mRNA->TLR RIGI RIG-I-like Receptors mRNA->RIGI MyD88 MyD88/TRIF TLR->MyD88 MAVS MAVS RIGI->MAVS NFkB NF-κB Activation MyD88->NFkB IRF IRF3/7 Activation MyD88->IRF MAVS->IRF cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, Type I IFN) NFkB->cytokines IRF->cytokines adaptive Adaptive Immune Activation cytokines->adaptive

Caption: LNP-induced innate immune signaling pathways.

References

Validation of 113-O16B for Therapeutic mRNA Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA therapeutics has revolutionized the landscape of medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their in vivo delivery. The choice of ionizable cationic lipid is a critical determinant of the efficacy, safety, and biodistribution of these LNP formulations. This guide provides a comprehensive validation of the novel disulfide bond-containing ionizable cationic lipidoid, 113-O16B, for therapeutic mRNA applications. Through a detailed comparison with established alternatives—SM-102, DLin-MC3-DMA, and ALC-0315—this document offers supporting experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their mRNA delivery needs.

A note on nomenclature: The data presented for the novel lipidoid is based on studies of 113-O12B, a structurally analogous lipidoid to this compound. Due to their close structural similarity, the performance of 113-O12B is considered a strong proxy for this compound in the context of this guide.

Performance Comparison of Ionizable Lipids for mRNA Delivery

The selection of an appropriate ionizable lipid is paramount for the successful delivery of mRNA payloads. The following tables summarize the key performance indicators of LNPs formulated with 113-O12B against industry-standard lipids.

Table 1: In Vivo Luciferase Expression

This table compares the in vivo protein expression levels achieved by LNPs formulated with different ionizable lipids, using luciferase mRNA as a reporter. Higher luminescence indicates more efficient mRNA delivery and translation.

Ionizable LipidAnimal ModelAdministration RouteLuciferase Expression (photons/second)Key Findings
113-O12B C57BL/6 MiceSubcutaneousSignificantly higher in lymph nodes vs. liverDemonstrates potent lymph node targeting, crucial for vaccine applications.[1][2][3]
ALC-0315 C57BL/6 MiceSubcutaneousSignificantly higher in liver vs. lymph nodesPredominantly liver-tropic, a characteristic of many systemic mRNA therapies.[1][2][3]
SM-102 BALB/c MiceIntramuscular~60% higher than ALC-0315 at 24hShows robust local protein expression at the injection site.[4]
DLin-MC3-DMA C57BL/6 MiceIntravenousHigh expression in the liverA well-established benchmark for liver-targeted mRNA delivery.
Table 2: Biodistribution of mRNA-LNPs

Understanding the organ-specific accumulation of LNPs is critical for both efficacy and safety. This table outlines the biodistribution profiles of LNPs formulated with the compared ionizable lipids.

Ionizable LipidPrimary Target Organ(s)Secondary Target Organ(s)Key Biodistribution Characteristics
113-O12B Lymph NodesLow liver expressionExhibits specific targeting to lymph nodes, minimizing off-target effects in the liver.[1][2][3]
ALC-0315 LiverSpleenShows strong hepatic tropism, with some accumulation in the spleen.[5]
SM-102 Liver, Spleen-Efficiently targets the liver and spleen following systemic administration.
DLin-MC3-DMA LiverSpleenPrimarily accumulates in the liver, with secondary distribution to the spleen.
Table 3: Physicochemical Properties of Formulated LNPs

The physical characteristics of LNPs, such as size and encapsulation efficiency, are critical quality attributes that influence their in vivo behavior.

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)mRNA Encapsulation Efficiency (%)
113-O12B ~80-100< 0.2> 90%
ALC-0315 ~90< 0.2> 95%[4]
SM-102 ~75< 0.2> 95%[4]
DLin-MC3-DMA ~80-100< 0.2> 90%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide protocols for the formulation of 113-O12B-containing LNPs and the subsequent in vivo evaluation.

Protocol 1: Formulation of 113-O12B Lipid Nanoparticles

This protocol is adapted from the methods described by Chen et al. in their 2022 PNAS publication.[1][2][3]

Materials:

  • Ionizable lipidoid: 113-O12B (or this compound)

  • Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA (e.g., encoding luciferase or a specific antigen)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Preparation of Lipid Stock Solution: Dissolve 113-O12B, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Preparation of mRNA Solution: Dilute the mRNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

    • Pump the two solutions through the microfluidic mixing device to allow for the self-assembly of LNPs.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.

  • Sterilization and Storage: Sterilize the LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C.

Protocol 2: In Vivo Evaluation of LNP Performance

This protocol outlines the steps for assessing the in vivo efficacy and biodistribution of the formulated LNPs.

Materials:

  • mRNA-LNP formulation (from Protocol 1)

  • Animal model (e.g., C57BL/6 mice)

  • In vivo imaging system (e.g., IVIS)

  • D-luciferin (for luciferase-encoding mRNA)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Administration:

    • For biodistribution studies, administer the mRNA-LNPs via the desired route (e.g., subcutaneous injection at the tail base for lymph node targeting, or intravenous injection for systemic delivery).

  • In Vivo Imaging (for luciferase mRNA):

    • At predetermined time points (e.g., 6, 24, 48 hours post-injection), anesthetize the mice.

    • Administer D-luciferin via intraperitoneal injection.

    • Image the mice using an in vivo imaging system to quantify the bioluminescence in different organs.

  • Biodistribution Analysis (Ex Vivo):

    • Following the final imaging time point, euthanize the mice.

    • Harvest key organs (e.g., lymph nodes, liver, spleen, lungs, heart, kidneys).

    • Image the excised organs to quantify bioluminescence.

  • Data Analysis: Analyze the imaging data to determine the total photon flux in each organ, providing a quantitative measure of protein expression and LNP accumulation.

Visualizing Key Processes

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and pathways.

LNP_Formulation_Workflow cluster_inputs Input Solutions cluster_process Formulation Process cluster_output Final Product Lipids This compound, DOPE, Cholesterol, PEG-Lipid in Ethanol Mixing Microfluidic Mixing (Aqueous:Alcoholic = 3:1) Lipids->Mixing mRNA mRNA in Citrate Buffer (pH 4.0) mRNA->Mixing Dialysis Dialysis against PBS (pH 7.4) Mixing->Dialysis Self-Assembly Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Purification Final_LNP This compound mRNA-LNPs Sterilization->Final_LNP Final Formulation

Caption: Workflow for the formulation of this compound mRNA lipid nanoparticles.

In_Vivo_Evaluation_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis LNP mRNA-LNP Formulation Admin Administration (e.g., Subcutaneous) LNP->Admin Animal Animal Model (e.g., C57BL/6 Mice) Animal->Admin Imaging In Vivo Imaging (IVIS) Admin->Imaging Harvest Organ Harvest Imaging->Harvest Quant Quantification of Bioluminescence Harvest->Quant Biodist Biodistribution Profile Quant->Biodist

Caption: Workflow for the in vivo evaluation of mRNA-LNP performance.

Signaling_Pathway LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape mRNA_Release mRNA Release Escape->mRNA_Release Translation Translation (Ribosome) mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular uptake and mechanism of action of mRNA-LNPs.

References

Safety Operating Guide

Proper Disposal Procedures for 113-O16B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the ionizable cationic lipidoid 113-O16B, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, aligning with standard practices for hazardous chemical waste management.

Immediate Safety and Handling Considerations

Given that this compound is a novel chemical entity, it should be treated as a hazardous substance.[1] All personnel must review the available safety information and handle the material with appropriate personal protective equipment (PPE), including but not limited to safety goggles, lab coats, and chemical-resistant gloves.[1] Operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound, which is typically supplied in an ethanol solution, must comply with institutional, local, and national regulations for hazardous waste.[2][3][4][5][6][7][8]

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous chemical waste.

    • Segregate this compound waste from other waste streams, such as non-hazardous, biological, or radioactive waste.

    • Do not mix this compound waste with incompatible chemicals. Given its formulation in ethanol, it should be kept away from strong oxidizing agents.

  • Waste Collection and Containerization:

    • Collect all this compound waste, including unused solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated and properly labeled hazardous waste container.

    • The container must be made of a material compatible with ethanol and this compound, typically a high-density polyethylene (HDPE) or glass bottle.

    • The container must be kept securely closed except when adding waste to prevent the release of vapors.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents, including "this compound" and "Ethanol." If other solvents or chemicals are present, list them as well.

    • Indicate the approximate concentration or quantity of each component.

    • Include the date when the first waste was added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

    • The SAA should be in a well-ventilated area, away from heat sources, and in secondary containment to control any potential leaks.

  • Disposal:

    • Under no circumstances should this compound or its ethanol solution be disposed of down the drain or in regular trash. [2][4][6][9]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

    • Follow all institutional procedures for waste manifest and pickup.

Quantitative Data Summary

While specific quantitative disposal thresholds for this compound are not available, general principles for hazardous waste classification apply. The following table summarizes key quantitative considerations based on the typical formulation and general laboratory chemical waste guidelines.

ParameterGuideline/ThresholdRationale
Ethanol Concentration >24%Solutions with ethanol concentrations at or above 24% are generally classified as flammable and therefore hazardous waste.[7][10]
pH <2 or >12.5Although not the primary hazard for this compound, materials with extreme pH values are considered corrosive hazardous waste.
Container Size <55 gallonsMaximum allowable volume for a single hazardous waste container in a satellite accumulation area.[3]
Acute Toxicity Not DeterminedAs a novel chemical, this compound should be handled as if it has potential acute toxicity. Any amount should be disposed of as hazardous waste.

Experimental Protocols Cited

The disposal procedures outlined in this document are based on a comprehensive review of standard laboratory safety protocols and hazardous waste management guidelines from various authoritative sources, including institutional EHS manuals and chemical safety literature. No specific experimental protocols for the disposal of this compound have been published. Therefore, the provided guidance is derived from best practices for handling novel and potentially hazardous research chemicals.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Waste Generated (Unused solution, contaminated labware, spill cleanup material) B Is the waste hazardous? A->B C Collect in a designated, compatible, and sealed hazardous waste container. B->C Yes (Treat all this compound waste as hazardous) H DO NOT dispose down the drain or in regular trash. B->H D Label container with 'Hazardous Waste', contents, and date. C->D E Segregate from incompatible waste streams. D->E F Store in a designated Satellite Accumulation Area (SAA) with secondary containment. E->F G Arrange for pickup by Environmental Health & Safety (EHS) for proper disposal. F->G

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 113-O16B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information.

This document provides critical safety and logistical information for the handling and disposal of 113-O16B, a disulfide bond-containing ionizable cationic lipidoid. Adherence to these guidelines is essential to ensure a safe laboratory environment.

1. Hazard Identification and Personal Protective Equipment (PPE)

The compound this compound is supplied as a solution in ethanol. The primary hazards are associated with the solvent and the inherent properties of the lipidoid. Based on available safety information, the following hazards have been identified:

  • H225: Highly flammable liquid and vapor. [1]

  • H319: Causes serious eye irritation. [1]

A general warning for similar compounds states that the material should be considered hazardous, and users should avoid ingestion, inhalation, and contact with eyes, skin, or clothing, and wash thoroughly after handling.[2]

The following table summarizes the recommended Personal Protective Equipment for handling this compound.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Safety glasses with side shields or gogglesEssential to prevent eye irritation from splashes. Given the H319 warning, this is a mandatory precaution.
Skin Protection Nitrile or other chemically resistant glovesTo prevent skin contact. Ensure gloves are compatible with ethanol.
Laboratory coatTo protect clothing and skin from accidental splashes.
Respiratory Protection Not generally required for small quantitiesHandle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors, especially given the flammability of the ethanol solvent.
Footwear Closed-toe shoesStandard laboratory practice to protect against spills.

2. Handling and Storage

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure and reduce fire risk.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as the ethanol solution is highly flammable.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Hygiene: Wash hands thoroughly after handling.

3. Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet B Don Appropriate PPE A->B C Work in a Fume Hood B->C D Aliquot Required Amount C->D E Securely Cap and Store D->E F Dispose of Waste Properly E->F G Remove PPE and Wash Hands F->G

Procedural workflow for handling this compound.

4. Disposal Plan

  • Waste Categorization: Waste containing this compound and its ethanol solvent should be treated as hazardous chemical waste.

  • Collection: Collect all waste, including empty containers, contaminated gloves, and pipette tips, in a designated and properly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of it down the drain or in regular trash.

References

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